molecular formula C37H66N7O18P3S B15545432 5-hydroxyhexadecanoyl-CoA

5-hydroxyhexadecanoyl-CoA

Cat. No.: B15545432
M. Wt: 1021.9 g/mol
InChI Key: VKFYBTBHKVXFEG-UHFFFAOYSA-N
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Description

5-hydroxyhexadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O18P3S and its molecular weight is 1021.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H66N7O18P3S

Molecular Weight

1021.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyhexadecanethioate

InChI

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-14-25(45)15-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)

InChI Key

VKFYBTBHKVXFEG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Pathway of 5-Hydroxyhexadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the metabolic pathway of 5-hydroxydecanoyl-CoA, a medium-chain fatty acid. This document will use the metabolic pathway of 5-hydroxydecanoyl-CoA as a proxy to describe the metabolism of 5-hydroxyhexadecanoyl-CoA, a long-chain fatty acid, assuming a similar enzymatic process of β-oxidation.

Introduction

This compound is a long-chain hydroxy fatty acyl-CoA. While direct studies on its metabolism are scarce, the metabolic fate of similar molecules, particularly 5-hydroxydecanoate (B1195396), has been investigated. It is metabolized via the mitochondrial β-oxidation pathway, a core process in cellular energy production from fatty acids.[1][2][3] This guide will provide an in-depth technical overview of this metabolic pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathway of 5-Hydroxydecanoyl-CoA

The metabolism of 5-hydroxydecanoate begins with its activation to 5-hydroxydecanoyl-CoA.[1][2][3] This activation can occur on the outer mitochondrial membrane or, in the liver, within the mitochondrial matrix.[1] The resulting 5-hydroxydecanoyl-CoA then enters the β-oxidation spiral. However, the presence of the hydroxyl group on the fifth carbon introduces a modification to the standard β-oxidation process, creating a metabolic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][3]

The β-oxidation of 5-hydroxydecanoyl-CoA proceeds through the following steps:

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α and β carbons (C2 and C3), yielding 5-hydroxydecenoyl-CoA.[2]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3,5-dihydroxydecanoyl-CoA.[1]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the C3 position to a keto group. This step is significantly slower for 3,5-dihydroxydecanoyl-CoA compared to its non-hydroxylated counterpart, L-3-hydroxydecanoyl-CoA, creating a bottleneck in the pathway.[1]

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened 3-hydroxyoctanoyl-CoA.[3]

The resulting 3-hydroxyoctanoyl-CoA can then re-enter the β-oxidation spiral.

Quantitative Data

The following tables summarize the available quantitative data on the enzyme kinetics of 5-hydroxydecanoyl-CoA metabolism.

Table 1: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with 5-Hydroxydecanoyl-CoA

SubstrateEnzyme SourceKm (µM)kcat (s-1)
5-Hydroxydecanoyl-CoAPurified Human Liver MCAD12.8 ± 0.614.1
Decanoyl-CoAPurified Human Liver MCAD~36.4

Data from Hanley et al. (2003)[2]

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase with 5-Hydroxydecenoyl-CoA

SubstrateEnzyme SourceKm (µM)Vmax (µM min-1)
5-Hydroxydecenoyl-CoABovine Liver Enoyl-CoA Hydratase12.7 ± 0.625.7 ± 0.5
Decenoyl-CoABovine Liver Enoyl-CoA Hydratase4.1 ± 0.321.7 ± 0.5

Data from Hanley et al. (2005)[3]

Table 3: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Reaction

SubstrateVmax (nmol min-1 (mg protein)-1)
3,5-Dihydroxydecanoyl-CoA1.1 ± 0.1
L-3-Hydroxydecanoyl-CoA5.3 ± 0.2

Data from Hanley et al. (2005)[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of 5-hydroxydecanoyl-CoA metabolism.

Synthesis of 5-Hydroxydecenoyl-CoA and 3,5-Dihydroxydecanoyl-CoA

Objective: To enzymatically synthesize the intermediates of 5-hydroxydecanoyl-CoA β-oxidation for use in kinetic assays.

Protocol:

  • Synthesis of 5-hydroxydecenoyl-CoA:

    • Incubate 5-hydroxydecanoyl-CoA with human liver medium-chain acyl-CoA dehydrogenase and ferricenium hexafluorophosphate.

    • Purify the resulting 5-hydroxydecenoyl-CoA using preparative reversed-phase high-performance liquid chromatography (HPLC).

  • Synthesis of 3,5-dihydroxydecanoyl-CoA:

    • Incubate the purified 5-hydroxydecenoyl-CoA with bovine liver enoyl-CoA hydratase.

    • Purify the resulting 3,5-dihydroxydecanoyl-CoA by preparative reversed-phase HPLC.

Enzyme Kinetic Assays

1. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay:

Objective: To determine the kinetic parameters of MCAD with 5-hydroxydecanoyl-CoA as a substrate.

Protocol:

  • The activity of purified human liver MCAD is measured spectrophotometrically.

  • The assay mixture contains a specific concentration of 5-hydroxydecanoyl-CoA and the enzyme in a suitable buffer.

  • The reduction of an electron acceptor is monitored over time.

  • Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.

2. Enoyl-CoA Hydratase Activity Assay:

Objective: To determine the kinetic parameters of enoyl-CoA hydratase with 5-hydroxydecenoyl-CoA.

Protocol:

  • The steady-state activity of bovine liver enoyl-CoA hydratase is determined at various concentrations of 5-hydroxydecenoyl-CoA.

  • The hydration of the enoyl-CoA ester is monitored by the decrease in absorbance at a specific wavelength.

  • Data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

3. L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Assay:

Objective: To measure the rate of the last two steps of β-oxidation for 3,5-dihydroxydecanoyl-CoA.

Protocol:

  • A coupled assay is used where the product of the HAD reaction is the substrate for 3-ketoacyl-CoA thiolase.

  • The reaction mixture contains 3,5-dihydroxydecanoyl-CoA, NAD+, CoASH, and purified HAD and thiolase enzymes.

  • The rate of NADH formation is monitored spectrophotometrically at 340 nm.

Mitochondrial Respiration Studies

Objective: To assess the impact of 5-hydroxydecanoyl-CoA on mitochondrial respiration.

Protocol:

  • Isolate rat liver or heart mitochondria by differential centrifugation.

  • Measure oxygen consumption using a Clark-type oxygen electrode.

  • The respiration medium contains isolated mitochondria and various substrates.

  • To assess the effect of 5-hydroxydecanoyl-CoA, it is added to the respiration chamber in the presence of other fatty acid substrates like decanoyl-CoA or lauryl-carnitine.

  • The rates of oxygen consumption are recorded and compared between different conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway and a general experimental workflow for studying fatty acid metabolism.

Metabolic_Pathway_of_5_Hydroxyhexadecanoyl_CoA cluster_beta_oxidation β-Oxidation Spiral 5-Hydroxyhexadecanoate 5-Hydroxyhexadecanoate This compound This compound 5-Hydroxyhexadecanoate->this compound 5-Hydroxyhexadecenoyl-CoA 5-Hydroxyhexadecenoyl-CoA This compound->5-Hydroxyhexadecenoyl-CoA Acyl-CoA Dehydrogenase (e.g., LCAD/VLCAD) 3,5-Dihydroxyhexadecanoyl-CoA 3,5-Dihydroxyhexadecanoyl-CoA 5-Hydroxyhexadecenoyl-CoA->3,5-Dihydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase 3-Keto-5-hydroxyhexadecanoyl-CoA 3-Keto-5-hydroxyhexadecanoyl-CoA 3,5-Dihydroxyhexadecanoyl-CoA->3-Keto-5-hydroxyhexadecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (Rate-limiting step) 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Keto-5-hydroxyhexadecanoyl-CoA->3-Hydroxytetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-5-hydroxyhexadecanoyl-CoA->Acetyl-CoA Further β-Oxidation Cycles Further β-Oxidation Cycles 3-Hydroxytetradecanoyl-CoA->Further β-Oxidation Cycles

Caption: Proposed metabolic pathway of this compound via β-oxidation.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_enzyme_kinetics Enzyme Kinetics cluster_mitochondrial_studies Mitochondrial Studies Start: 5-Hydroxyfatty Acid Start: 5-Hydroxyfatty Acid Enzymatic Synthesis of CoA-ester Enzymatic Synthesis of CoA-ester Start: 5-Hydroxyfatty Acid->Enzymatic Synthesis of CoA-ester HPLC Purification HPLC Purification Enzymatic Synthesis of CoA-ester->HPLC Purification Characterization (MS, NMR) Characterization (MS, NMR) HPLC Purification->Characterization (MS, NMR) Purified Enzymes Purified Enzymes Spectrophotometric Assays Spectrophotometric Assays Purified Enzymes->Spectrophotometric Assays Synthesized Substrates Synthesized Substrates Synthesized Substrates->Spectrophotometric Assays Determine Km, Vmax, kcat Determine Km, Vmax, kcat Spectrophotometric Assays->Determine Km, Vmax, kcat Isolate Mitochondria Isolate Mitochondria Respiration Assays (Oxygen Electrode) Respiration Assays (Oxygen Electrode) Isolate Mitochondria->Respiration Assays (Oxygen Electrode) Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Respiration Assays (Oxygen Electrode)->Metabolite Analysis (LC-MS)

Caption: General experimental workflow for studying fatty acid metabolism.

Conclusion

The metabolic pathway of this compound is presumed to follow the β-oxidation spiral, analogous to its shorter-chain counterpart, 5-hydroxydecanoyl-CoA. The presence of a hydroxyl group on the acyl chain, distant from the β-carbon, allows the initial steps of β-oxidation to proceed. However, it introduces a significant rate-limiting step at the L-3-hydroxyacyl-CoA dehydrogenase, which has implications for the overall flux through the pathway and can lead to the accumulation of intermediates. Further research is required to fully elucidate the specific enzymes and kinetics involved in the metabolism of this compound and to understand its physiological and pathological significance.

References

The Biological Role of 5-Hydroxyhexadecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological role of 5-hydroxyhexadecanoyl-CoA in cellular metabolism. While direct research on this compound is limited, this document extrapolates from extensive studies on the closely related molecule, 5-hydroxydecanoate (B1195396) (5-HD) and its activated form, 5-hydroxydecanoyl-CoA. This guide details its metabolism via the fatty acid β-oxidation pathway, its inhibitory effects on this central metabolic route, and the broader implications for cellular energy homeostasis. Quantitative data from key enzymatic studies are presented, along with detailed experimental protocols and pathway diagrams to provide a comprehensive resource for researchers in metabolism and drug development.

Introduction: The Emerging Role of Hydroxylated Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation and as building blocks for complex lipids.[1] Chemical modifications to the acyl chain, such as hydroxylation, can significantly alter their metabolic fate and biological activity. This compound, a 16-carbon fatty acyl-CoA with a hydroxyl group at the fifth carbon, represents a class of modified fatty acids with potential regulatory roles. While this specific molecule is not extensively studied, research on its shorter-chain analog, 5-hydroxydecanoyl-CoA, has revealed a dual role as both a substrate and an inhibitor of mitochondrial β-oxidation.[2] This guide will leverage these findings to build a comprehensive understanding of the probable biological significance of this compound.

Overview of Mitochondrial Fatty Acid β-Oxidation

Mitochondrial β-oxidation is a cyclical four-step process that sequentially shortens a fatty acyl-CoA molecule to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production.[3] The four key enzymes in this process are acyl-CoA dehydrogenase, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (HAD), and β-ketothiolase.[4]

Beta_Oxidation_Pathway cluster_steps β-Oxidation Cycle cluster_products Energy Production Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ Fatty_Acyl_CoA->FADH2 L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) NADH NADH L_3_Hydroxyacyl_CoA->NADH Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: The four enzymatic steps of the mitochondrial fatty acid β-oxidation cycle.

Metabolism of 5-Hydroxy-Acyl-CoAs

Extramitochondrial 5-hydroxy fatty acids are activated to their CoA esters and transported into the mitochondrial matrix via the carnitine palmitoyltransferase system.[2] Once inside, 5-hydroxy-acyl-CoAs enter the β-oxidation spiral. The initial steps of β-oxidation proceed, but the presence of the 5-hydroxyl group creates a significant bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[2] This is due to the formation of a 3,5-dihydroxydecanoyl-CoA intermediate, which is a poor substrate for HAD.[2]

Hydroxy_Acyl_CoA_Metabolism cluster_bottleneck Rate-Limiting Step 5-Hydroxy-Acyl-CoA 5-Hydroxy-Acyl-CoA 5-Hydroxy-Enoyl-CoA 5-Hydroxy-Enoyl-CoA 5-Hydroxy-Acyl-CoA->5-Hydroxy-Enoyl-CoA Acyl-CoA Dehydrogenase 3,5-Dihydroxy-Acyl-CoA 3,5-Dihydroxy-Acyl-CoA 5-Hydroxy-Enoyl-CoA->3,5-Dihydroxy-Acyl-CoA Enoyl-CoA Hydratase 5-Hydroxy-3-Ketoacyl-CoA 5-Hydroxy-3-Ketoacyl-CoA 3,5-Dihydroxy-Acyl-CoA->5-Hydroxy-3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Slow Turnover) Shorter 5-Hydroxy-Acyl-CoA Shorter 5-Hydroxy-Acyl-CoA 5-Hydroxy-3-Ketoacyl-CoA->Shorter 5-Hydroxy-Acyl-CoA β-Ketothiolase Further Cycles Further Cycles Shorter 5-Hydroxy-Acyl-CoA->Further Cycles Respiration_Experiment_Workflow cluster_conditions Experimental Conditions Start Start: Calibrate Respirometer Add_Mitochondria Add Isolated Mitochondria Start->Add_Mitochondria Add_Malate Add Malate (Initiate State 2) Add_Mitochondria->Add_Malate Add_ADP Add ADP (Initiate State 3) Add_Malate->Add_ADP Control Add Fatty Acid Substrate (e.g., Decanoyl-CoA) Add_ADP->Control Inhibition Pre-incubate with 5-HD-CoA Then add Fatty Acid Substrate Add_ADP->Inhibition Measure_O2_Control Measure O₂ Consumption (Control) Control->Measure_O2_Control Measure_O2_Inhibition Measure O₂ Consumption (Inhibited) Inhibition->Measure_O2_Inhibition Compare Compare Respiration Rates Measure_O2_Control->Compare Measure_O2_Inhibition->Compare End End: Determine % Inhibition Compare->End

References

The Emergence of a Novel Lipid Mediator: A Technical Guide to the Discovery and Characterization of 5-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the novel lipid metabolite, 5-hydroxyhexadecanoyl-CoA. While a singular discovery paper has yet to be published, this document synthesizes current knowledge on the analytical techniques, biosynthetic pathways, and potential functional significance of this molecule, drawing from established methodologies in lipidomics and metabolomics. This guide is intended to serve as a foundational resource for researchers investigating the role of this compound in cellular physiology and disease.

Introduction to Hydroxy Fatty Acyl-CoAs

Hydroxy fatty acids and their corresponding coenzyme A (CoA) esters are an emerging class of lipid molecules with diverse biological activities. The introduction of a hydroxyl group onto the acyl chain dramatically alters the molecule's polarity and potential for protein interactions, suggesting unique roles in cellular signaling and metabolism. This compound, a 16-carbon fatty acyl-CoA with a hydroxyl group at the C5 position, is a recently identified member of this class. Its structural features suggest potential involvement in pathways distinct from canonical fatty acid oxidation and synthesis.

Putative Discovery and Identification Workflow

The discovery of a novel metabolite like this compound in a biological matrix would likely follow a modern, multi-step analytical workflow. This process combines high-resolution mass spectrometry for identification with sophisticated chromatographic techniques for separation and quantification.

Discovery_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis cluster_validation Validation Biological_Sample Biological Sample (e.g., tissue, cells) Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) Biological_Sample->Lipid_Extraction SPE Solid Phase Extraction (SPE) for Acyl-CoA Enrichment Lipid_Extraction->SPE LC_MSMS LC-MS/MS Analysis (High-Resolution MS) SPE->LC_MSMS Untargeted_Analysis Untargeted Metabolomics: Feature Detection LC_MSMS->Untargeted_Analysis Standard_Comparison Comparison with Synthetic Standard (RT, MS/MS) LC_MSMS->Standard_Comparison Database_Search Database Searching (e.g., LIPID MAPS, Metlin) Untargeted_Analysis->Database_Search Tandem_MS Tandem MS (MS/MS) Fragmentation Analysis Database_Search->Tandem_MS Structure_Elucidation Structure Elucidation: Identification of 5-OH-C16:0-CoA Tandem_MS->Structure_Elucidation Chemical_Synthesis Chemical or Enzymatic Synthesis of Standard Structure_Elucidation->Chemical_Synthesis Chemical_Synthesis->Standard_Comparison Metabolic_Pathway cluster_synthesis Potential Biosynthetic Routes cluster_fate Potential Metabolic Fates Hexadecanoyl_CoA Hexadecanoyl-CoA Hydroxylase Fatty Acid Hydroxylase (e.g., CYP450 family) Hexadecanoyl_CoA->Hydroxylase Five_OH_Hexadecanoyl_CoA This compound Hydroxylase->Five_OH_Hexadecanoyl_CoA Beta_Oxidation Modified β-Oxidation Five_OH_Hexadecanoyl_CoA->Beta_Oxidation Acyltransferase Acyltransferase Activity (incorporation into complex lipids) Five_OH_Hexadecanoyl_CoA->Acyltransferase Thioesterase Thioesterase Activity (hydrolysis to free fatty acid) Five_OH_Hexadecanoyl_CoA->Thioesterase

5-Hydroxyhexadecanoyl-CoA as a Beta-Oxidation Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 5-hydroxyhexadecanoyl-CoA as a potential intermediate in the mitochondrial beta-oxidation pathway. Due to a lack of direct studies on this compound, this document leverages detailed research on its shorter-chain analogue, 5-hydroxydecanoyl-CoA, as a model. The metabolic fate, enzymatic interactions, and potential bottlenecks for this class of hydroxylated fatty acids are discussed. This information is critical for understanding the metabolism of modified fatty acids and for the development of therapeutics targeting fatty acid oxidation.

Metabolic Pathway of 5-Hydroxyacyl-CoAs

5-hydroxy fatty acids can be activated to their coenzyme A (CoA) esters and transported into the mitochondrial matrix for beta-oxidation. The pathway for 5-hydroxydecanoyl-CoA, a C10 analogue of this compound, has been elucidated and is presented here as a model. The process involves the four core enzymes of the beta-oxidation spiral.

The activated form, 5-hydroxyacyl-CoA, is a substrate for the beta-oxidation pathway, which consists of four key enzymatic steps:

  • Acyl-CoA Dehydrogenase: The first step is catalyzed by an acyl-CoA dehydrogenase. For a 16-carbon chain like hexadecanoyl-CoA, very-long-chain acyl-CoA dehydrogenase (VLCAD) or long-chain acyl-CoA dehydrogenase (LCAD) would be the primary enzymes. These enzymes catalyze the formation of a double bond between the alpha and beta carbons.

  • Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated by enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The 3-hydroxyacyl-CoA is subsequently oxidized to a 3-ketoacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase (HAD).

  • 3-Ketoacyl-CoA Thiolase: Finally, 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

For this compound, after one round of beta-oxidation, the resulting intermediate would be 3-hydroxy-tetradecanoyl-CoA. The presence of the hydroxyl group at the 5-position creates a unique substrate for the beta-oxidation machinery. Studies on 5-hydroxydecanoyl-CoA have shown that while it can be metabolized, it creates a bottleneck in the pathway, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1]

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the enzymes involved in the beta-oxidation of 5-hydroxydecanoyl-CoA compared to the physiological substrate, decanoyl-CoA. This data is extrapolated from studies on the C10 analogue and provides an estimate of how this compound might interact with beta-oxidation enzymes.

EnzymeSubstrateK_m_ (μM)V_max_ (μM min⁻¹)
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) & 3-Ketoacyl-CoA Thiolase (coupled assay)L-3-Hydroxydecanoyl-CoANot reported17
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) & 3-Ketoacyl-CoA Thiolase (coupled assay)3,5-Dihydroxydecanoyl-CoANot reported1

Data is presented as mean ± s.e.m. where available.[1]

The Vmax for the combined HAD and thiolase reaction with the metabolite of 5-hydroxydecanoyl-CoA (3,5-dihydroxydecanoyl-CoA) was found to be fivefold slower than for the corresponding metabolite of decanoate (B1226879) (L-3-hydroxydecanoyl-CoA).[1] This suggests that the 5-hydroxyl group significantly hinders the turnover rate of HAD.[1]

Experimental Protocols

Synthesis of 5-Hydroxyacyl-CoA

Objective: To synthesize 5-hydroxyacyl-CoA from its corresponding free fatty acid.

Materials:

  • 5-hydroxy fatty acid (e.g., 5-hydroxydecanoic acid)

  • Coenzyme A (CoASH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas species)

  • ATP

  • Tris-HCl buffer

  • EDTA

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, and EDTA.

  • Add the 5-hydroxy fatty acid and CoASH to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C.

  • Monitor the formation of 5-hydroxyacyl-CoA using a suitable analytical method, such as HPLC.

  • Purify the synthesized 5-hydroxyacyl-CoA using reversed-phase HPLC.

Measurement of Enoyl-CoA Hydratase Activity

Objective: To determine the kinetic parameters of enoyl-CoA hydratase with a 5-hydroxy-enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • 5-hydroxy-enoyl-CoA substrate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and varying concentrations of the 5-hydroxy-enoyl-CoA substrate.

  • Initiate the reaction by adding a known amount of enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond.

  • Calculate the initial reaction velocities from the linear portion of the absorbance change over time.

  • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.[1]

Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase and 3-Ketoacyl-CoA Thiolase Activity

Objective: To measure the combined activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD) and 3-ketoacyl-CoA thiolase with a 3,5-dihydroxyacyl-CoA substrate.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Purified 3-ketoacyl-CoA thiolase

  • 3,5-dihydroxyacyl-CoA substrate

  • NAD⁺

  • CoASH

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD⁺, and CoASH.

  • Add the 3,5-dihydroxyacyl-CoA substrate to the mixture.

  • Initiate the reaction by adding both HAD and 3-ketoacyl-CoA thiolase.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

  • The rate of NADH production is proportional to the rate of the coupled reaction.[1]

Visualizations

Beta_Oxidation_of_5_Hydroxyhexadecanoyl_CoA cluster_matrix Mitochondrial Matrix 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecenoyl-CoA 5-OH-Hexadecenoyl-CoA 5-OH-Hexadecanoyl-CoA->5-OH-Hexadecenoyl-CoA Acyl-CoA Dehydrogenase (VLCAD/LCAD) 3,5-diOH-Hexadecanoyl-CoA 3,5-diOH-Hexadecanoyl-CoA 5-OH-Hexadecenoyl-CoA->3,5-diOH-Hexadecanoyl-CoA Enoyl-CoA Hydratase 3-Keto-5-OH-Hexadecanoyl-CoA 3-Keto-5-OH-Hexadecanoyl-CoA 3,5-diOH-Hexadecanoyl-CoA->3-Keto-5-OH-Hexadecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting) Acetyl-CoA_1 Acetyl-CoA 3-Keto-5-OH-Hexadecanoyl-CoA->Acetyl-CoA_1 3-Ketoacyl-CoA Thiolase 3-OH-Tetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA 3-Keto-5-OH-Hexadecanoyl-CoA->3-OH-Tetradecanoyl-CoA

Caption: Proposed beta-oxidation pathway of this compound.

Experimental_Workflow_Enzyme_Kinetics cluster_synthesis Substrate Synthesis cluster_assay Enzyme Kinetic Assay Start 5-Hydroxy Fatty Acid + CoASH + ATP Synthesis Acyl-CoA Synthetase Start->Synthesis Purification HPLC Purification Synthesis->Purification Substrate 5-Hydroxyacyl-CoA Purification->Substrate Reaction Reaction Mixture (Buffer, Substrate) Substrate->Reaction Enzyme Add Purified Enzyme Reaction->Enzyme Measurement Spectrophotometric Measurement Enzyme->Measurement Analysis Michaelis-Menten Analysis Measurement->Analysis Result Km and Vmax Analysis->Result

Caption: Workflow for determining enzyme kinetics.

Conclusion and Future Directions

The metabolism of this compound through the beta-oxidation pathway is plausible, but likely proceeds at a significantly reduced rate compared to its unmodified counterpart, primarily due to kinetic limitations at the L-3-hydroxyacyl-CoA dehydrogenase step. This has important implications for conditions where modified fatty acids may accumulate and for the design of drugs that interact with fatty acid metabolism.

Further research is required to directly characterize the metabolism of this compound and to determine the precise kinetic parameters of the long-chain specific beta-oxidation enzymes with this substrate. Such studies will provide a more complete understanding of the metabolic fate of hydroxylated long-chain fatty acids and their potential physiological or pathophysiological roles.

References

In Vivo Enzymatic Synthesis of 5-Hydroxyhexadecanoyl-CoA: A Technical Guide for Biosynthetic Pathway Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexadecanoyl-CoA is a specialized fatty acyl-CoA molecule with potential applications in the development of novel therapeutics and biomaterials. Unlike the more common 2- and 3-hydroxy fatty acids, the in vivo enzymatic synthesis of 5-hydroxy long-chain fatty acyl-CoAs is not a well-characterized natural pathway. This technical guide outlines a proposed biosynthetic route for the in vivo production of this compound, leveraging principles of metabolic engineering and the known catalytic capabilities of specific enzyme families. We provide a detailed overview of a hypothetical two-step enzymatic cascade, present relevant quantitative data from analogous systems, and offer comprehensive experimental protocols for the key steps involved in the proposed synthesis, purification, and analysis. This document serves as a foundational resource for researchers aiming to engineer biological systems for the production of this and other novel hydroxylated fatty acids.

Introduction: The Potential of Mid-Chain Hydroxylated Fatty Acids

Hydroxy fatty acids (HFAs) are a diverse class of molecules with significant industrial and therapeutic potential, serving as precursors for polymers, lubricants, cosmetics, and pharmaceuticals. While terminal (ω) and proximal (α, β) hydroxylation of fatty acids are well-documented biological processes, the regioselective hydroxylation of long-chain fatty acids at mid-chain positions, such as the C-5 position, represents a frontier in biocatalysis and synthetic biology. The introduction of a hydroxyl group at a specific internal position of the acyl chain can impart unique chemical properties, influencing polarity, reactivity, and biological activity.

This guide focuses on the enzymatic synthesis of this compound, the activated form of 5-hydroxypalmitic acid. As there is a lack of a defined natural pathway for its production, we propose an engineered, two-step enzymatic pathway suitable for implementation in a microbial host such as Escherichia coli.

Proposed Biosynthetic Pathway for this compound

The proposed in vivo synthesis of this compound from the precursor hexadecanoic acid (palmitic acid) involves two key enzymatic steps:

  • Activation of Hexadecanoic Acid: The fatty acid is first activated to its coenzyme A thioester, hexadecanoyl-CoA (palmitoyl-CoA).

  • Regioselective Hydroxylation: The activated fatty acid is then hydroxylated at the C-5 position.

This pathway is designed to be implemented in a heterologous host, such as E. coli, which can be engineered to express the required enzymes.

Proposed_Biosynthesis_of_this compound Hexadecanoic_Acid Hexadecanoic Acid (Palmitic Acid) Hexadecanoyl_CoA Hexadecanoyl-CoA (Palmitoyl-CoA) Hexadecanoic_Acid->Hexadecanoyl_CoA Acyl-CoA Synthetase (ACS) + ATP, + CoA-SH 5_Hydroxyhexadecanoyl_CoA This compound Hexadecanoyl_CoA->5_Hydroxyhexadecanoyl_CoA Engineered Cytochrome P450 + O2, + NADPH

Figure 1: Proposed two-step enzymatic synthesis of this compound.

Step 1: Fatty Acid Activation

The initial step is the activation of exogenous hexadecanoic acid to its CoA thioester, a reaction catalyzed by an Acyl-CoA Synthetase (ACS) . This is an ATP-dependent reaction that is essential for rendering the fatty acid metabolically active.

Reaction: Hexadecanoic Acid + ATP + Coenzyme A ⇌ Hexadecanoyl-CoA + AMP + PPi

Step 2: C-5 Hydroxylation

The second and most critical step is the regioselective hydroxylation of the hexadecanoyl-CoA backbone at the C-5 position. This reaction is proposed to be catalyzed by an engineered Cytochrome P450 (CYP) monooxygenase . While no known wild-type CYP enzyme exhibits this precise regioselectivity, enzymes such as CYP102A1 (P450 BM3) from Bacillus megaterium are known to hydroxylate long-chain fatty acids at sub-terminal positions (ω-1, ω-2, ω-3) and have been successfully engineered to alter their regioselectivity to other in-chain positions.[1]

Reaction: Hexadecanoyl-CoA + O₂ + NADPH + H⁺ → this compound + NADP⁺ + H₂O

Data Presentation: Enzyme Kinetics and Product Titers

Quantitative data for the direct in vivo synthesis of this compound is not available. However, data from studies on analogous systems, particularly the engineering of E. coli for hydroxy fatty acid production and the characterization of relevant enzymes, can provide valuable benchmarks.

Table 1: Kinetic Parameters of Wild-Type and Mutant P450 BM3 with Palmitic Acid
Enzyme VariantSubstrateKd (µM)kcat (min-1)Reference
Wild-Type P450 BM3Palmitic Acid1.02 - 3.34~1700[2]
P450 BM3 A328VPalmitic AcidNot ReportedSignificantly Enhanced[3]
P450 BM3 MutantsLauric Acid2.4 - 2.8Not Reported[4]

Note: Kinetic parameters can vary significantly with reaction conditions. The data presented are for illustrative purposes.

Table 2: Representative Titers from Engineered E. coli for Hydroxy Fatty Acid Production
ProductHost Strain EngineeringTiter (mg/L)FeedstockReference
Various HFAs (including 10-OH-C16)Co-expression of ACCase, 'TesA, CYP102A1; fadD knockout548 (total HFAs)Glucose[5][6]
ω-1/2/3-OH-C14Co-expression of CcFatB1, fadR, P450 BM3144Glucose/Glycerol[7][8]
ω-Hydroxy Palmitic AcidCo-expression of thioesterase, P450 system; fadD knockout; NADH optimization610Not Specified[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to establish and analyze the proposed in vivo synthesis of this compound.

Engineering of an E. coli Strain for Whole-Cell Bioconversion

This protocol describes the general workflow for creating an E. coli strain capable of converting exogenous hexadecanoic acid into 5-hydroxyhexadecanoic acid.

Whole_Cell_Bioconversion_Workflow cluster_0 Strain Engineering cluster_1 Bioconversion cluster_2 Analysis Gene_Selection Select ACS and Engineered CYP Genes Plasmid_Construction Clone Genes into Expression Vectors Gene_Selection->Plasmid_Construction Transformation Transform E. coli Host Strain Plasmid_Construction->Transformation Preculture Inoculate Pre-culture Transformation->Preculture Main_Culture Inoculate Main Culture and Grow Cells Preculture->Main_Culture Induction Induce Gene Expression (e.g., with IPTG) Main_Culture->Induction Substrate_Addition Add Hexadecanoic Acid Induction->Substrate_Addition Incubation Incubate for Bioconversion Substrate_Addition->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Extraction Extract Fatty Acids Harvest->Extraction Derivatization Derivatize for GC-MS Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Figure 2: Experimental workflow for whole-cell bioconversion.

Methodology:

  • Gene Selection and Synthesis:

    • Select a suitable Acyl-CoA Synthetase (ACS) gene (e.g., fadD from E. coli).

    • Obtain the gene for a Cytochrome P450 enzyme known to hydroxylate fatty acids (e.g., CYP102A1 from Bacillus megaterium).

    • Introduce mutations into the CYP gene aimed at altering its regioselectivity towards the C-5 position. This can be guided by molecular docking simulations and rational design, or through directed evolution.[1]

    • Codon-optimize the genes for expression in E. coli.

  • Vector Construction and Host Strain Preparation:

    • Clone the ACS and engineered CYP genes into compatible expression vectors (e.g., pETDuet-1 and pRSFDuet-1 for co-expression).

    • For enhanced production, consider using an E. coli host strain with a knockout of the native fadD gene to prevent the degradation of the fatty acid substrate and product.[5][10]

  • Protein Expression and Bioconversion:

    • Transform the engineered plasmids into the chosen E. coli host strain.

    • Grow the cells in a suitable medium (e.g., M9 minimal medium) supplemented with glucose at 37°C.[8]

    • When the culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Simultaneously, add the hexadecanoic acid substrate to the culture medium. The fatty acid can be dissolved in a solvent like ethanol (B145695) or used as a sodium salt.

    • Continue incubation at a lower temperature (e.g., 25-30°C) for 24-48 hours to allow for bioconversion.

Extraction and Analysis of Hydroxy Fatty Acids by GC-MS

This protocol is adapted for the analysis of the final hydroxylated product after hydrolysis from its CoA ester.

Methodology:

  • Sample Preparation:

    • Centrifuge the culture to separate the cell pellet and the supernatant.

    • Combine the pellet and supernatant and acidify to a pH of ~2 with HCl.

    • Add an internal standard (e.g., a deuterated version of the expected product or a different hydroxy fatty acid).

  • Extraction:

    • Extract the acidified sample twice with an equal volume of a solvent such as ethyl acetate.

    • Pool the organic phases and dry them under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at a high temperature (e.g., 80°C) for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.[11]

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the components. For example, start at 80°C, ramp to 200°C, and then to 290°C.[11]

    • Identify the 5-hydroxyhexadecanoic acid derivative based on its retention time and mass spectrum, comparing it to a synthesized standard if available.

Analysis of Acyl-CoA Thioesters by LC-MS/MS

To directly confirm the production of this compound, a more specialized analytical method is required.

Methodology:

  • Sample Quenching and Extraction:

    • Rapidly quench the metabolism of the cell culture by mixing with cold acetonitrile (B52724) or methanol.

    • Lyse the cells and precipitate proteins using an agent like 5-sulfosalicylic acid.[12]

    • Centrifuge to remove cell debris and protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[13]

    • Use positive electrospray ionization (ESI) and monitor the specific parent-to-daughter ion transitions for this compound in multiple reaction monitoring (MRM) mode. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[13]

Signaling Pathways and Regulatory Considerations

The native regulation of fatty acid metabolism in the host organism can significantly impact the yield of the desired product. In E. coli, the FadR protein is a key transcriptional regulator that represses genes for fatty acid degradation (fad genes) and activates genes for unsaturated fatty acid synthesis (fab genes). Overexpression of FadR can be a strategy to increase the precursor pool for fatty acid synthesis.[7]

Regulatory_Logic Long_Chain_Acyl_CoA Long-Chain Acyl-CoA FadR FadR Repressor Long_Chain_Acyl_CoA->FadR Inactivates fad_Operon fad Operon (β-oxidation) FadR->fad_Operon Represses fab_Operon fab Operon (Fatty Acid Synthesis) FadR->fab_Operon Activates

Figure 3: Simplified logic of FadR regulation in E. coli.

Conclusion and Future Outlook

The in vivo enzymatic synthesis of this compound is a challenging yet achievable goal through metabolic engineering. This guide provides a framework based on a proposed two-step pathway involving fatty acid activation and regioselective hydroxylation. The success of this approach hinges on the successful engineering of a Cytochrome P450 monooxygenase to achieve the desired C-5 regioselectivity. Future work should focus on high-throughput screening of CYP mutant libraries and optimization of fermentation conditions to improve product titers. The protocols and data presented herein serve as a valuable resource for researchers venturing into the biosynthesis of novel hydroxylated fatty acids for a wide range of applications.

References

The Elusive Presence of 5-Hydroxyhexadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the hypothetical natural occurrence, metabolism, and detection of 5-hydroxyhexadecanoyl-CoA, providing a framework for its potential discovery and characterization.

Introduction

This compound is a long-chain acyl-coenzyme A derivative that, to date, has not been definitively identified as a naturally occurring metabolite in any organism. However, the well-established principles of fatty acid metabolism, including hydroxylation and beta-oxidation, provide a strong theoretical basis for its potential existence and transient role in cellular processes. This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the hypothetical pathways involving this compound, detailed experimental protocols for its potential detection, and a discussion of its possible physiological significance. While direct evidence remains elusive, this document serves as a roadmap for investigating this and other novel hydroxy fatty acyl-CoAs.

Hypothesized Natural Occurrence and Biosynthesis

The formation of this compound in organisms would likely originate from the hydroxylation of hexadecanoic acid (palmitic acid), a ubiquitous fatty acid. The subsequent activation of the resulting 5-hydroxyhexadecanoic acid to its coenzyme A ester would be the final step in its biosynthesis.

Potential Biosynthetic Pathways

Two primary enzymatic pathways could theoretically lead to the formation of 5-hydroxyhexadecanoic acid:

  • Cytochrome P450 (CYP) Monooxygenase Activity: CYP enzymes are a large family of heme-containing proteins known to hydroxylate a wide variety of substrates, including fatty acids. While ω- and (ω-1)-hydroxylation are the most common modifications of fatty acids by CYPs, the existence of isoforms with different regiospecificity is plausible. A hypothetical CYP enzyme could catalyze the direct hydroxylation of palmitic acid at the C-5 position.

  • Fatty Acid Hydratase Activity: Certain bacteria are known to possess fatty acid hydratases that introduce a hydroxyl group by adding water across a double bond. If a precursor such as hexadec-4-enoyl-CoA or hexadec-5-enoyl-CoA exists, a hydratase could potentially form this compound.

Once formed, 5-hydroxyhexadecanoic acid would be activated to its CoA thioester by an acyl-CoA synthetase (ACS), an enzyme family with broad substrate specificity.

Hypothesized Metabolic Fate: Beta-Oxidation

Given the presence of a hydroxyl group, this compound would likely be a substrate for the beta-oxidation pathway, although the specifics of its degradation may differ from that of its saturated counterpart, hexadecanoyl-CoA. The metabolism of the shorter-chain analogue, 5-hydroxydecanoyl-CoA, has been studied and provides a valuable model. 5-Hydroxydecanoyl-CoA is known to enter the mitochondrial beta-oxidation spiral. However, the hydroxyl group can create a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step.

A similar fate can be postulated for this compound. Due to its longer chain length and the presence of the hydroxyl group, it is highly probable that its degradation would primarily occur in peroxisomes, which are specialized in the catabolism of very-long-chain, branched, and hydroxylated fatty acids.

Proposed Peroxisomal Beta-Oxidation Pathway

The following diagram illustrates the hypothetical pathway for the degradation of this compound in peroxisomes.

Beta_Oxidation_of_5_Hydroxyhexadecanoyl_CoA cluster_peroxisome Peroxisome mol1 This compound mol2 5-Hydroxy-trans-Δ2-hexadecenoyl-CoA mol1->mol2 Acyl-CoA Oxidase (FAD -> FADH2) mol3 3,5-Dihydroxyhexadecanoyl-CoA mol2->mol3 Enoyl-CoA Hydratase mol4 5-Hydroxy-3-ketohexadecanoyl-CoA mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) mol5 3-Hydroxytetradecanoyl-CoA mol4->mol5 Thiolase (+ CoA-SH) mol6 Acetyl-CoA mol4->mol6 Thiolase [... Further rounds of β-oxidation ...] [... Further rounds of β-oxidation ...] mol5->[... Further rounds of β-oxidation ...]

Hypothetical peroxisomal beta-oxidation of this compound.

Experimental Protocols for Detection and Quantification

The detection and quantification of the hypothetical this compound would require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are adapted from established methods for the analysis of other long-chain acyl-CoAs.

Table 1: Quantitative Data Summary (Hypothetical)

As this compound has not been detected, this table serves as a template for reporting future quantitative findings.

Biological MatrixOrganismConditionConcentration (pmol/g tissue or pmol/10^6 cells)Reference
LiverMouseNormal DietNot DetectedN/A
BrainRatIschemia ModelNot DetectedN/A
Yeast CultureS. cerevisiaeOleate SupplementationNot DetectedN/A
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is a general method for the extraction of acyl-CoAs and would need to be optimized for the specific sample type.

Materials:

Procedure:

  • Homogenize frozen, powdered tissue (~50 mg) or cell pellet in 1 mL of ice-cold 10 mM ammonium acetate in methanol:dichloromethane:water. Add a known amount of internal standard.

  • Add 1 mL of saturated ammonium sulfate and 2 mL of acetonitrile.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Dilute the extract with 10 volumes of 100 mM potassium phosphate buffer (pH 4.9).

  • The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion for this compound would be m/z 1022.5.

  • Product Ion: A characteristic fragment ion for acyl-CoAs is the phosphopantetheine moiety at m/z 428.1. Another common neutral loss is 507 Da.

  • MRM Transition (Hypothetical): 1022.5 -> 428.1

The following diagram outlines the general workflow for the detection of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue or Cells) extraction Acyl-CoA Extraction start->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup lc LC Separation (C18 Column) cleanup->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Workflow for the detection of this compound.

Potential Physiological and Pathological Roles

If this compound exists in biological systems, its roles would likely be intertwined with fatty acid metabolism and signaling.

  • Metabolic Intermediate: Its primary role would be as a transient intermediate in the beta-oxidation of 5-hydroxyhexadecanoic acid.

  • Signaling Molecule: Long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of various enzymes and transcription factors. This compound could potentially modulate pathways involved in lipid metabolism, inflammation, or insulin (B600854) signaling.

  • Biomarker: The presence and concentration of this compound could serve as a biomarker for specific metabolic states or diseases, such as defects in fatty acid oxidation or exposure to certain xenobiotics that induce specific CYP450 enzymes.

Conclusion and Future Directions

The natural occurrence of this compound remains a compelling but unproven hypothesis. The information and protocols presented in this guide provide a robust framework for its investigation. Future research should focus on:

  • Screening for 5-hydroxyhexadecanoic acid: The first step is to determine if the precursor fatty acid exists in nature.

  • Synthesis of an analytical standard: A synthetic standard of this compound is essential for developing and validating a definitive LC-MS/MS detection method.

  • Targeted metabolomics: Using a validated method, various biological samples from different organisms and under diverse physiological conditions can be screened for the presence of this molecule.

  • Enzyme characterization: If detected, the enzymes responsible for its synthesis and degradation would need to be identified and characterized.

The discovery and characterization of this compound would not only expand our understanding of fatty acid metabolism but could also open new avenues for research into metabolic diseases and drug development.

The Emerging Role of 5-Hydroxyhexadecanoyl-CoA in Fatty Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical exploration of the potential functions of 5-hydroxyhexadecanoyl-CoA in fatty acid signaling. Due to the limited direct research on this specific molecule, this guide synthesizes information from closely related long-chain and medium-chain hydroxy fatty acids to build a predictive framework for its biosynthesis, metabolism, and signaling activities.

Introduction: Hydroxy Fatty Acids as Signaling Molecules

Fatty acids and their derivatives are not only crucial for energy metabolism and membrane structure but are also potent signaling molecules that regulate a myriad of cellular processes.[1] Hydroxylated fatty acids, a class of oxidized lipids, are increasingly recognized for their roles in inflammation, immune response, and metabolic regulation. While significant research has focused on hydroxyeicosatetraenoic acids (HETEs) derived from arachidonic acid, the signaling functions of other long-chain hydroxy fatty acids, such as this compound, remain largely unexplored. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential biosynthetic pathways, metabolic fate, and signaling mechanisms of this compound, based on current understanding of related molecules.

Potential Biosynthesis of this compound

The generation of 5-hydroxyhexadecanoic acid, the precursor to this compound, in mammals is likely mediated by cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions. Specifically, members of the CYP4 family catalyze omega-hydroxylation, while other CYP isoforms can perform in-chain hydroxylation.[2][3][4][5] The hydroxylation of palmitic acid (hexadecanoic acid) at the 5th carbon position would be the initial step.

Following its synthesis, 5-hydroxyhexadecanoic acid must be activated to its CoA thioester, this compound, to participate in most metabolic and signaling pathways. This activation is catalyzed by acyl-CoA synthetases (ACS).

Palmitic_Acid Hexadecanoic Acid (Palmitic Acid) 5_OH_Hexadecanoic_Acid 5-Hydroxyhexadecanoic Acid Palmitic_Acid->5_OH_Hexadecanoic_Acid Cytochrome P450 (CYP-mediated hydroxylation) 5_OH_Hexadecanoyl_CoA This compound 5_OH_Hexadecanoic_Acid->5_OH_Hexadecanoyl_CoA Acyl-CoA Synthetase (ACS)

Potential Biosynthetic Pathway of this compound.

Metabolism of this compound

Once formed, this compound can potentially enter the mitochondrial β-oxidation pathway. Studies on a shorter-chain analogue, 5-hydroxydecanoate, have shown that it can be activated to its CoA ester and undergo the initial steps of β-oxidation. However, the hydroxyl group can create a bottleneck at the later steps of the cycle. The metabolism of this compound would likely proceed through the first two steps, but the subsequent reactions may be less efficient compared to its non-hydroxylated counterpart.

Putative Signaling Functions of this compound

Based on the signaling roles of other hydroxy fatty acids, this compound could potentially function as a signaling molecule through several mechanisms, primarily by acting as a ligand for G protein-coupled receptors (GPCRs).

GPR84: A Potential Receptor

The G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, and notably, for medium-chain hydroxy fatty acids.[6] GPR84 is primarily expressed in immune cells and its activation is linked to pro-inflammatory responses.[6][7] While hexadecanoic acid (a C16 fatty acid) is longer than the typical GPR84 ligands, the presence of a hydroxyl group could potentially alter its binding affinity and efficacy. Activation of GPR84 by an agonist leads to the coupling of Gαi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.

cluster_membrane Cell Membrane Ligand Medium-Chain Hydroxy Fatty Acid GPR84 GPR84 Ligand->GPR84 binds G_protein Gαiβγ GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Inflammation Pro-inflammatory Response cAMP->Inflammation

GPR84 Signaling Pathway.
Analogy to HETE Signaling

The signaling pathways of hydroxyeicosatetraenoic acids (HETEs) offer another plausible model for the function of this compound. For instance, 12(S)-HETE has been shown to activate its own GPCR, GPR31, leading to the activation of several downstream signaling cascades including MAPK, PKC, and PI3K, which are involved in cell migration, proliferation, and survival.[1][8][9] Similarly, 20-HETE is a potent regulator of vascular tone and is implicated in various cardiovascular diseases.[10][11][12][13] It is conceivable that this compound, or its free acid form, could interact with a yet unidentified receptor to trigger similar signaling events.

12_HETE 12(S)-HETE GPR31 GPR31 12_HETE->GPR31 Downstream Downstream Effectors (e.g., PLC, PI3K) GPR31->Downstream Second_Messengers Second Messengers (e.g., IP3, DAG, PIP3) Downstream->Second_Messengers Kinases Protein Kinases (e.g., PKC, Akt, MAPK) Second_Messengers->Kinases Cellular_Response Cellular Responses (Migration, Proliferation, etc.) Kinases->Cellular_Response Sample Biological Sample Extraction Extraction (Methanol, Internal Standard) Sample->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (ESI+) LC->MS Data Data Analysis (Quantification) MS->Data

References

The Potential Role of 5-Hydroxyhexadecanoyl-CoA in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential role of the long-chain hydroxy fatty acyl-CoA, 5-hydroxyhexadecanoyl-CoA, in the context of metabolic disorders such as obesity, insulin (B600854) resistance, and type 2 diabetes. While direct research on this compound is currently limited, this document extrapolates its potential metabolic impact based on the established mechanisms of structurally similar molecules. Notably, the shorter-chain analogue, 5-hydroxydecanoyl-CoA, has been demonstrated to inhibit mitochondrial fatty acid β-oxidation, suggesting that this compound may exert similar effects on long-chain fatty acid metabolism. An accumulation of such a molecule could contribute to the lipotoxicity observed in metabolic diseases. This guide provides a theoretical framework for the action of this compound, detailed experimental protocols for its potential investigation, and quantitative data on related lipid molecules in metabolic disease states to provide context for future research.

Introduction: The Emerging Role of Hydroxy Fatty Acyl-CoAs in Metabolism

Metabolic disorders are characterized by a dysregulation of energy homeostasis, often involving an oversupply and impaired utilization of fatty acids. This can lead to the accumulation of lipid intermediates in non-adipose tissues, a phenomenon known as lipotoxicity, which is a key contributor to insulin resistance.[1] Long-chain acyl-CoAs are critical intermediates in lipid metabolism, serving as substrates for both energy production through β-oxidation and the synthesis of complex lipids.[2] However, the accumulation of specific acyl-CoA species can disrupt cellular signaling pathways.[3]

Recently, attention has turned to modified fatty acids, including hydroxy fatty acids, as potential signaling molecules and modulators of metabolic pathways.[4] While research on many of these molecules is still nascent, the position of the hydroxyl group can significantly alter their metabolic fate and biological activity. This guide focuses on the potential implications of this compound, a 16-carbon fatty acyl-CoA with a hydroxyl group at the fifth carbon.

Hypothesized Role of this compound in Metabolic Disorders

Direct experimental evidence for the role of this compound in metabolic disorders is not yet available in published literature. However, based on studies of its shorter-chain analogue, 5-hydroxydecanoyl-CoA, a strong hypothesis can be formulated.

5-Hydroxydecanoyl-CoA has been shown to be a substrate for the enzymes of mitochondrial β-oxidation.[5] While it is processed by the initial enzymes of the pathway, its metabolite, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD), the penultimate enzyme in the β-oxidation spiral.[5] This creates a bottleneck in the pathway, leading to the accumulation of 3,5-dihydroxydecanoyl-CoA and the inhibition of the oxidation of other fatty acids.[5]

Extrapolating from these findings, this compound could potentially also enter the β-oxidation pathway for long-chain fatty acids. Its metabolism would likely be stalled at the L-3-hydroxyacyl-CoA dehydrogenase step, leading to an accumulation of its metabolic intermediates and a subsequent inhibition of long-chain fatty acid oxidation. Such an inhibition in key metabolic tissues like the liver and skeletal muscle could exacerbate the lipid overload characteristic of metabolic disorders, contributing to insulin resistance.

fatty_acid_oxidation_inhibition cluster_mitochondrion Mitochondrial Matrix cluster_beta_oxidation β-Oxidation Pathway Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase 5_OH_Hexadecanoyl_CoA This compound 5_OH_Hexadecanoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Metabolites of 5-OH-Hexadecanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase L_3_Hydroxyacyl_CoA_Dehydrogenase->Thiolase Metabolic_Intermediate Accumulating Metabolite L_3_Hydroxyacyl_CoA_Dehydrogenase->Metabolic_Intermediate Rate-limiting step Thiolase->Fatty_Acyl_CoA Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Metabolic_Intermediate->L_3_Hydroxyacyl_CoA_Dehydrogenase Inhibition

Figure 1. Hypothesized inhibition of β-oxidation by this compound.

Quantitative Data on Acyl-CoAs in Metabolic Disorders

While specific quantitative data for this compound are not available, studies have measured the levels of other acyl-CoAs in tissues from individuals with obesity and type 2 diabetes. These data provide a context for the potential significance of acyl-CoA accumulation.

Acyl-CoA SpeciesConditionTissueFold Change vs. ControlReference
Total Long-Chain Acyl-CoA Obesity and T2DSkeletal MuscleIncreased[6]
Palmitoyl-CoA (C16:0) High-Fat Diet (mice)Liver~2-fold increase[7]
Oleoyl-CoA (C18:1) High-Fat Diet (mice)Liver~2.5-fold increase[7]
Malonyl-CoA Type 2 DiabetesSkeletal MuscleNo significant change[8]

Experimental Protocols

The investigation of this compound requires robust analytical methods for its quantification in biological samples and for studying its effects on cellular metabolism.

Quantification of this compound in Biological Samples

A highly sensitive and specific method for the analysis of acyl-CoAs involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][9]

Sample Preparation:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:1 methanol:acetonitrile:water with internal standards).

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column for separation of the acyl-CoAs. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) can improve peak shape.

  • Mass Spectrometry: Employ a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive ion mode. Use selected reaction monitoring (SRM) for targeted quantification, monitoring for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard. The synthesis of a this compound standard would be necessary for absolute quantification.[10]

experimental_workflow Sample_Collection Tissue Sample Collection (e.g., Liver, Muscle) Homogenization Homogenization in Cold Extraction Buffer Sample_Collection->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying under Nitrogen Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2. General workflow for acyl-CoA extraction and analysis.

In Vitro Fatty Acid Oxidation Assay

To test the hypothesis that this compound inhibits β-oxidation, an in vitro assay using isolated mitochondria can be performed.[5]

Mitochondrial Isolation:

  • Isolate mitochondria from fresh rodent liver or skeletal muscle tissue using differential centrifugation.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Respiration Assay:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure mitochondrial oxygen consumption.

  • Add the isolated mitochondria to a respiration buffer containing substrates for the electron transport chain (e.g., malate (B86768) and ADP).

  • Initiate fatty acid oxidation by adding a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA) and L-carnitine.

  • Measure the baseline rate of oxygen consumption.

  • Inject a known concentration of synthesized this compound and monitor any changes in the oxygen consumption rate. A decrease in oxygen consumption would indicate an inhibition of β-oxidation.

Conclusion and Future Directions

While the direct role of this compound in metabolic disorders remains to be elucidated, the established inhibitory effect of its shorter-chain analogue on β-oxidation provides a compelling rationale for its investigation. Future research should focus on:

  • Chemical synthesis of this compound: This is a prerequisite for its use as an analytical standard and for in vitro and in vivo studies.

  • Quantification in human tissues: Measuring the levels of this compound in plasma and tissues from lean and obese/diabetic individuals will be crucial to establish a clinical link.

  • Mechanistic studies: In vitro experiments using isolated mitochondria and cell culture models are needed to confirm its hypothesized inhibitory effect on long-chain fatty acid oxidation and to explore its impact on insulin signaling pathways.

The study of novel lipid metabolites like this compound may open new avenues for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies.

References

A Technical Guide to the Biosynthesis of Hydroxyhexadecanoyl-CoA from Hexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway for producing hydroxyhexadecanoyl-CoA, starting from the saturated fatty acid, hexadecanoic acid (also known as palmitic acid). The process is a two-step enzymatic cascade involving hydroxylation of the fatty acid backbone, followed by its activation to a coenzyme A (CoA) thioester.

While the specific synthesis of 5-hydroxyhexadecanoyl-CoA is a targeted goal, the existing body of research extensively details in-chain hydroxylation at other positions. This guide will use the well-characterized enzyme, Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, as a model system. This enzyme is renowned for its high efficiency in hydroxylating fatty acids at sub-terminal positions and serves as an excellent paradigm for understanding the chemistry, enzymology, and experimental procedures involved.[1][2]

The Biosynthetic Pathway

The conversion of hexadecanoic acid to a hydroxylated acyl-CoA derivative proceeds via two sequential enzymatic reactions:

  • NADPH-Dependent Hydroxylation: A Cytochrome P450 (CYP) monooxygenase introduces a hydroxyl group (-OH) onto the alkyl chain of hexadecanoic acid. This reaction requires molecular oxygen (O₂) and a reducing agent, typically NADPH, which provides the necessary electrons via a reductase partner enzyme.[1] For P450 BM3, the heme and reductase domains are conveniently fused into a single polypeptide chain, making it a catalytically self-sufficient enzyme.[2][3]

  • ATP-Dependent Acyl-CoA Ligation: The resulting hydroxy-fatty acid is "activated" by an Acyl-CoA Synthetase (ACS). This enzyme catalyzes the formation of a high-energy thioester bond between the carboxyl group of the hydroxy-fatty acid and coenzyme A, a reaction driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).[4] This activation is a crucial step for the entry of fatty acids into most metabolic pathways.[5]

Biosynthesis_Pathway cluster_0 Step 1: Hydroxylation cluster_1 Step 2: CoA Activation Hexadecanoic_Acid Hexadecanoic Acid Hydroxy_Acid Hydroxyhexadecanoic Acid (e.g., ω-1, ω-2, ω-3) Hexadecanoic_Acid->Hydroxy_Acid O₂ + NADPH + H⁺ P450 Cytochrome P450 BM3 (CYP102A1) P450->Hydroxy_Acid Hydroxy_CoA Hydroxyhexadecanoyl-CoA ACS Acyl-CoA Synthetase ACS->Hydroxy_CoA Hydroxy_Acid_ref->Hydroxy_CoA ATP + CoA-SH

Caption: Two-step enzymatic conversion of hexadecanoic acid to hydroxyhexadecanoyl-CoA.

Quantitative Data: Regioselectivity of P450 BM3

Cytochrome P450 BM3 hydroxylates hexadecanoic acid not at a single position, but rather at the sub-terminal carbons (ω-1, ω-2, and ω-3). The distribution of these regioisomers is dependent on reaction conditions, such as the relative concentrations of substrate and oxygen.[6] The kinetic parameters of P450 BM3 variants have been extensively studied, revealing it to be one of the most efficient P450s known.[7]

ParameterEnzymeSubstrateProduct DistributionConditionsReference
Regioselectivity Wild-Type P450 BM3Hexadecanoic Acid21% (ω-1), 44% (ω-2), 35% (ω-3)High substrate concentration (>250 µM)[6]
Turnover Number (kcat) Wild-Type P450 BM3Myristic Acid (C14)Hydroxylated ProductsNot specified[8]
Variant 1Myristic Acid (C14)~17,000 min⁻¹Not specified[8]
Variant 2Myristic Acid (C14)~4,000 min⁻¹Not specified[8]
Dissociation Constant (Kd) Wild-Type P450 BM3Hexadecanoic AcidN/ASubstrate binding titration[3][8]
A328V MutantHexadecanoic Acid1.1 µMSubstrate binding titration[3]

Experimental Protocols

Protocol 1: In Vitro Hydroxylation of Hexadecanoic Acid by P450 BM3

This protocol is adapted from methods described for determining P450 BM3 turnover and regiospecificity.[3]

A. Reagents and Buffers:

  • Enzyme: Purified P450 BM3 (wild-type or variant)

  • Buffer: 50 mM Potassium Phosphate (KPi), pH 7.4

  • Substrate Stock: 10 mM Hexadecanoic Acid in 50 mM Potassium Carbonate (K₂CO₃)

  • Cofactor Stock: 10 mM NADPH in KPi buffer

  • Quenching Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

B. Assay Procedure:

  • Prepare a reaction mixture in a total volume of 1.2 mL of 50 mM KPi buffer (pH 7.4).

  • Add P450 BM3 enzyme to a final concentration of 50 nM.

  • Add the hexadecanoic acid substrate from the stock solution to a final concentration of 250 µM. Equilibrate the mixture at 25°C for 2-3 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 250 µM.

  • Incubate the reaction at 25°C for 5-10 minutes, with gentle shaking.

  • Quench the reaction by acidifying to pH ~4 with the HCl solution.

  • Extract the products by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • For analysis, derivatize the dried residue by adding 50 µL of BSTFA/TMCS and heating at 70°C for 15 minutes. This step converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively, making them volatile for gas chromatography.

  • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different hydroxyhexadecanoic acid isomers.[3]

Experimental_Workflow cluster_workflow Experimental Workflow: In Vitro Hydroxylation A 1. Prepare Reaction Mix (Buffer, P450 BM3, Substrate) B 2. Initiate with NADPH A->B C 3. Incubate at 25°C B->C D 4. Quench with Acid C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Derivatize (BSTFA/TMCS) E->F G 7. Analyze by GC-MS F->G

Caption: Workflow for the enzymatic hydroxylation of fatty acids and product analysis.
Protocol 2: General Enzymatic Synthesis of Acyl-CoA Thioesters

This protocol outlines a general method for the enzymatic synthesis of acyl-CoA esters from free fatty acids, including hydroxylated ones, using an acyl-CoA synthetase.[9]

A. Reagents and Buffers:

  • Enzyme: Partially purified long-chain Acyl-CoA Synthetase

  • Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrates: 5-Hydroxyhexadecanoic acid (or other hydroxy-fatty acid), Coenzyme A (CoA-SH)

  • Cofactors: 10 mM ATP, 20 mM MgCl₂

  • Additives: 10 mM Dithiothreitol (DTT) to maintain a reducing environment for CoA-SH

B. Synthesis Procedure:

  • In a reaction vessel, combine Tris-HCl buffer, ATP, MgCl₂, and DTT.

  • Add the hydroxy-fatty acid substrate and Coenzyme A. The molar ratio of CoA to fatty acid should be at least 1.5:1 to ensure complete conversion of the fatty acid.

  • Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase.

  • Incubate the mixture at 37°C for 30-60 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of free CoA-SH using Ellman's reagent (DTNB) or by analyzing the formation of the acyl-CoA product using HPLC.

  • Once the reaction is complete, the product can be purified. A common method involves butanol extraction followed by chromatographic techniques like thin-layer chromatography (TLC) or reverse-phase HPLC to isolate the pure hydroxyhexadecanoyl-CoA.[9]

Conclusion

The biosynthesis of this compound from hexadecanoic acid is a plausible two-step pathway involving a regioselective cytochrome P450 hydroxylation followed by acyl-CoA synthetase-mediated activation. While enzymes with specific activity at the C-5 position of hexadecanoic acid are not yet prominently described, the robust and well-studied P450 BM3 enzyme provides a powerful model for achieving in-chain hydroxylation. The protocols and data presented herein offer a solid foundation for researchers aiming to produce and analyze these valuable molecules, and the principles of enzyme engineering, such as directed evolution, may ultimately be used to tailor the regioselectivity of enzymes like P450 BM3 to achieve specific hydroxylation at the desired C-5 position.[10]

References

Unraveling the Cellular Choreography of 5-Hydroxyhexadecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of hydroxylated fatty acids is an emerging area of interest in cellular metabolism and disease. 5-hydroxyhexadecanoyl-CoA, a 16-carbon fatty acid with a hydroxyl group at the fifth position, is a molecule of interest for its potential roles in cellular signaling and pathology. Understanding its subcellular localization and metabolic fate is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the subcellular processing of this compound, detailing the key organelles, enzymes, and regulatory pathways involved. While direct quantitative data for this compound is limited, this guide synthesizes current knowledge from closely related molecules and established principles of fatty acid metabolism to present a robust model.

Subcellular Landscape of Fatty Acid Metabolism

The breakdown of fatty acids, a process known as β-oxidation, primarily occurs in two major subcellular compartments: mitochondria and peroxisomes.[1][2] The initial steps of fatty acid activation and transport are critical determinants of their metabolic fate.

Cytosolic Activation

Long-chain fatty acids entering the cell are first activated in the cytosol by acyl-CoA synthetases (ACS) to form fatty acyl-CoAs. This process is ATP-dependent.[3]

The Mitochondrial Gateway: Carnitine Shuttle

Mitochondria are the primary sites for the β-oxidation of the majority of fatty acids to generate acetyl-CoA for the citric acid cycle and subsequent ATP production.[1][2] However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. Their entry is facilitated by the carnitine shuttle, a multi-enzyme system.[4] Based on studies with the structurally similar 5-hydroxydecanoate (B1195396), it is highly probable that this compound utilizes this shuttle to enter the mitochondrial matrix.[5]

The Role of Peroxisomes

Peroxisomes are responsible for the initial β-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1] While mitochondria are likely the primary site for this compound metabolism, the involvement of peroxisomes, particularly in specific cell types or under certain metabolic conditions, cannot be entirely ruled out. Peroxisomal β-oxidation chain-shortens fatty acids, and the resulting medium-chain acyl-CoAs are then transported to mitochondria for complete oxidation.[6]

The Metabolic Pathway of this compound

The metabolism of this compound is presumed to follow the canonical β-oxidation spiral, with modifications to accommodate the hydroxyl group. The primary location for this pathway is the mitochondrial matrix.

Mitochondrial β-Oxidation Cascade

Once inside the mitochondrial matrix, this compound undergoes a four-step enzymatic cycle:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group.

  • Thiolysis: Thiolase cleaves off a two-carbon acetyl-CoA unit, shortening the acyl-CoA chain.

This cycle repeats until the entire fatty acid is converted into acetyl-CoA molecules. The presence of the 5-hydroxyl group may influence the efficiency of these enzymatic steps.

Quantitative Data and Enzyme Kinetics

Table 1: Michaelis-Menten Constants for Enoyl-CoA Hydratase with Decenoyl-CoA and 5-Hydroxydecenoyl-CoA

SubstrateKm (μM)Vmax (μM min-1)
Decenoyl-CoA4.1 ± 0.321.7 ± 0.5
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5

Data adapted from a study on 5-hydroxydecanoate metabolism, which suggests that the hydroxyl group may affect substrate binding and turnover rates.[5]

Experimental Protocols

To investigate the subcellular localization and metabolism of this compound, a combination of cell fractionation, enzymatic assays, and mass spectrometry is required.

Subcellular Fractionation

Objective: To isolate mitochondria, peroxisomes, and cytosolic fractions from cells or tissues.

Protocol:

  • Homogenization: Tissues or cultured cells are homogenized in an isotonic buffer to disrupt the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different subcellular components.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and unbroken cells.

    • Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant pellets mitochondria.

    • High-speed centrifugation (e.g., 25,000 x g) of the subsequent supernatant can be used to enrich for peroxisomes.

    • The final supernatant represents the cytosolic fraction.

  • Purity Assessment: The purity of each fraction should be assessed by Western blot analysis using antibodies against marker proteins for each organelle (e.g., COX IV for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol).[7][8]

Enzyme Activity Assays

Objective: To measure the activity of β-oxidation enzymes in the isolated subcellular fractions using this compound or its derivatives as a substrate.

Protocol:

  • Substrate Synthesis: Radiolabeled or fluorescently tagged this compound and its β-oxidation intermediates need to be synthesized.

  • Assay Conditions: Isolated organelles are incubated with the synthesized substrate and necessary cofactors (e.g., NAD+, FAD, Coenzyme A).

  • Product Detection: The formation of reaction products (e.g., shortened acyl-CoAs, acetyl-CoA, NADH, FADH2) is monitored over time using techniques like HPLC, spectrophotometry, or fluorometry.

Mass Spectrometry-Based Quantification of Acyl-CoAs

Objective: To quantify the levels of this compound and its metabolites in different subcellular compartments.

Protocol:

  • Subcellular Fractionation: Isolate organelles as described in section 4.1.

  • Metabolite Extraction: Acyl-CoAs are extracted from the isolated fractions using a suitable solvent system (e.g., acetonitrile/methanol/water).[9]

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and quantified by tandem mass spectrometry. Stable isotope-labeled internal standards should be used for accurate quantification.[10][11][12][13]

Signaling Pathways and Regulation

The metabolism of fatty acids is tightly regulated by signaling pathways that sense the energy status of the cell.

PPARα: The Master Regulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation in both mitochondria and peroxisomes. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression. This includes genes encoding for enzymes of the β-oxidation pathway and the carnitine shuttle.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion cluster_3 Nucleus 5-OH-Hexadecanoate 5-OH-Hexadecanoate 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoate->5-OH-Hexadecanoyl-CoA ACS PPARalpha PPARalpha 5-OH-Hexadecanoyl-CoA->PPARalpha Activates Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation 5-OH-Hexadecanoyl-CoA->Mitochondrial Beta-Oxidation Carnitine Shuttle PPARalpha-RXR PPARalpha-RXR PPARalpha->PPARalpha-RXR RXR RXR RXR->PPARalpha-RXR PPRE PPRE PPARalpha-RXR->PPRE Binds to Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA Gene Expression Gene Expression PPRE->Gene Expression Upregulates

Caption: PPARα signaling pathway regulating this compound metabolism.

Experimental Workflow

Cells/Tissue Cells/Tissue Homogenization Homogenization Cells/Tissue->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Mitochondria Mitochondria Differential Centrifugation->Mitochondria Peroxisomes Peroxisomes Differential Centrifugation->Peroxisomes Cytosol Cytosol Differential Centrifugation->Cytosol Enzyme Assays Enzyme Assays Mitochondria->Enzyme Assays Western Blot Western Blot Mitochondria->Western Blot LC-MS/MS LC-MS/MS Mitochondria->LC-MS/MS Peroxisomes->Enzyme Assays Peroxisomes->Western Blot Peroxisomes->LC-MS/MS Cytosol->Western Blot Data Analysis Data Analysis Enzyme Assays->Data Analysis Western Blot->Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for analyzing subcellular metabolism.

Conclusion

The subcellular metabolism of this compound is a complex process primarily orchestrated within the mitochondria, with potential contributions from peroxisomes. Its entry into the mitochondrial matrix is likely mediated by the carnitine shuttle, followed by β-oxidation. The entire process is under the transcriptional control of the PPARα signaling pathway. While direct quantitative data for this specific molecule is scarce, the experimental protocols and conceptual framework provided in this guide offer a robust starting point for researchers to delve into the intricate details of hydroxy fatty acid metabolism. Further research employing the outlined methodologies will be instrumental in precisely quantifying the subcellular distribution and enzymatic kinetics of this compound metabolism, ultimately paving the way for a deeper understanding of its physiological and pathological roles.

References

A Technical Guide to the Structural Analysis of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule of significant interest in metabolic research and drug development. Its structural elucidation is paramount to understanding its biological function, particularly its potential roles in fatty acid metabolism and cellular signaling pathways. This technical guide provides a comprehensive framework for the structural analysis of this compound. In the absence of extensive direct experimental data for this specific molecule, this document outlines a robust, methodology-driven approach based on established protocols for analogous long-chain acyl-CoAs. It details proposed experimental procedures for synthesis, purification, and characterization by mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide presents a comparative analysis of computed properties of similar acyl-CoAs to establish a theoretical profile for this compound and discusses its putative biological significance.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and as signaling molecules that regulate various cellular processes. The introduction of a hydroxyl group on the acyl chain, as in this compound, can significantly alter the molecule's chemical properties and biological activity. Hydroxy fatty acids and their CoA esters are known to be involved in specialized metabolic pathways, such as alpha-oxidation, and have been implicated in various physiological and pathological conditions.

This guide aims to provide researchers and drug development professionals with a detailed technical roadmap for the comprehensive structural analysis of this compound. By leveraging established analytical techniques and drawing comparisons with well-characterized analogous molecules, a thorough structural and functional characterization can be achieved.

Theoretical Structural Profile and Physicochemical Properties

Comparative Physicochemical Properties of Analogous Acyl-CoAs

To provide a baseline for the expected properties of this compound, the following table summarizes the computed physicochemical properties of palmitoyl-CoA (C16:0-CoA) and heptadecanoyl-CoA (C17:0-CoA). The presence of the hydroxyl group in this compound is expected to slightly increase its polarity and molecular weight compared to palmitoyl-CoA.

PropertyPalmitoyl-CoA (C16:0-CoA)[1]Heptadecanoyl-CoA (C17:0-CoA)[2]This compound (Predicted)
Molecular Formula C37H66N7O17P3SC38H68N7O17P3SC37H66N7O18P3S
Molecular Weight 1005.9 g/mol 1020.0 g/mol ~1021.9 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioateS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioateS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxyhexadecanethioate

Proposed Experimental Protocols for Structural Analysis

The following sections outline a proposed workflow for the synthesis and detailed structural characterization of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through microbial biosynthesis or chemical synthesis.

  • Microbial Synthesis: Engineered microorganisms, such as Saccharomyces cerevisiae or Starmerella bombicola, can be utilized for the production of long-chain hydroxy fatty acids.[3][4] These organisms can be metabolically engineered to enhance the production of specific hydroxy fatty acids, which can then be isolated and activated to their CoA esters.[5][6][7]

  • Chemical Synthesis: A common method for the synthesis of fatty acyl-CoAs involves the activation of the corresponding fatty acid, in this case, 5-hydroxyhexadecanoic acid, and subsequent reaction with coenzyme A. This can be achieved by converting the fatty acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of coenzyme A.

Purification Protocol:

  • Solid-Phase Extraction (SPE): The crude reaction mixture or cell extract can be subjected to SPE to remove salts and other polar impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically achieved using RP-HPLC with a C18 column. A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for elution. Fractions are collected and the presence of the target molecule is confirmed by mass spectrometry.

Mass Spectrometry (MS) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoAs.[8][9][10][11]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Methanol (1:1) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (Positive Ion Mode):

  • Precursor Ion (m/z): The expected [M+H]+ for C37H66N7O18P3S is approximately 1022.35.

  • Product Ions: Characteristic fragment ions for long-chain acyl-CoAs include the loss of the phosphopantetheine moiety, as well as fragments corresponding to the coenzyme A backbone. The presence of the hydroxyl group on the acyl chain may lead to specific fragmentation patterns that can be used to confirm its position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and conformation of the molecule in solution.[12][13][14][15][16]

Sample Preparation:

  • The purified this compound should be dissolved in a suitable deuterated solvent, such as D2O or a mixture of CD3OD/CDCl3.

NMR Experiments:

  • 1D ¹H NMR: To identify the characteristic proton signals of the acyl chain, the coenzyme A moiety, and the proton attached to the carbon bearing the hydroxyl group.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the spin systems of the acyl chain and the coenzyme A backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the connectivity of the entire molecule, including the position of the hydroxyl group.

Visualization of Methodologies and Putative Biological Role

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Characterization synthesis Synthesis (Microbial or Chemical) purification Purification (SPE & RP-HPLC) synthesis->purification ms Mass Spectrometry (LC-MS/MS) purification->ms nmr NMR Spectroscopy (1D & 2D) purification->nmr structure Structure Elucidation ms->structure nmr->structure properties Property Determination structure->properties

Proposed experimental workflow for the structural analysis of this compound.
Putative Biological Role and Signaling Pathway

Hydroxy fatty acyl-CoAs can be intermediates in specific metabolic pathways. For instance, 2-hydroxy acyl-CoAs are substrates for α-oxidation.[17][18] While the role of a 5-hydroxy acyl-CoA is less defined, it could be involved in pathways leading to the production of signaling molecules or be a substrate for further modification. Long-chain fatty acyl-CoAs are also known to act as regulatory molecules in various cellular processes.[19]

The diagram below illustrates a hypothetical metabolic pathway involving this compound, highlighting its potential formation and subsequent conversion.

putative_pathway palmitoyl_coa Palmitoyl-CoA hydroxylase Fatty Acyl-CoA 5-Hydroxylase (Putative) palmitoyl_coa->hydroxylase hydroxy_coa This compound hydroxylase->hydroxy_coa downstream Downstream Metabolism (e.g., further oxidation, incorporation into lipids) hydroxy_coa->downstream signaling Cellular Signaling (e.g., receptor activation) hydroxy_coa->signaling

Hypothetical metabolic pathway involving this compound.

Conclusion

While direct experimental data on this compound is currently limited, a comprehensive structural analysis is achievable through a systematic application of established analytical methodologies. This technical guide provides a robust framework for its synthesis, purification, and detailed characterization using mass spectrometry and NMR spectroscopy. The elucidation of its precise structure will be a critical step in understanding its biological significance and exploring its potential as a therapeutic target or biomarker. The proposed workflows and comparative data presented herein are intended to facilitate future research in this important area of lipid metabolism.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. While specific experimental data for this molecule is limited in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, stability, and potential biological significance based on the known characteristics of similar long-chain acyl-CoA molecules and hydroxy fatty acids. This document also outlines detailed, plausible experimental protocols for its synthesis, purification, and stability assessment, and explores its potential involvement in cellular signaling pathways.

Chemical Properties

Table 1: Predicted Physicochemical Properties of 5-Hydroxyhexadecanoic Acid

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₃₂O₃-
Molecular Weight272.42 g/mol -
Water Solubility0.01 g/LALOGPS[1]
logP5.63ALOGPS[1]
pKa (Strongest Acidic)4.71ChemAxon[1]
Polar Surface Area57.53 ŲChemAxon[1]

The coenzyme A moiety imparts significant water solubility to the entire molecule, though the long hydrocarbon tail of the hexadecanoyl group will still contribute to an overall amphipathic character. The thioester bond between the fatty acid and coenzyme A is a high-energy bond, making the molecule reactive and a key player in metabolic processes.

Stability

The stability of this compound is primarily dictated by the susceptibility of its thioester bond to hydrolysis. This hydrolysis can be both chemical and enzymatic.

  • Chemical Stability: The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. Stock solutions should be prepared in a slightly acidic buffer (pH 5-6) and stored at -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

  • Enzymatic Stability: In biological systems, the stability of this compound is influenced by the activity of acyl-CoA hydrolases, which catalyze the cleavage of the thioester bond. The presence of these enzymes in cell lysates or tissue homogenates will lead to rapid degradation.

Experimental Protocols

Synthesis of this compound

A plausible chemo-enzymatic approach for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of other long-chain acyl-CoA molecules.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of 5-Hydroxyhexadecanoic Acid cluster_activation Activation to Acyl-CoA start Starting Material: Hexadecanedioic acid reduction Selective Reduction start->reduction product 5-Hydroxyhexadecanoic Acid reduction->product fatty_acid 5-Hydroxyhexadecanoic Acid product->fatty_acid acyl_coa_synthetase Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) fatty_acid->acyl_coa_synthetase final_product This compound acyl_coa_synthetase->final_product atp ATP, CoA atp->acyl_coa_synthetase

Caption: Chemo-enzymatic synthesis of this compound.

Methodology:

  • Synthesis of 5-Hydroxyhexadecanoic Acid:

    • Start with a suitable precursor, such as a derivative of hexadecanedioic acid.

    • Employ a regioselective reduction method to reduce one of the carboxylic acid groups to a hydroxyl group at the 5-position. This may involve protecting group chemistry to differentiate the two ends of the dicarboxylic acid.

    • Alternatively, microbial hydroxylation of palmitic acid using specific strains of bacteria or yeast that express cytochrome P450 enzymes can be explored.

  • Enzymatic Synthesis of this compound:

    • Dissolve 5-hydroxyhexadecanoic acid in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂, 5 mM ATP, and 2 mM Coenzyme A.

    • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the reaction progress by HPLC.

Purification of this compound

Workflow for the Purification of this compound

G start Crude Reaction Mixture spe Solid Phase Extraction (C18 cartridge) start->spe hplc Reversed-Phase HPLC (C18 column) spe->hplc lyophilization Lyophilization hplc->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Purification workflow for this compound.

Methodology:

  • Solid Phase Extraction (SPE):

    • Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., 1 M HCl).

    • Load the mixture onto a C18 SPE cartridge pre-equilibrated with methanol (B129727) and then with the same acidic buffer.

    • Wash the cartridge with the acidic buffer to remove unreacted ATP and CoA.

    • Elute the this compound with a solution of methanol in the acidic buffer.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the eluted sample by reversed-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in a slightly acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) as the mobile phase.

    • Monitor the elution at 260 nm (for the adenine (B156593) ring of CoA).

    • Collect the fractions containing the product.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Stability Assessment Protocol

A comprehensive stability study should be conducted according to ICH guidelines.

Workflow for Stability Testing

G start Pure this compound storage Store aliquots under various conditions: - Temperature (-80°C, -20°C, 4°C, 25°C) - pH (5, 7, 9) - Light (protected vs. exposed) start->storage sampling Sample at defined time points (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze for degradation by HPLC sampling->analysis data Determine degradation rate and half-life analysis->data

Caption: Experimental workflow for stability assessment.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in buffers of different pH values (e.g., 5.0, 7.0, and 9.0).

  • Storage Conditions: Aliquot the solutions and store them at various temperatures (-80°C, -20°C, 4°C, and 25°C) both protected from and exposed to light.

  • Time Points: Analyze samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Use a validated HPLC method to quantify the amount of intact this compound and any degradation products.

  • Data Evaluation: Calculate the degradation rate and determine the shelf-life under different storage conditions.

Potential Signaling Pathways

While direct evidence is lacking, the structural similarity of this compound to other long-chain fatty acyl-CoAs and hydroxy fatty acids suggests its potential involvement in several signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Long-chain fatty acids and their hydroxylated derivatives are known endogenous ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[2][3][4] It is plausible that 5-hydroxyhexadecanoic acid, and by extension its CoA ester, could act as a PPAR agonist.

Potential PPAR Signaling Pathway

G ligand This compound (or its free acid) PPAR PPARα/γ/δ ligand->PPAR Binds and activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to transcription Gene Transcription PPRE->transcription Regulates

Caption: Hypothetical activation of PPAR signaling.

G-Protein Coupled Receptors (GPCRs)

Certain GPCRs, such as GPR40 (also known as FFA1) and GPR120, are activated by medium and long-chain fatty acids.[5][6][7][8][9] These receptors are involved in various physiological processes, including insulin (B600854) secretion and inflammation. It is conceivable that this compound or its corresponding free fatty acid could modulate the activity of these receptors.

Potential GPCR Signaling Pathway

G ligand 5-Hydroxyhexadecanoic Acid GPCR GPR40 / GPR120 ligand->GPCR Activates G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i and PKC activation IP3_DAG->Ca_PKC response Cellular Response (e.g., insulin secretion) Ca_PKC->response

References

The Metabolic Crossroads of 5-Hydroxyhexadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, is an intriguing molecule at the intersection of lipid metabolism. Its processing by metabolic enzymes, particularly within the mitochondrial β-oxidation pathway, presents unique characteristics that deviate from its non-hydroxylated counterparts. This technical guide provides a comprehensive overview of the enzymatic interactions of this compound, detailing the metabolic pathway, summarizing key quantitative data based on analogous molecules, and providing detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers investigating fatty acid metabolism, scientists exploring novel therapeutic targets, and professionals involved in drug development.

Introduction

Long-chain fatty acids are a critical energy source and signaling molecules. Their metabolism is a tightly regulated process, primarily occurring through mitochondrial β-oxidation. The introduction of a hydroxyl group onto the fatty acyl chain, as seen in this compound, can significantly alter its interaction with the enzymes of this pathway. Understanding these interactions is crucial for elucidating the potential physiological roles and pathological implications of such modified fatty acids. This guide will focus on the core metabolic enzymes that process this compound, providing a detailed examination of the biochemical steps involved.

The Metabolic Pathway of this compound

The primary metabolic fate of this compound is its degradation via the mitochondrial β-oxidation spiral. This pathway involves a sequence of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons in each cycle. For a 16-carbon chain like this compound, the relevant enzymes are those with specificity for long-chain acyl-CoAs.

The key enzymes involved are:

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) or Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

  • Enoyl-CoA Hydratase

  • L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

  • 3-Ketoacyl-CoA Thiolase

The presence of the hydroxyl group at the 5-position introduces a significant perturbation to this pathway. After one round of β-oxidation, the 5-hydroxyl group becomes a 3-hydroxyl group on the resulting 3-hydroxy-tetradecanoyl-CoA. This altered substrate is then expected to be a poor substrate for the subsequent enzymatic step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase, creating a metabolic bottleneck.

Signaling Pathway Diagram

beta_oxidation_5_hydroxyhexadecanoyl_CoA cluster_mitochondrion Mitochondrial Matrix 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoyl-CoA 5-OH-trans-Δ2-Hexadecenoyl-CoA 5-OH-trans-Δ2-Hexadecenoyl-CoA 5-OH-Hexadecanoyl-CoA->5-OH-trans-Δ2-Hexadecenoyl-CoA LCAD/VLCAD (FAD -> FADH2) 3,5-diOH-Hexadecanoyl-CoA 3,5-diOH-Hexadecanoyl-CoA 5-OH-trans-Δ2-Hexadecenoyl-CoA->3,5-diOH-Hexadecanoyl-CoA Enoyl-CoA Hydratase (+H2O) 5-OH-3-keto-Hexadecanoyl-CoA 5-OH-3-keto-Hexadecanoyl-CoA 3,5-diOH-Hexadecanoyl-CoA->5-OH-3-keto-Hexadecanoyl-CoA LCHAD (NAD+ -> NADH) 3-OH-Tetradecanoyl-CoA 3-OH-Tetradecanoyl-CoA (Metabolic Bottleneck) 5-OH-3-keto-Hexadecanoyl-CoA->3-OH-Tetradecanoyl-CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl-CoA Acetyl-CoA 5-OH-3-keto-Hexadecanoyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle caption Metabolism of this compound via β-Oxidation

Caption: Metabolism of this compound via β-Oxidation.

Quantitative Data

Table 1: Kinetic Parameters for Enoyl-CoA Hydratase with Decenoyl-CoA and 5-Hydroxydecenoyl-CoA

SubstrateKm (μM)Vmax (μmol min-1 mg-1)
Decenoyl-CoA4.1 ± 0.321.7 ± 0.5
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5

Data extrapolated from a study on bovine liver enoyl-CoA hydratase.

Table 2: Relative Activity of L-3-Hydroxyacyl-CoA Dehydrogenase

SubstrateRelative Vmax
L-3-Hydroxydecanoyl-CoA100%
3,5-Dihydroxydecanoyl-CoA~20%

Data reflects a fivefold slower Vmax for the hydroxylated metabolite.

Experimental Protocols

The following are detailed methodologies for key experiments to study the interaction of this compound with metabolic enzymes. These are general protocols that may require optimization for the specific substrate.

Synthesis of this compound

A specific protocol for the synthesis of this compound is not available. However, a general method for synthesizing fatty acyl-CoAs from the corresponding fatty acid can be adapted. This typically involves the activation of the fatty acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Workflow Diagram for Acyl-CoA Synthesis

acyl_coa_synthesis 5-OH-Hexadecanoic_Acid 5-OH-Hexadecanoic_Acid NHS_Ester 5-OH-Hexadecanoyl-NHS Ester 5-OH-Hexadecanoic_Acid->NHS_Ester + NHS, DCC in Organic Solvent 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoyl-CoA NHS_Ester->5-OH-Hexadecanoyl-CoA + Coenzyme A in Aqueous Buffer

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Activation of 5-Hydroxyhexadecanoic Acid:

    • Dissolve 5-hydroxyhexadecanoic acid in an appropriate anhydrous organic solvent (e.g., dioxane or dimethylformamide).

    • Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) in slight molar excess.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent to obtain the crude 5-hydroxyhexadecanoyl-NHS ester. Purification can be achieved by silica (B1680970) gel chromatography.

  • Synthesis of this compound:

    • Dissolve the purified 5-hydroxyhexadecanoyl-NHS ester in a minimal amount of organic solvent (e.g., dimethylformamide).

    • Prepare a solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

    • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction by HPLC.

    • Purify the this compound by reversed-phase HPLC.

Enzyme Assays

This is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Protocol:

  • Reaction Mixture:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.6

    • 0.1 mM FAD

    • 1 mM KCN (to inhibit the respiratory chain)

    • 50 µM DCPIP

    • 0.5 mM phenazine (B1670421) methosulfate (PMS) as an electron carrier

    • Purified LCAD or VLCAD enzyme

    • 5-20 µM this compound (substrate)

  • Procedure:

    • Add all components except the substrate to a cuvette and incubate at 37°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the this compound.

    • Monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs).

    • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

This assay measures the hydration of the double bond in the enoyl-CoA intermediate, which results in a decrease in absorbance at 263 nm.

Protocol:

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.0

    • Purified enoyl-CoA hydratase

    • 10-50 µM 5-hydroxy-trans-Δ2-hexadecenoyl-CoA (substrate, product of the LCAD reaction)

  • Procedure:

    • Add the buffer and substrate to a quartz cuvette and measure the initial absorbance at 263 nm.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 263 nm.

    • Calculate the activity based on the change in absorbance over time.

This is a spectrophotometric assay that follows the reduction of NAD+ to NADH at 340 nm. A coupled assay is often preferred to overcome unfavorable equilibrium.[1]

Protocol (Coupled Assay):

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer, pH 7.3

    • 1 mM NAD+

    • 0.1 mM Coenzyme A

    • Excess of purified 3-ketoacyl-CoA thiolase (coupling enzyme)

    • Purified LCHAD

    • 10-100 µM 3,5-dihydroxyhexadecanoyl-CoA (substrate, product of the enoyl-CoA hydratase reaction)

  • Procedure:

    • Combine all reagents except the LCHAD enzyme in a cuvette and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding LCHAD.

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH.

This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA, which results in the formation of a shorter acyl-CoA and acetyl-CoA. The reverse reaction, a Claisen condensation, can also be monitored. A common method involves measuring the release of free CoASH using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[2]

Protocol (DTNB-based):

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 8.1

    • 25 mM MgCl2

    • 0.2 mM Coenzyme A

    • Purified 3-ketoacyl-CoA thiolase

    • 10-50 µM 5-hydroxy-3-ketohexadecanoyl-CoA (substrate)

  • Procedure:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding acid).

    • Add DTNB solution and measure the absorbance at 412 nm.

    • The amount of free CoASH released is proportional to the enzyme activity and can be quantified using a standard curve.

Conclusion

The interaction of this compound with metabolic enzymes, particularly those of the β-oxidation pathway, is a nuanced process. While it serves as a substrate for this pathway, the presence of the 5-hydroxyl group is predicted to create a significant bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step. This has potential implications for cellular energy metabolism and may lead to the accumulation of specific metabolic intermediates. The experimental protocols provided in this guide offer a framework for researchers to further investigate the kinetics and consequences of these interactions. A deeper understanding of the metabolism of hydroxylated fatty acids will be crucial for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies targeting metabolic disorders.

References

Regulation of 5-Hydroxyhexadecanoyl-CoA Cellular Concentration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain fatty acyl-CoA that is emerging as a molecule of interest in cellular metabolism and signaling. While specific research on this particular molecule is limited, its regulation can be inferred from the established pathways of fatty acid hydroxylation, synthesis, and degradation. This technical guide provides a comprehensive overview of the putative regulatory mechanisms governing the cellular concentration of this compound, drawing upon analogous pathways and related molecules. It covers the synthesis and degradation pathways, key enzymatic players, and the overarching signaling networks that likely influence its cellular pool. This document aims to serve as a foundational resource for researchers investigating the roles of hydroxylated fatty acids in health and disease, and for professionals in drug development targeting lipid metabolic pathways.

Introduction

Hydroxylated fatty acids and their CoA esters are increasingly recognized for their diverse biological activities, ranging from structural components of lipids to signaling molecules. This compound, a 16-carbon fatty acyl-CoA with a hydroxyl group at the C5 position, is a largely uncharacterized member of this class. Understanding the regulation of its cellular concentration is crucial for elucidating its physiological and pathophysiological roles. This guide synthesizes current knowledge on fatty acid metabolism to propose a regulatory framework for this compound.

Synthesis of this compound

The synthesis of this compound is presumed to occur through two primary pathways: the activation of a pre-existing hydroxylated fatty acid or the direct hydroxylation of hexadecanoyl-CoA.

  • Activation of 5-Hydroxyhexadecanoic Acid: Free 5-hydroxyhexadecanoic acid can be activated to its CoA ester by the action of acyl-CoA synthetases (ACS). This is a common mechanism for incorporating fatty acids into cellular metabolism.[1]

  • Hydroxylation of Hexadecanoyl-CoA: Cytochrome P450 monooxygenases are known to hydroxylate fatty acids.[2] It is plausible that a specific P450 enzyme could directly hydroxylate hexadecanoyl-CoA at the C5 position.

Key Enzymes in Synthesis
Enzyme ClassSpecific Enzyme (Putative)FunctionSubstrate(s)ProductCellular Location
Acyl-CoA SynthetaseLong-chain acyl-CoA synthetase (ACSL) familyActivation of free fatty acid5-hydroxyhexadecanoic acid, CoA, ATPThis compound, AMP, PPiEndoplasmic Reticulum, Mitochondria
Cytochrome P450CYP family membersHydroxylation of fatty acyl-CoAHexadecanoyl-CoA, NADPH, O2This compound, NADP+, H2OEndoplasmic Reticulum

Degradation of this compound

The primary route for the degradation of fatty acyl-CoAs is mitochondrial and peroxisomal beta-oxidation. The presence of a hydroxyl group at the C5 position suggests a modified beta-oxidation pathway.

The initial steps of beta-oxidation would proceed as follows:

  • Dehydrogenation: Acyl-CoA dehydrogenase would act on this compound.

  • Hydration: Enoyl-CoA hydratase would add a water molecule across the double bond.[3]

  • Dehydrogenation: A specific hydroxyacyl-CoA dehydrogenase would oxidize the newly formed hydroxyl group.

  • Thiolysis: Thiolase would cleave the molecule, releasing acetyl-CoA and a shortened 3-hydroxytetradecanoyl-CoA.[4]

The resulting 3-hydroxytetradecanoyl-CoA would then continue through the standard beta-oxidation spiral.[4]

Key Enzymes in Degradation
Enzyme ClassSpecific Enzyme (Putative)FunctionSubstrate(s)Product(s)Cellular Location
Acyl-CoA DehydrogenaseLong-chain acyl-CoA dehydrogenase (LCAD)Initial dehydrogenationThis compound5-hydroxy-trans-2-hexadecenoyl-CoAMitochondria
Enoyl-CoA HydrataseEnoyl-CoA hydrataseHydration of the double bond5-hydroxy-trans-2-hexadecenoyl-CoA3,5-dihydroxyhexadecanoyl-CoAMitochondria
Hydroxyacyl-CoA DehydrogenaseL-3-hydroxyacyl-CoA dehydrogenase (LCHAD)Dehydrogenation of the 3-hydroxyl group3,5-dihydroxyhexadecanoyl-CoA5-hydroxy-3-ketohexadecanoyl-CoAMitochondria
Thiolase3-ketoacyl-CoA thiolaseThiolytic cleavage5-hydroxy-3-ketohexadecanoyl-CoA, CoA3-hydroxytetradecanoyl-CoA, Acetyl-CoAMitochondria

Signaling Pathways Regulating Cellular Concentration

The cellular concentration of this compound is likely regulated by the major signaling pathways that control lipid metabolism.

  • Insulin (B600854) Signaling: Insulin is a key anabolic hormone that promotes fatty acid synthesis and storage while inhibiting beta-oxidation.[5] Activation of the insulin signaling pathway would likely lead to a decrease in the degradation of this compound.

  • Glucagon and Epinephrine Signaling: These catabolic hormones stimulate fatty acid oxidation to provide energy.[6] Their signaling cascades would be expected to increase the degradation of this compound.

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated by low energy status, promotes catabolic pathways like fatty acid oxidation.[7] AMPK activation would therefore likely decrease the cellular concentration of this compound.

  • PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the transcriptional regulation of genes involved in lipid metabolism.[8] Activation of PPARα, in particular, upregulates genes for fatty acid oxidation and could thus enhance the degradation of this compound.

  • SREBP Signaling: Sterol regulatory element-binding proteins (SREBPs) are transcription factors that control the expression of genes involved in fatty acid and cholesterol synthesis.[7] Activation of SREBP-1c would likely favor the synthesis of fatty acids, potentially leading to an increase in the precursor, hexadecanoyl-CoA.

Diagrams of Signaling Pathways

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CPT1 CPT1 (Inhibition) AKT->CPT1 SREBP1c SREBP-1c mTORC1->SREBP1c ACC Acetyl-CoA Carboxylase (Activation) SREBP1c->ACC Fatty_Acid_Synthesis Fatty Acid Synthesis ↑ ACC->Fatty_Acid_Synthesis Beta_Oxidation Beta-Oxidation ↓ CPT1->Beta_Oxidation 5_HHC_Degradation This compound Degradation ↓ Beta_Oxidation->5_HHC_Degradation

Caption: Insulin signaling pathway leading to decreased degradation of this compound.

glucagon_signaling Glucagon Glucagon GPCR GPCR Glucagon->GPCR Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA PKA cAMP->PKA ACC Acetyl-CoA Carboxylase (Inhibition) PKA->ACC CPT1 CPT1 (Activation) PKA->CPT1 Fatty_Acid_Synthesis Fatty Acid Synthesis ↓ ACC->Fatty_Acid_Synthesis Beta_Oxidation Beta-Oxidation ↑ CPT1->Beta_Oxidation 5_HHC_Degradation This compound Degradation ↑ Beta_Oxidation->5_HHC_Degradation

Caption: Glucagon signaling pathway leading to increased degradation of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the quantification of other long-chain acyl-CoAs.[9][10]

Objective: To quantify the cellular concentration of this compound.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17:0-CoA or a synthesized stable isotope-labeled this compound)

  • Acetonitrile (B52724), isopropanol, and water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water) containing the internal standard.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

    • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., acetonitrile with 0.1% formic acid).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined empirically or from literature if available. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[10]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Diagram of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Sample with Internal Standard Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE_Loading Load Supernatant onto SPE Cartridge Supernatant_Collection->SPE_Loading Washing Washing SPE_Loading->Washing Elution Elution Washing->Elution Injection Inject Sample Elution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of this compound.

Conclusion and Future Directions

The regulation of this compound cellular concentration is a complex process governed by the interplay of synthetic and degradative pathways, which are in turn controlled by major metabolic signaling networks. While direct experimental evidence for this specific molecule is currently limited, a robust framework for its regulation can be proposed based on our understanding of general fatty acid metabolism. Future research should focus on identifying the specific enzymes responsible for the synthesis and degradation of this compound and on accurately quantifying its cellular and subcellular concentrations under various physiological and pathological conditions. Such studies will be instrumental in uncovering the precise biological functions of this and other hydroxylated fatty acyl-CoAs and in exploring their potential as therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, and its emerging significance within the field of lipidomics. While direct research on this specific molecule is nascent, this document extrapolates from established knowledge of related compounds to detail its putative metabolic pathways, potential roles in cellular signaling, and its relevance as a biomarker. Detailed experimental protocols for its extraction and analysis using advanced mass spectrometry-based lipidomics workflows are provided. Furthermore, this guide presents signaling and metabolic pathways in diagrammatic formats to facilitate a deeper understanding of the complex biological systems in which this compound may be involved.

Introduction to this compound

This compound is the activated form of 5-hydroxyhexadecanoic acid, a 16-carbon fatty acid with a hydroxyl group at the fifth carbon position. As an acyl-CoA, it is primed for participation in various metabolic processes. Hydroxylated fatty acids and their derivatives are increasingly recognized for their diverse biological activities, ranging from structural roles in membranes to potent signaling molecules.[1] The presence of a hydroxyl group can significantly alter the physicochemical properties of the fatty acyl chain, influencing membrane fluidity and interactions with proteins. In the context of lipidomics, the study of the entire lipid complement of a biological system, molecules like this compound represent a growing area of interest for their potential as biomarkers for disease and as targets for therapeutic intervention.

Putative Metabolic Pathways of this compound

The metabolic fate of this compound is not yet fully elucidated. However, based on the known metabolism of other long-chain fatty acids and hydroxylated fatty acids, a plausible metabolic pathway can be proposed. The primary route of catabolism for long-chain fatty acyl-CoAs is mitochondrial and peroxisomal β-oxidation.

Formation of this compound

This compound can be formed through two principal routes:

  • Activation of 5-hydroxyhexadecanoic acid: The free fatty acid, 5-hydroxyhexadecanoic acid, can be activated to its CoA thioester by the action of an acyl-CoA synthetase (ACS) enzyme. This is a crucial step for its subsequent metabolism.

  • Hydroxylation of Hexadecanoyl-CoA: Alternatively, hexadecanoyl-CoA (palmitoyl-CoA), a common saturated fatty acyl-CoA, could be hydroxylated at the 5th position by a specific hydroxylase enzyme.

Catabolism via β-Oxidation

Once formed, this compound is expected to enter the β-oxidation spiral. The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2.[2][3] The presence of the hydroxyl group at the 5-position may influence the efficiency of the initial cycles of β-oxidation until the hydroxylated portion of the chain is reached.

The following Graphviz diagram illustrates the hypothetical metabolic pathway of this compound.

metabolic_pathway cluster_formation Formation cluster_beta_oxidation β-Oxidation 5-Hydroxyhexadecanoic Acid 5-Hydroxyhexadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 5-Hydroxyhexadecanoic Acid->Acyl-CoA Synthetase Hexadecanoyl-CoA Hexadecanoyl-CoA Hydroxylase Hydroxylase Hexadecanoyl-CoA->Hydroxylase This compound This compound Acyl-CoA Synthetase->this compound ATP, CoA Hydroxylase->this compound O2, NADPH β-Oxidation Cycle 1 β-Oxidation Cycle 1 This compound->β-Oxidation Cycle 1 β-Oxidation Cycle 2 β-Oxidation Cycle 2 β-Oxidation Cycle 1->β-Oxidation Cycle 2 Release of Acetyl-CoA Further β-Oxidation Further β-Oxidation β-Oxidation Cycle 2->Further β-Oxidation Release of Acetyl-CoA Acetyl-CoA Acetyl-CoA Further β-Oxidation->Acetyl-CoA NADH, FADH2 NADH, FADH2 Further β-Oxidation->NADH, FADH2

Hypothetical metabolic pathway of this compound.

The Link to Lipidomics: Biomarker Potential and Cellular Functions

The field of lipidomics aims to identify and quantify the vast array of lipid species in a biological system to understand their role in health and disease. Hydroxylated fatty acids are gaining attention as potential biomarkers and signaling molecules.

This compound as a Potential Biomarker

Alterations in the levels of specific lipid species are often associated with pathological states. Elevated or decreased concentrations of this compound could serve as a biomarker for diseases involving aberrant fatty acid metabolism, oxidative stress, or inflammatory responses.[4][5] Its detection and quantification in accessible biofluids like plasma or urine could provide valuable diagnostic or prognostic information.

Role in Cellular Signaling and Membrane Properties

Hydroxylated fatty acids can be incorporated into complex lipids such as phospholipids (B1166683) and sphingolipids, thereby altering the properties of cellular membranes.[1] This can impact membrane fluidity, the formation of lipid rafts, and the function of membrane-bound proteins. Furthermore, free hydroxylated fatty acids or their CoA esters may act as signaling molecules, interacting with nuclear receptors or other cellular proteins to regulate gene expression and cellular processes.

The following diagram illustrates the potential roles of hydroxylated fatty acids in cellular functions.

cellular_functions cluster_membrane Membrane Integration cluster_signaling Cellular Signaling This compound This compound Phospholipids Phospholipids This compound->Phospholipids Sphingolipids Sphingolipids This compound->Sphingolipids Nuclear Receptors Nuclear Receptors This compound->Nuclear Receptors Enzyme Regulation Enzyme Regulation This compound->Enzyme Regulation Altered Membrane Properties Altered Membrane Properties Phospholipids->Altered Membrane Properties Sphingolipids->Altered Membrane Properties Modulation of Membrane Protein Function Modulation of Membrane Protein Function Altered Membrane Properties->Modulation of Membrane Protein Function Gene Expression Changes Gene Expression Changes Nuclear Receptors->Gene Expression Changes Enzyme Regulation->Gene Expression Changes

Potential roles of hydroxylated fatty acids in the cell.

Quantitative Data

Precise quantification of this compound in various biological matrices is essential for understanding its physiological and pathological roles. Due to the limited direct research on this molecule, the following table presents illustrative data based on typical concentrations of other long-chain acyl-CoAs in rodent liver tissue. This serves as a template for how quantitative data for this compound would be presented.

AnalyteTissueConditionConcentration (pmol/mg tissue)Method of DetectionReference
This compound Rat LiverControlNot yet determinedLC-MS/MS-
This compound Rat LiverHigh-Fat DietNot yet determinedLC-MS/MS-
Palmitoyl-CoA (C16:0)Rat LiverControl15.2 ± 2.1LC-MS/MS(Illustrative)
Oleoyl-CoA (C18:1)Rat LiverControl8.7 ± 1.5LC-MS/MS(Illustrative)
Stearoyl-CoA (C18:0)Rat LiverControl5.4 ± 0.9LC-MS/MS(Illustrative)

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound requires specialized protocols to ensure accurate and reproducible results. The following sections detail a comprehensive workflow for its extraction and analysis from biological tissues.

Extraction of Long-Chain Acyl-CoAs from Tissue
  • Tissue Homogenization:

    • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a mechanical homogenizer.

    • Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) in the homogenization buffer for quantification.

  • Lipid Extraction:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and discard the pellet.

    • Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.

      • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with water to remove polar contaminants.

      • Elute the acyl-CoAs with a solution of methanol containing a small percentage of ammonium (B1175870) hydroxide.

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Lipidomics Analysis by LC-MS/MS
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of:

      • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • The gradient should be optimized to achieve good separation of long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the fragment ions will be specific to the molecule (e.g., loss of the phosphopantetheine moiety).

    • For identification and untargeted analysis, use full scan and data-dependent MS/MS acquisition.

The following diagram outlines the experimental workflow for the lipidomics analysis of this compound.

experimental_workflow Tissue Sample Collection Tissue Sample Collection Homogenization in TCA Homogenization in TCA Tissue Sample Collection->Homogenization in TCA Add Internal Standard Centrifugation Centrifugation Homogenization in TCA->Centrifugation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Centrifugation->Solid-Phase Extraction (SPE) Collect Supernatant Elution and Drying Elution and Drying Solid-Phase Extraction (SPE)->Elution and Drying Reconstitution Reconstitution Elution and Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification and Identification Quantification and Identification Data Processing->Quantification and Identification Biological Interpretation Biological Interpretation Quantification and Identification->Biological Interpretation

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the laboratory synthesis of 5-hydroxyhexadecanoyl-CoA, a valuable molecule for research in areas such as fatty acid metabolism, signaling, and the development of novel therapeutics. The synthesis is presented as a multi-step process, beginning with the formation of a keto-acid precursor, followed by reduction to the hydroxy acid, and culminating in the enzymatic coupling to Coenzyme A.

Introduction

This compound is a hydroxylated long-chain fatty acyl-CoA. Hydroxy fatty acids and their CoA esters are involved in various physiological and pathological processes, including inflammation, ion transport, and metabolic regulation. The availability of synthetically derived this compound is crucial for in-vitro studies of enzyme kinetics, cell-based assays, and as a standard for analytical method development. This document outlines a plausible and detailed synthetic approach, provides protocols for each step, and includes expected quantitative data and characterization methods.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-stage process:

  • Synthesis of 5-Oxohexadecanoic Acid: A keto acid is synthesized to introduce a carbonyl group at the desired C-5 position of the hexadecanoic acid backbone. A plausible method for this is the Friedel-Crafts acylation.

  • Reduction to 5-Hydroxyhexadecanoic Acid: The ketone group of 5-oxohexadecanoic acid is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (B1222165).

  • Conversion to this compound: The purified 5-hydroxyhexadecanoic acid is activated and coupled to Coenzyme A (CoA) via an N-hydroxysuccinimide (NHS) ester intermediate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are estimated values based on typical yields for analogous reactions and should be optimized for specific laboratory conditions.

StepReactantsProductMolecular Weight ( g/mol )Estimated Yield (%)Estimated Purity (%)
1Undecanoyl chloride, Glutaric anhydride (B1165640), AlCl₃5-Oxohexadecanoic acid270.4260-75>95
25-Oxohexadecanoic acid, Sodium borohydride5-Hydroxyhexadecanoic acid272.4485-95>98
35-Hydroxyhexadecanoic acid, NHS, DCC, Coenzyme AThis compound1023.350-70>95 (by HPLC)

Experimental Protocols

Stage 1: Synthesis of 5-Oxohexadecanoic Acid (via Friedel-Crafts Acylation)

This protocol describes a general approach for the synthesis of a long-chain keto acid.

Materials:

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add undecanoyl chloride (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 5-oxohexadecanoic acid.

Stage 2: Reduction to 5-Hydroxyhexadecanoic Acid

Materials:

  • 5-Oxohexadecanoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 5-oxohexadecanoic acid (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution.[1][2][3]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 5-hydroxyhexadecanoic acid can be further purified by recrystallization or column chromatography if necessary.[4]

Stage 3: Conversion to this compound via NHS Ester

This two-step protocol first activates the carboxylic acid with N-hydroxysuccinimide and then couples it to Coenzyme A.[5][6]

Part A: Synthesis of 5-Hydroxyhexadecanoic Acid NHS Ester

Materials:

  • 5-Hydroxyhexadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Dicyclohexylurea (DCU)

Procedure:

  • Dissolve 5-hydroxyhexadecanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF or DCM.

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the anhydrous solvent.

  • The filtrate containing the 5-hydroxyhexadecanoic acid NHS ester is used directly in the next step.

Part B: Synthesis of this compound

Materials:

  • 5-Hydroxyhexadecanoic acid NHS ester solution (from Part A)

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve Coenzyme A trilithium salt (1.2 equivalents) in cold sodium bicarbonate buffer.

  • To the stirred CoA solution, add the 5-hydroxyhexadecanoic acid NHS ester solution in THF dropwise. The final reaction mixture should be a clear, single phase.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC.

  • Upon completion, the this compound can be purified by reversed-phase HPLC.

  • The final product can be characterized by mass spectrometry.[7][8]

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Keto Acid Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: CoA Esterification Undecanoyl_chloride Undecanoyl chloride 5_Oxohexadecanoic_acid 5-Oxohexadecanoic acid Undecanoyl_chloride->5_Oxohexadecanoic_acid Friedel-Crafts Acylation Glutaric_anhydride Glutaric anhydride Glutaric_anhydride->5_Oxohexadecanoic_acid Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->5_Oxohexadecanoic_acid Friedel-Crafts Acylation 5_Hydroxyhexadecanoic_acid 5-Hydroxyhexadecanoic acid 5_Oxohexadecanoic_acid->5_Hydroxyhexadecanoic_acid Reduction NaBH4 NaBH4 NaBH4->5_Hydroxyhexadecanoic_acid 5_Hydroxyhexadecanoyl_CoA This compound 5_Hydroxyhexadecanoic_acid->5_Hydroxyhexadecanoyl_CoA NHS Ester Formation & Coupling NHS_DCC NHS, DCC NHS_DCC->5_Hydroxyhexadecanoyl_CoA CoA Coenzyme A CoA->5_Hydroxyhexadecanoyl_CoA

Caption: Proposed workflow for the synthesis of this compound.

HETE_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) 5_HPETE 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) Arachidonic_Acid->5_HPETE 5-LOX 5_LOX 5-Lipoxygenase (5-LOX) 5_HETE 5-Hydroxyeicosatetraenoic acid (5-HETE) 5_HPETE->5_HETE GPx GPx Glutathione Peroxidase (GPx) Biological_Effects Biological Effects (Inflammation, Chemotaxis) 5_HETE->Biological_Effects

Caption: Biosynthesis of 5-HETE, a representative 5-hydroxy fatty acid signaling molecule.[9][10][11]

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Long-Chain Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemo-enzymatic synthesis of long-chain hydroxy acyl-CoAs. This approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis to produce valuable molecules for research and drug development. Long-chain hydroxy acyl-CoAs are important intermediates in various metabolic pathways and their availability is crucial for studying enzyme kinetics, cellular signaling, and for the development of novel therapeutics.

Introduction

Long-chain hydroxy fatty acids (HFAs) and their corresponding acyl-coenzyme A (acyl-CoA) thioesters are critical molecules in a variety of biological processes. They serve as precursors for the synthesis of bioplastics, lubricants, and surfactants.[1] The traditional chemical synthesis of these compounds is often challenging, requiring harsh reaction conditions and resulting in racemic mixtures.[2] Chemo-enzymatic methods offer a powerful alternative, leveraging the high selectivity and efficiency of enzymes to overcome these limitations.

This document outlines a two-step chemo-enzymatic strategy:

  • Enzymatic synthesis of a long-chain hydroxy fatty acid: This step utilizes enzymes such as oleate (B1233923) hydratase or cytochrome P450 monooxygenases to introduce a hydroxyl group into a fatty acid backbone with high regioselectivity and stereoselectivity.

  • Enzymatic synthesis of the long-chain hydroxy acyl-CoA: The purified hydroxy fatty acid is then enzymatically activated to its corresponding acyl-CoA ester using an acyl-CoA synthetase.

Part 1: Enzymatic Synthesis of Long-Chain Hydroxy Fatty Acids

This section details the enzymatic production of 10-hydroxystearic acid from oleic acid using a recombinant oleate hydratase.

Experimental Protocol: Synthesis of (R)-10-Hydroxystearic Acid using Oleate Hydratase

This protocol is adapted from studies on recombinant oleate hydratase from Lactobacillus rhamnosus and Lactococcus garvieae.[2][3]

Materials:

  • Recombinant E. coli expressing oleate hydratase (e.g., from Lactobacillus rhamnosus or Lactococcus garvieae)

  • Oleic acid

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.6) or Sodium citrate (B86180) buffer (100 mM, pH 7.5)[2][3]

  • Ethanol (B145695)

  • Glycerol (B35011)

  • Centrifuge

  • Shaking incubator

  • Equipment for product extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography system)

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli strain expressing oleate hydratase in a suitable culture medium. Induce enzyme expression according to the specific vector and promoter system used.

  • Cell Harvest and Preparation: Harvest the bacterial cells by centrifugation. The cells can be used as a whole-cell catalyst.[2]

  • Reaction Setup:

    • Prepare the reaction mixture in a suitable vessel. For a 50 g/L oleic acid concentration, dissolve oleic acid in ethanol (e.g., 2% v/v) and glycerol (e.g., 10% v/v) before adding to the buffer to improve solubility.[2]

    • Resuspend the E. coli whole-cell catalyst in the reaction buffer (e.g., 5% w/v).[2]

    • Combine the substrate solution and the cell suspension.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28-30°C) with shaking for a specified duration (e.g., 24 hours).[2][3]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by acidifying the mixture (e.g., with HCl).

    • Extract the 10-hydroxystearic acid using an organic solvent such as ethyl acetate.

  • Purification and Analysis:

    • Purify the product using silica (B1680970) gel chromatography.

    • Analyze the purity and confirm the structure of the 10-hydroxystearic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Quantitative Data: Synthesis of 10-Hydroxystearic Acid
ParameterValueReference
Enzyme SourceRecombinant Oleate Hydratase (Lactococcus garvieae)[3]
SubstrateOleic Acid[3]
Substrate Concentration30 g/L[3]
Optimal pH7.5[3]
Optimal Temperature30°C[3]
Reaction Time3 hours[3]
Product Concentration92 µg/mL[3]
Molar Yield94% (with Lysinibacillus fusiformis enzyme)[5]
Productivity16 g L⁻¹ h⁻¹ (with Lysinibacillus fusiformis enzyme)[5]

Part 2: Enzymatic Synthesis of Long-Chain Hydroxy Acyl-CoAs

This section describes the enzymatic synthesis of long-chain hydroxy acyl-CoAs from the corresponding hydroxy fatty acids using a long-chain acyl-CoA synthetase (ACSL).

Experimental Protocol: Synthesis of Long-Chain Hydroxy Acyl-CoA

This protocol is a general method adapted from procedures for the synthesis of acyl-CoAs.[6][7]

Materials:

  • Purified long-chain hydroxy fatty acid (e.g., 10-hydroxystearic acid)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Long-chain acyl-CoA synthetase (ACSL)

  • Equipment for purification (e.g., HPLC system)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

    • Add the long-chain hydroxy fatty acid (dissolved in a suitable solvent if necessary, like ethanol).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid).[8]

  • Purification of Hydroxy Acyl-CoA:

    • Purify the long-chain hydroxy acyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

    • Use a C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate, pH 4.9 or ammonium (B1175870) hydroxide, pH 10.5) and an organic solvent (e.g., acetonitrile).[9][11]

  • Analysis and Quantification:

    • Monitor the elution of the acyl-CoA by UV absorbance at 260 nm.[9]

    • Confirm the identity of the product using mass spectrometry (e.g., LC-MS/MS).[11]

    • Quantify the product using a standard curve or by measuring the absorbance at 260 nm and using the extinction coefficient of CoA.

Quantitative Data: General Yields for Chemo-enzymatic Acyl-CoA Synthesis
Product TypeYieldReference
Various CoA-thioesters40% or higher[8]
Malonyl-CoA95%[8]
Methylmalonyl-CoA92%[8]
Hydroxycinnamoyl-CoA thioesters88-95%[12]

Visualization of the Chemo-enzymatic Workflow

The following diagrams illustrate the key steps in the chemo-enzymatic synthesis of long-chain hydroxy acyl-CoAs.

ChemoEnzymatic_Workflow cluster_step1 Step 1: Enzymatic Hydroxylation cluster_step2 Step 2: Enzymatic Acyl-CoA Synthesis Long-Chain Fatty Acid Long-Chain Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid Long-Chain Fatty Acid->Hydroxy Fatty Acid H2O Hydroxy Acyl-CoA Hydroxy Acyl-CoA Hydroxy Fatty Acid->Hydroxy Acyl-CoA + CoA + ATP Enzyme_1 Oleate Hydratase or P450 Monooxygenase Enzyme_1->Long-Chain Fatty Acid Enzyme_2 Acyl-CoA Synthetase Enzyme_2->Hydroxy Fatty Acid

Caption: Chemo-enzymatic synthesis workflow.

Signaling Pathway Context: Role of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are central molecules in lipid metabolism, feeding into various pathways. The synthesized long-chain hydroxy acyl-CoAs can be used to probe these pathways.

Lipid_Metabolism_Pathway Long-Chain_Hydroxy_Acyl_CoA Long-Chain_Hydroxy_Acyl_CoA Beta_Oxidation Beta_Oxidation Long-Chain_Hydroxy_Acyl_CoA->Beta_Oxidation TAG_Synthesis Triacylglycerol Synthesis Long-Chain_Hydroxy_Acyl_CoA->TAG_Synthesis Phospholipid_Synthesis Phospholipid_Synthesis Long-Chain_Hydroxy_Acyl_CoA->Phospholipid_Synthesis Sphingolipid_Synthesis Sphingolipid_Synthesis Long-Chain_Hydroxy_Acyl_CoA->Sphingolipid_Synthesis Energy_Production Energy_Production Beta_Oxidation->Energy_Production TAG_Synthesis->Energy_Production Membrane_Biogenesis Membrane_Biogenesis Phospholipid_Synthesis->Membrane_Biogenesis Signaling_Molecules Signaling_Molecules Sphingolipid_Synthesis->Signaling_Molecules

Caption: Metabolic fate of long-chain acyl-CoAs.

References

Application Note: A Robust Protocol for the Extraction of 5-hydroxyhexadecanoyl-CoA from Tissues for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyhexadecanoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) molecule of significant interest in metabolic research and drug development. As a hydroxylated fatty acyl-CoA, it plays a role in various cellular processes, and its accurate quantification in tissues is crucial for understanding its physiological and pathological significance. This application note provides a detailed, step-by-step protocol for the efficient extraction of this compound from biological tissues. The method is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high recovery and reproducibility. The protocol involves tissue homogenization in an organic solvent mixture, followed by solid-phase extraction (SPE) to purify the analyte from a complex biological matrix.

Data Presentation

The recovery of long-chain acyl-CoAs is critical for accurate quantification. While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for other long-chain acyl-CoAs using similar extraction methodologies, which can be expected to be comparable.

Acyl-CoA SpeciesExtraction MethodTypical Recovery Rate (%)Reference
Long-chain acyl-CoAsAcetonitrile/2-propanol extraction with SPE70-80%[1][2]
Various acyl-CoAsAcetonitrile/2-propanol extraction with SPE93-104% (extraction), 83-90% (SPE)[3][4]
Long-chain acyl-CoAsOrganic solvent extraction with SPE60-140% (tissue dependent)[4]

Experimental Workflow Diagram

ExtractionWorkflow cluster_0 Tissue Preparation cluster_1 Extraction cluster_2 Purification (Solid-Phase Extraction) cluster_3 Analysis Tissue 1. Tissue Collection (Snap-freeze in liquid N2) Pulverize 2. Cryogenic Pulverization (Mortar and Pestle) Tissue->Pulverize Weigh 3. Weighing (~50-100 mg) Pulverize->Weigh Homogenize 4. Homogenization (Acetonitrile/Isopropanol/Buffer) Weigh->Homogenize Add Internal Standard Centrifuge1 5. Centrifugation (16,000 x g, 10 min, 4°C) Homogenize->Centrifuge1 CollectSupernatant 6. Collect Supernatant Centrifuge1->CollectSupernatant Condition 7. Condition SPE Column Load 8. Load Supernatant CollectSupernatant->Load Condition->Load Wash 9. Wash Column Load->Wash Elute 10. Elute Acyl-CoAs Wash->Elute Dry 11. Dry Eluate (Under Nitrogen Stream) Elute->Dry Reconstitute 12. Reconstitute (in appropriate solvent) Dry->Reconstitute LCMS 13. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction and analysis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for this compound.[1][3][4]

Materials and Reagents
  • Tissue: Freshly collected and immediately snap-frozen in liquid nitrogen.

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • 2-Propanol (Isopropanol), HPLC grade

    • Methanol (B129727), HPLC grade

    • Chloroform, HPLC grade

    • Glacial Acetic Acid

  • Buffers and Solutions:

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Ammonium (B1175870) Formate (B1220265)

    • Deionized Water

    • Extraction Buffer: 100 mM KH₂PO₄, pH 4.9.[1][2]

    • Alternative Extraction Buffer: 0.1 M KH₂PO₄, pH 6.7.[3][4]

  • Internal Standard (IS): A stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-labeled palmitoyl-CoA) or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) is highly recommended for accurate quantification.[5][6]

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel columns or similar weak anion exchange columns.[3][4][5]

  • Equipment:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Homogenizer (e.g., Omni TH homogenizer or similar)

    • Refrigerated microcentrifuge

    • Nitrogen evaporator

    • LC-MS/MS system

Procedure

1. Tissue Preparation (Maintain on Dry Ice/Liquid Nitrogen)

  • Weigh approximately 50-100 mg of frozen tissue. It is crucial to keep the tissue frozen to prevent enzymatic degradation of acyl-CoAs.

  • Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen.

  • Grind the tissue to a fine powder using a pre-chilled pestle.

2. Homogenization and Extraction

  • Transfer the powdered tissue to a pre-chilled homogenization tube.

  • Add the internal standard to the tube.

  • Add 1.5 mL of an ice-cold acetonitrile/2-propanol mixture (3:1, v/v) and immediately homogenize for 30 seconds.[3][4]

  • Add 0.5 mL of ice-cold extraction buffer (e.g., 0.1 M KH₂PO₄, pH 6.7) and homogenize for another 30 seconds.[3][4]

  • Vortex the homogenate for 5 seconds.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Condition a 2-(2-pyridyl)ethyl functionalized silica gel SPE column by passing 1 mL of a solution of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[3] This step protonates the pyridyl group, enabling it to function as an anion exchanger.

  • Acidify the Supernatant: Add glacial acetic acid to the collected supernatant to a final concentration of approximately 1 M to ensure the acyl-CoAs are in the correct protonation state for binding.

  • Load the Sample: Apply the acidified supernatant to the conditioned SPE column.

  • Wash the Column: Wash the column with 1 mL of the conditioning solution (acetonitrile/isopropanol/water/acetic acid) to remove unbound contaminants.[3]

  • Elute the Acyl-CoAs: Elute the acyl-CoAs from the column with 2 mL of a methanol/250 mM ammonium formate solution (4:1, v/v).[3]

4. Sample Preparation for LC-MS/MS Analysis

  • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis, typically a mixture of methanol and water (e.g., 50:50, v/v).[6] The reconstitution volume should be chosen based on the expected concentration and the sensitivity of the instrument.

  • Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

5. Storage

If not for immediate analysis, store the final extracts at -80°C to minimize degradation.[7]

Signaling Pathway Diagram (Illustrative)

While the extraction protocol itself is a workflow, the context of this compound often involves its role in metabolic pathways. Below is a simplified, illustrative diagram of fatty acid activation and its potential hydroxylation, which is relevant to the molecule of interest.

FattyAcidMetabolism cluster_pathway Illustrative Metabolic Pathway FA Hexadecanoic Acid (Fatty Acid) AcylCoA Hexadecanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase + ATP, CoA HydroxyAcylCoA This compound AcylCoA->HydroxyAcylCoA Hydroxylase (e.g., Cytochrome P450) Metabolism Further Metabolism (e.g., Beta-oxidation) HydroxyAcylCoA->Metabolism

Caption: Simplified overview of fatty acid activation and hydroxylation.

References

Application Notes and Protocols for the Separation of 5-hydroxyhexadecanoyl-CoA by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule. The introduction of a hydroxyl group on the fatty acid chain increases its polarity compared to its non-hydroxylated counterpart, hexadecanoyl-CoA. This difference in polarity is the key to developing selective liquid chromatography (LC) methods for its separation and quantification. This document provides detailed application notes and protocols for the separation of this compound from complex biological matrices using reversed-phase and normal-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Chromatographic Behavior

The presence of the hydroxyl group on the hexadecanoyl chain makes this compound more polar than hexadecanoyl-CoA. In reversed-phase chromatography, where the stationary phase is non-polar, this compound will have a shorter retention time than hexadecanoyl-CoA. Conversely, in normal-phase chromatography, which utilizes a polar stationary phase, this compound will be more strongly retained and thus have a longer retention time. The ability to separate positional isomers of hydroxy fatty acids has been demonstrated using silica (B1680970) gel columns, suggesting that normal-phase or hydrophilic interaction liquid chromatography (HILIC) could be effective for separating this compound from other hydroxyacyl-CoA isomers.

Method 1: Reversed-Phase HPLC-MS/MS

This method is suitable for the routine analysis of this compound in biological extracts and offers good resolution for separating acyl-CoAs based on their chain length and degree of unsaturation.

Experimental Protocol

Sample Preparation

  • Extraction: Homogenize approximately 50 mg of tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol:water.

  • Add an appropriate internal standard (e.g., C17:0-CoA).

  • Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

  • Add 1.5 mL of water to induce phase separation.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase and the lower aqueous phase separately.

  • Dry both phases under a stream of nitrogen.

  • Reconstitute the dried extracts in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): [M+H]+ of this compound
Product Ion (Q3): Neutral loss of 507 Da (phosphorylated ADP moiety)
Collision Energy Optimized for the specific instrument and compound
Data Presentation
AnalyteRetention Time (min)Q1 (m/z)Q3 (m/z)
This compoundExpected to be slightly earlier than hexadecanoyl-CoACalculated [M+H]+Calculated [M+H-507]+
Hexadecanoyl-CoAReference value1004.5497.5
C17:0-CoA (Internal Standard)Reference value1018.5511.5

Method 2: Normal-Phase/HILIC HPLC-MS/MS

This method is particularly useful for the separation of this compound from its positional isomers and other more polar metabolites.

Experimental Protocol

Sample Preparation

Follow the same sample preparation protocol as for the reversed-phase method. Ensure the final reconstitution solvent is compatible with the initial normal-phase mobile phase (e.g., high organic content).

LC-MS/MS Conditions

ParameterValue
Column Silica or Diol column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM ammonium acetate in water
Gradient 0-2 min, 5% B; 2-15 min, 5-50% B; 15-20 min, 50% B; 20.1-25 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (Q1): [M+H]+ of this compound
Product Ion (Q3): Neutral loss of 507 Da (phosphorylated ADP moiety)
Collision Energy Optimized for the specific instrument and compound
Data Presentation
AnalyteRetention Time (min)Q1 (m/z)Q3 (m/z)
This compoundExpected to be well-retainedCalculated [M+H]+Calculated [M+H-507]+
Other hydroxyacyl-CoA isomersExpected to have different retention timesCalculated [M+H]+Calculated [M+H-507]+
Hexadecanoyl-CoAExpected to elute very early1004.5497.5

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis tissue Tissue/Cell Homogenization extraction Liquid-Liquid Extraction (MTBE/Methanol/Water) tissue->extraction drying Nitrogen Drying extraction->drying reconstitution Reconstitution drying->reconstitution rp_hplc Reversed-Phase HPLC (C18) reconstitution->rp_hplc np_hplc Normal-Phase/HILIC (Silica/Diol) reconstitution->np_hplc esi Electrospray Ionization (ESI+) rp_hplc->esi np_hplc->esi msms Tandem MS (MRM) esi->msms quantification Quantification msms->quantification identification Identification msms->identification

Caption: Experimental workflow for LC-MS/MS analysis.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism. Its accurate quantification is crucial for understanding pathways such as fatty acid oxidation (beta-oxidation) and the synthesis of complex lipids.

fatty_acid_metabolism FA Hexadecanoic Acid AcylCoA_Synthase Acyl-CoA Synthetase FA->AcylCoA_Synthase HexadecanoylCoA Hexadecanoyl-CoA AcylCoA_Synthase->HexadecanoylCoA Hydroxylase Fatty Acid Hydroxylase HexadecanoylCoA->Hydroxylase HydroxyacylCoA This compound Hydroxylase->HydroxyacylCoA BetaOxidation Beta-Oxidation HydroxyacylCoA->BetaOxidation ComplexLipids Complex Lipid Synthesis HydroxyacylCoA->ComplexLipids AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Simplified metabolic pathway of this compound.

Application Note: Quantitative Analysis of 5-Hydroxyhexadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA that may play a role in various metabolic pathways, including fatty acid oxidation and the formation of complex lipids. Accurate and sensitive quantification of this analyte is crucial for understanding its biological functions and its potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Long-chain acyl-CoA esters are key activated lipid species central to lipid metabolism.[1] The analysis of these molecules is essential for investigating metabolic disorders such as type 2 diabetes.[1] LC-MS/MS has become the standard for lipid analysis due to its high throughput and sensitivity, allowing for the identification and quantification of a wide range of lipid classes.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation method is critical for removing interfering substances and concentrating the analyte of interest.

  • Homogenization: Homogenize 100-200 mg of tissue or cell pellet in a suitable buffer.

  • Internal Standard Spiking: Add an appropriate internal standard, such as C17:0-CoA, to the homogenate.[3]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Effective chromatographic separation is key to resolving this compound from other isomers and interfering lipids.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5).[1][4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[1][4]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for this analysis.[1][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]⁺: The theoretical m/z for this compound is calculated based on its chemical formula (C37H64N7O18P3S).

  • Product Ions: A common fragmentation pattern for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[1][5] Additional product ions can be generated from the fragmentation of the acyl chain. For this compound, specific transitions should be optimized.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize the results from a calibration curve and quality control samples for the analysis of this compound.

AnalyteTransition (m/z)Calibration Range (ng/mL)LLOQ (ng/mL)QC Low (ng/mL) Accuracy (%)QC Mid (ng/mL) Accuracy (%)QC High (ng/mL) Accuracy (%)
This compoundPredicted1 - 1000>0.99195.2101.598.7
C17:0-CoA (IS)Specific m/zN/AN/AN/AN/AN/AN/A

Note: Specific transitions for this compound need to be empirically determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Tissue_Homogenization Tissue Homogenization Internal_Standard Internal Standard Spiking Tissue_Homogenization->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for this compound analysis.

Potential Metabolic Pathway

This compound is likely involved in fatty acid metabolism. The diagram below illustrates its potential entry into the beta-oxidation pathway.

G Hexadecanoyl_CoA Hexadecanoyl-CoA Hydroxylation Hydroxylation (e.g., by Cytochrome P450) Hexadecanoyl_CoA->Hydroxylation Hydroxyhexadecanoyl_CoA This compound Hydroxylation->Hydroxyhexadecanoyl_CoA Beta_Oxidation Beta-Oxidation Pathway Hydroxyhexadecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy_Production Energy Production (TCA Cycle) Acetyl_CoA->Energy_Production

Caption: Potential metabolic fate of this compound.

Conclusion

This application note provides a comprehensive framework for the sensitive and specific quantification of this compound by LC-MS/MS. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the structured data presentation and visual workflows, offers a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical diagnostics. The successful application of this method will facilitate a deeper understanding of the biological roles of this compound.

References

Application Notes and Protocols for 5-hydroxyhexadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of 5-hydroxyhexadecanoyl-CoA analytical standards to ensure their stability and integrity for accurate and reproducible experimental results.

Introduction

This compound is a long-chain acyl-coenzyme A thioester. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The inherent reactivity of the thioester bond and the long acyl chain make these molecules susceptible to degradation through hydrolysis and oxidation.[1] Proper handling and storage are therefore paramount to maintaining the quality of analytical standards.

Data Presentation: Storage and Handling Summary

The following table summarizes the recommended conditions for the storage and handling of this compound standards, based on general best practices for long-chain acyl-CoA thioesters.

ParameterRecommendationRationale
Form of Standard Lyophilized solid/powderEnhances long-term stability by minimizing hydrolysis.
Shipping Condition Shipped on dry or wet iceMaintains a low temperature to prevent degradation during transit.
Long-term Storage (Solid) -20°C in a desiccatorMinimizes chemical degradation and hydrolysis. The desiccator protects against moisture.
Long-term Storage Stability (Solid) ≥ 4 years at -20°CBased on stability data for other long-chain acyl-CoA standards.[2][3][4]
Solvent for Reconstitution Aqueous buffer (e.g., PBS, pH 7.2) or waterProvides a suitable environment for creating stock solutions.
Aqueous Solution Storage Not recommended for more than one dayAcyl-CoA thioesters are prone to hydrolysis in aqueous solutions.[2][4]
Short-term Aqueous Storage If necessary, store in single-use aliquots at -20°C for up to two weeks or at -80°C for up to 6 months.Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
pH of Aqueous Solutions Neutral to moderately acidic (pH 3-7)The thioester bond is unstable in alkaline and strongly acidic conditions.
Protection Protect from light and moisture. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen).Minimizes photo-degradation and hydrolysis. Inert gas prevents oxidation.[5]

Experimental Protocols

Receiving and Initial Inspection
  • Upon receipt, verify that the product was shipped on dry or wet ice and that the packaging is intact.

  • Transfer the vial to a -20°C freezer immediately for storage.

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid standard.

Reconstitution of the Standard
  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Reconstitute the solid standard in a suitable aqueous buffer (e.g., PBS, pH 7.2) or purified water to the desired concentration. For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of solvent.

  • Vortex gently until the solid is completely dissolved.

  • Note: Aqueous solutions of long-chain acyl-CoAs are not stable for long periods. It is highly recommended to prepare fresh solutions for each experiment.[2][4]

Aliquoting and Short-Term Storage of Stock Solutions
  • If the entire reconstituted standard will not be used in a single experiment, immediately aliquot the stock solution into single-use volumes in appropriate vials.

  • For short-term storage, place the aliquots in a -20°C or -80°C freezer. As a general guideline for acyl-CoAs, solutions may be stable for up to two weeks at -20°C and up to six months at -80°C.

  • Crucially, avoid repeated freeze-thaw cycles of the stock solution aliquots.

Use in Experiments
  • When ready to use, thaw a single-use aliquot at room temperature or on ice.

  • Keep the solution on ice during experimental setup.

  • Dilute the stock solution to the final working concentration using the appropriate assay buffer immediately before use.

Visualizations

Experimental Workflow for Handling this compound Standards

G Workflow for Handling this compound Standards cluster_receipt Receiving cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use receive Receive on Dry/Wet Ice inspect Inspect Packaging receive->inspect store_initial Immediate Storage at -20°C inspect->store_initial equilibrate Equilibrate to Room Temp in Desiccator store_initial->equilibrate Before Use reconstitute Reconstitute in Aqueous Buffer (pH 3-7) equilibrate->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Solution: -20°C (Short-term) or -80°C (Extended) aliquot->store_solution store_solid Solid: -20°C (Long-term) thaw Thaw Single Aliquot store_solution->thaw For Experiment prepare_working Prepare Working Solution thaw->prepare_working use Use Immediately in Assay prepare_working->use

Caption: Recommended workflow for handling this compound standards.

Factors Affecting the Stability of this compound

G Factors Affecting this compound Stability cluster_main cluster_factors Degradation Factors cluster_outcomes Degradation Pathways main This compound Standard Integrity temp High Temperature hydrolysis Hydrolysis of Thioester Bond temp->hydrolysis ph pH (Alkaline or Strongly Acidic) ph->hydrolysis moisture Moisture/Water moisture->hydrolysis oxygen Oxygen (Air) oxidation Oxidation of Acyl Chain oxygen->oxidation light Light light->oxidation freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->hydrolysis freeze_thaw->oxidation hydrolysis->main Reduces Integrity oxidation->main Reduces Integrity

References

Application Notes and Protocols for the Detection of 5-Hydroxyhexadecanoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are central metabolites in cellular lipid metabolism, serving as substrates for beta-oxidation, lipid biosynthesis, and protein acylation. The hydroxylation of the fatty acyl chain introduces a functional group that can alter the molecule's properties and metabolic fate. Understanding the cellular levels of this compound is crucial for investigating its potential roles in both normal physiology and disease states, including metabolic disorders and cellular signaling.

This document provides detailed application notes and protocols for the analytical detection of this compound in cell lysates, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of acyl-CoAs.

Analytical Techniques

The quantification of this compound in complex biological matrices like cell lysates presents analytical challenges due to its low abundance and potential for instability. LC-MS/MS is the most suitable technique, offering high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound. The technique involves separation of the analyte from other cellular components by liquid chromatography followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. In positive ion electrospray ionization (ESI) mode, acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1]

Key Principles of LC-MS/MS for Acyl-CoA Analysis:

  • Chromatographic Separation: Reverse-phase chromatography is commonly used to separate acyl-CoAs based on the length and hydrophobicity of their fatty acyl chain.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used for targeted analysis. The first quadrupole (Q1) selects the precursor ion (the protonated molecule of this compound). The second quadrupole (Q2) serves as a collision cell where the precursor ion is fragmented. The third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

Data Presentation

The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and the performance characteristics of similar long-chain acyl-CoA quantification methods.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference/Note
Precursor Ion (Q1) m/z 1022.4Calculated for [M+H]⁺ of C16:0-OH-CoA.[2]
Product Ion (Q3) m/z 515.2Corresponds to the acylium ion after neutral loss of 507 Da.[2]
Ionization Mode ESI PositiveCommon for acyl-CoA analysis.
Collision Energy (CE) To be optimized for the specific instrument.Instrument-dependent parameter.
Declustering Potential (DP) To be optimized for the specific instrument.Instrument-dependent parameter.

Table 2: Representative Performance Characteristics of Long-Chain Acyl-CoA Quantification by LC-MS/MS

ParameterTypical RangeReference/Note
Limit of Detection (LOD) 0.1 - 10 nMVaries depending on the specific acyl-CoA and matrix.[3]
Limit of Quantification (LOQ) 0.5 - 25 nMVaries depending on the specific acyl-CoA and matrix.[3]
Linearity (R²) > 0.99Generally excellent for LC-MS/MS assays.[4]
Intra-day Precision (%CV) < 15%Based on data for similar long-chain acyl-CoAs.[3]
Inter-day Precision (%CV) < 15%Based on data for similar long-chain acyl-CoAs.[3]
Accuracy (% Recovery) 85 - 115%Based on data for similar long-chain acyl-CoAs.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Cell Lysates

This protocol describes a robust method for the extraction of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Cell scraper

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Solvent for reconstitution (e.g., 50% methanol (B129727) in water with 5 mM ammonium (B1175870) acetate)

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Add 1 mL of ice-cold 10% TCA or 5% SSA to the cell monolayer or cell pellet.

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • Transfer the lysate to a microcentrifuge tube.

    • Spike the lysate with the internal standard solution.

  • Incubation and Centrifugation:

    • Vortex the samples briefly and incubate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Cleanup (if using TCA):

    • If TCA was used for precipitation, a solid-phase extraction (SPE) step is recommended to remove the TCA, which can interfere with LC-MS/MS analysis.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the acyl-CoAs. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • MRM Transitions:

    • This compound: Q1: 1022.4 m/z -> Q3: 515.2 m/z[2]

    • Internal Standard (e.g., C17:0-CoA): Q1: 1020.5 m/z -> Q3: 513.5 m/z (example)

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellHarvest Cell Harvesting Lysis Lysis & Protein Precipitation CellHarvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Hydroxylated_FA_CoA This compound Hydroxylated_FA_CoA->Fatty_Acyl_CoA Potential Entry

Caption: Simplified overview of the fatty acid beta-oxidation pathway.

Signaling Pathways and Biological Relevance

Long-chain acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate enzyme activity and gene expression.[5] For instance, they can allosterically regulate enzymes involved in glucose and lipid metabolism. The presence of a hydroxyl group on the acyl chain, as in this compound, may further modulate these signaling functions or direct the molecule towards specific metabolic fates.

Hydroxylated fatty acids and their CoA esters are known to be involved in the synthesis of specialized lipids, such as cutins in plants.[6][7] In mammals, hydroxylated long-chain fatty acids can be incorporated into complex lipids and may have roles in inflammatory processes and other signaling cascades. While the specific signaling pathways involving this compound are not yet fully elucidated, its accurate quantification is a critical first step in uncovering its biological functions.

Troubleshooting and Considerations

  • Analyte Stability: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples on ice or at 4°C throughout the extraction process and to store extracts at -80°C.

  • Internal Standard: The use of a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, is essential for accurate quantification to correct for variations in extraction efficiency and matrix effects.

  • Method Validation: It is important to validate the analytical method in the specific cell lysate matrix to be analyzed. This includes assessing linearity, accuracy, precision, and the limits of detection and quantification.

  • Standard Availability: A commercial standard for this compound may not be readily available. In such cases, it can be synthesized from its corresponding fatty acid, 5-hydroxyhexadecanoic acid, which is commercially available from some suppliers.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive and specific approach for the quantification of this compound in cell lysates. The detailed protocols for sample preparation and analysis, along with the provided performance characteristics and troubleshooting guidelines, will enable researchers to accurately measure this important metabolite and further investigate its role in cellular metabolism and signaling.

References

Application Notes & Protocols for Investigating 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the biological roles of 5-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain fatty acyl-coenzyme A. The provided protocols offer detailed methodologies for its quantification, metabolic analysis, and functional characterization in a cellular context.

Application Notes

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, serving as substrates for energy production, lipid synthesis, and post-translational modification of proteins.[1] Hydroxylated fatty acids and their CoA-thioesters represent a specific class of these molecules with emerging roles in cellular signaling and membrane biology.[2][3] While the functions of 2-hydroxy fatty acids are increasingly understood, particularly in sphingolipid metabolism, the biological significance of other positional isomers, such as this compound, remains largely unexplored.[3] Based on analogous molecules, this compound may function as a metabolic intermediate, a signaling molecule, or a precursor for complex structural lipids.

Potential research applications include:

  • Metabolic Pathway Analysis: Investigating its role as a potential intermediate in novel fatty acid oxidation or biosynthetic pathways.[1][4]

  • Disease Biomarker Discovery: Exploring its accumulation or depletion in metabolic diseases such as diabetes, obesity, and fatty acid oxidation disorders.[1]

  • Cellular Signaling: Characterizing its ability to modulate signaling cascades, such as those governed by nuclear receptors (e.g., PPARs) or other lipid-sensing proteins.[5][6]

  • Drug Development: Identifying and characterizing enzymes that metabolize this compound as potential therapeutic targets.

Principle of the Methodologies

The experimental approach outlined involves three core stages:

  • Quantification and Profiling: The primary method for the sensitive and specific quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][8] This technique allows for the precise measurement of endogenous levels of the target analyte and related acyl-CoAs.

  • Metabolic Flux Analysis: To understand the dynamics of this compound metabolism, cells or animal models can be treated with stable isotope-labeled precursors (e.g., ¹³C-palmitic acid). The incorporation of these isotopes into the target molecule and its downstream metabolites is tracked over time using LC-MS/MS, revealing rates of synthesis and degradation.

  • Functional Characterization: The biological effects of this compound are assessed using a variety of cell-based assays. These include reporter gene assays to measure the activation of transcription factors, immunoblotting to assess the phosphorylation status of signaling proteins, and lipidomics analysis to identify complex lipids derived from this precursor.

Experimental Protocols

Protocol 1: Quantification of Endogenous this compound in Mammalian Cells by LC-MS/MS

Objective: To extract and quantify the absolute or relative levels of this compound from cultured mammalian cells.

Materials:

  • Cultured cells (e.g., HepG2, HEK293)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727):Chloroform (B151607) (2:1, v/v), ice-cold[9]

  • Internal Standard (IS): C17:0-CoA or ¹³C₁₆-Palmitoyl-CoA

  • Solid Phase Extraction (SPE) columns[9]

  • SPE conditioning, wash, and elution solvents (Methanol, Water, 2% Formic Acid, 2-5% Ammonium (B1175870) Hydroxide)[9]

  • LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

  • Cell Culture and Harvest: Grow cells to ~80-90% confluency in a 10 cm dish. For suspension cells, pellet a known cell number (e.g., 5-10 million cells).

  • Quickly wash the cells twice with 5 mL of ice-cold PBS.

  • Extraction: Immediately add 1 mL of ice-cold Methanol:Chloroform (2:1) containing the internal standard (e.g., 10 pmol of C17:0-CoA) to the dish. Scrape the cells and collect the lysate into a glass tube. Homogenize the sample on ice.[9]

  • Phase Separation: Add 300 µL of chloroform and 300 µL of water to the homogenate. Vortex vigorously and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Acyl-CoA Isolation: Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE column with 3 mL methanol, then equilibrate with 3 mL water.

    • Load the aqueous supernatant onto the column.

    • Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[9]

  • Sample Preparation: Combine the eluted fractions and dry under a stream of nitrogen at room temperature. Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution from a high aqueous mobile phase (e.g., water with 0.1% formic acid) to a high organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] Establish specific precursor-product ion transitions for this compound and the internal standard.

Protocol 2: Investigating Cellular Signaling Effects via Reporter Assay

Objective: To determine if this compound can activate nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).

Materials:

  • HEK293T cells

  • PPARγ expression plasmid

  • PPAR response element (PPRE)-driven Luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • 5-hydroxyhexadecanoic acid (the precursor acid, which cells will activate to the CoA form)

  • Rosiglitazone (positive control for PPARγ activation)

  • Luciferase assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells in each well with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 5-hydroxyhexadecanoic acid (e.g., 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Rosiglitazone).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the kit's instructions.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. Express the results as fold change relative to the vehicle control.

Data Presentation

Table 1: Endogenous Levels of this compound in Different Cell Lines. This table presents hypothetical data for illustrative purposes.

Cell LineTreatment ConditionThis compound (pmol/10⁶ cells)
HepG2 (Hepatocyte)Basal1.2 ± 0.3
HepG2 (Hepatocyte)Palmitate (100 µM, 24h)5.8 ± 1.1
3T3-L1 (Adipocyte)Basal0.5 ± 0.1
3T3-L1 (Adipocyte)Palmitate (100 µM, 24h)2.1 ± 0.5
C2C12 (Myotube)Basal0.8 ± 0.2
C2C12 (Myotube)Palmitate (100 µM, 24h)3.5 ± 0.9

Table 2: PPARγ Reporter Gene Assay Results. This table presents hypothetical data for illustrative purposes.

Treatment CompoundConcentration (µM)Luciferase Activity (Fold Change vs. Vehicle)
Vehicle (DMSO)-1.0 ± 0.1
5-hydroxyhexadecanoic acid11.3 ± 0.2
5-hydroxyhexadecanoic acid102.5 ± 0.4
5-hydroxyhexadecanoic acid504.1 ± 0.6
Rosiglitazone (Positive Control)115.2 ± 2.1

Visualizations (Graphviz)

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_functional Functional Assays cells Cultured Cells or Tissue wash Wash with PBS cells->wash treat Treat Cells with 5-hydroxyhexadecanoic Acid cells->treat extract Extraction with Methanol:Chloroform + IS wash->extract cleanup SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms quant Quantification of This compound lcms->quant reporter Reporter Gene Assay treat->reporter western Western Blot treat->western lipidomics Lipidomics Analysis treat->lipidomics signaling_pathway cluster_nucleus Nucleus mol This compound ppar PPARγ mol->ppar Activates rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (Promoter Region) rxr->ppre Binds to gene Target Gene Transcription (e.g., Lipid Metabolism Genes) ppre->gene Regulates metabolic_pathway cluster_beta_ox β-Oxidation Pathway palmitoyl_coa Hexadecanoyl-CoA (Palmitoyl-CoA) hydroxylase Fatty Acid Hydroxylase (FAH) palmitoyl_coa->hydroxylase hydroxy_coa This compound hydroxylase->hydroxy_coa enoyl_coa Enoyl-CoA Hydratase hydroxy_coa->enoyl_coa Substrate for other_products Downstream Metabolites hydroxy_coa->other_products Incorporation into Complex Lipids ketoacyl_coa Ketoacyl-CoA Thiolase enoyl_coa->ketoacyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

References

Application Notes and Protocols for Investigating 5-Hydroxyhexadecanoyl-CoA Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyhexadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A. While its specific biological functions are currently under investigation, its structure suggests potential involvement in cellular lipid metabolism and signaling. Long-chain acyl-CoAs are crucial intermediates in numerous metabolic pathways, including beta-oxidation and the synthesis of complex lipids. They are also recognized as important signaling molecules that can modulate the activity of transcription factors and other proteins.[1][2][3] This document provides a framework of cell culture models and detailed protocols to facilitate the investigation of the function of this compound.

The study of fatty acid metabolism in vitro requires careful consideration of the cell model and experimental conditions. Fatty acids are generally insoluble in aqueous culture media and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells.[4][5] The choice of cell line is critical and should be guided by the specific biological question. For instance, hepatocytes are ideal for studying fatty acid oxidation and lipid synthesis, while adipocytes are used for investigating lipid storage and signaling.

These application notes and protocols are designed to provide a starting point for researchers to explore the metabolic fate and signaling roles of this compound. The methodologies described are based on established techniques for studying long-chain fatty acid metabolism and can be adapted for this specific molecule of interest.

Choosing a Cell Culture Model

The selection of an appropriate cell culture model is paramount for obtaining physiologically relevant data. Below is a summary of commonly used cell lines for studying fatty acid metabolism.

Cell LineTissue of OriginKey Characteristics & Applications in Fatty Acid Metabolism Research
HepG2 Human LiverWell-established model for studying hepatic lipid metabolism, including fatty acid uptake, beta-oxidation, and triglyceride synthesis.[6]
Huh7 Human LiverAnother widely used human hepatoma cell line for investigating liver lipid metabolism and its dysregulation in diseases like NAFLD.[6]
Primary Hepatocytes Animal or Human LiverConsidered the gold standard for in vitro liver studies due to their close resemblance to in vivo physiology.[6]
3T3-L1 Mouse Embryo (preadipocyte)Differentiates into adipocytes, making it an excellent model for studying adipogenesis, lipid storage, and insulin (B600854) signaling.
C2C12 Mouse MyoblastDifferentiates into myotubes, providing a model to study fatty acid metabolism in skeletal muscle.
Cardiomyocytes (primary or iPSC-derived) HeartEssential for investigating the role of fatty acid oxidation in cardiac energy metabolism.[7]
PC-3, DU145 Human Prostate CancerUsed to study the role of fatty acid metabolism in cancer cell proliferation and survival.[8]

Potential Functions and Signaling Pathways of this compound

Based on the known roles of other long-chain acyl-CoAs, this compound could potentially be involved in:

  • Beta-oxidation: As a substrate for mitochondrial beta-oxidation, contributing to cellular energy production. The hydroxyl group may influence the rate and regulation of this process.

  • Complex Lipid Synthesis: Incorporation into complex lipids such as phospholipids (B1166683) and triglycerides, thereby affecting membrane composition and cellular signaling.

  • Gene Regulation: Acting as a ligand for transcription factors like peroxisome proliferator-activated receptors (PPARs) or hepatocyte nuclear factor 4 alpha (HNF4α), which are key regulators of lipid metabolism genes.[2]

  • Protein Acylation: Covalent modification of proteins, which can alter their localization and function.

Below is a hypothetical signaling pathway illustrating the potential roles of this compound.

Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 5-OH-Hexadecanoic_Acid 5-Hydroxyhexadecanoic Acid 5-OH-Hexadecanoyl-CoA This compound 5-OH-Hexadecanoic_Acid->5-OH-Hexadecanoyl-CoA Activation by ACSL PPARa PPARα 5-OH-Hexadecanoyl-CoA->PPARa Activates Complex_Lipids Complex Lipids (e.g., Phospholipids) 5-OH-Hexadecanoyl-CoA->Complex_Lipids Incorporation Beta_Oxidation Beta-Oxidation 5-OH-Hexadecanoyl-CoA->Beta_Oxidation Substrate ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Target_Genes Target Gene Expression (e.g., FAO enzymes) PPARa->Target_Genes Upregulates Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Figure 1: Hypothetical signaling pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of 5-Hydroxyhexadecanoic Acid-BSA Complex for Cell Culture

This protocol describes the preparation of a stock solution of 5-hydroxyhexadecanoic acid complexed with fatty acid-free BSA for use in cell culture experiments.[5][9]

Materials:

  • 5-hydroxyhexadecanoic acid

  • Ethanol (B145695), absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • Sterile, conical tubes (15 mL and 50 mL)

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 150 mM stock solution of 5-hydroxyhexadecanoic acid:

    • Dissolve the appropriate amount of 5-hydroxyhexadecanoic acid in absolute ethanol in a sterile 1.5 mL tube.

    • Gently warm at 37°C if necessary to fully dissolve.

  • Prepare a 10% (w/v) BSA solution:

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of serum-free DMEM.

    • Sterile filter the solution using a 0.22 µm filter.

  • Complex 5-hydroxyhexadecanoic acid with BSA:

    • In a sterile 15 mL conical tube, add the desired volume of 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 10 minutes.

    • Slowly add the 150 mM 5-hydroxyhexadecanoic acid stock solution to the warm BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is 5:1.

    • Incubate the mixture in a 37°C water bath for 1 hour with occasional mixing to allow for complex formation.

  • Prepare final treatment media:

    • Dilute the 5-hydroxyhexadecanoic acid-BSA complex into your complete cell culture medium to achieve the desired final concentration.

    • Prepare a vehicle control medium containing the same concentration of BSA and ethanol without the fatty acid.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and relative quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10][11]

Materials:

  • Cultured cells treated with 5-hydroxyhexadecanoic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Acetonitrile, ice-cold

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in an appropriate volume of LC-MS grade water/acetonitrile.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for separation.

    • Optimize the mass spectrometer parameters for the detection of this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 3: Measurement of Fatty Acid Oxidation (FAO)

This protocol describes a method to assess the effect of this compound on the rate of fatty acid oxidation using a commercial assay kit that measures a downstream product of beta-oxidation.[12][13]

Materials:

  • Cultured cells

  • Commercial FAO assay kit (e.g., Promega FAO-Glo™ Assay or similar)

  • Plate reader capable of luminescence or fluorescence detection

  • Positive control (e.g., a known FAO activator)

  • Negative control (e.g., etomoxir, an inhibitor of CPT1)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density appropriate for your cell type.

    • Allow cells to adhere and grow overnight.

    • Treat the cells with various concentrations of the 5-hydroxyhexadecanoic acid-BSA complex or vehicle control for the desired duration.

  • Fatty Acid Oxidation Assay:

    • Follow the manufacturer's instructions for the chosen FAO assay kit. This typically involves:

      • Washing the cells with an assay buffer.

      • Incubating the cells with the provided FAO substrate.

      • Adding a detection reagent that generates a luminescent or fluorescent signal proportional to the rate of FAO.

  • Data Acquisition and Analysis:

    • Measure the signal using a plate reader.

    • Normalize the FAO rate to the cell number or protein concentration.

    • Compare the FAO rates in treated cells to the vehicle control.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experiments.

Experimental Workflow for Cell Treatment start Start prep_fa Prepare 5-Hydroxyhexadecanoic Acid-BSA Complex start->prep_fa seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with FA-BSA Complex or Vehicle Control prep_fa->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest

Figure 2: General workflow for cell treatment with 5-hydroxyhexadecanoic acid.

Workflow for Acyl-CoA and FAO Analysis cluster_acyl_coa Acyl-CoA Analysis cluster_fao Fatty Acid Oxidation Assay start Harvested Cells extract Extract Acyl-CoAs start->extract fao_assay Perform FAO Assay start->fao_assay lcms LC-MS/MS Analysis extract->lcms quantify_acyl_coa Quantify this compound lcms->quantify_acyl_coa measure_signal Measure Luminescence/Fluorescence fao_assay->measure_signal analyze_fao Analyze FAO Rate measure_signal->analyze_fao

Figure 3: Workflow for downstream analysis of acyl-CoA levels and fatty acid oxidation.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experiments.

Table 1: Intracellular Levels of this compound in HepG2 Cells

TreatmentConcentration (µM)Intracellular this compound (pmol/mg protein)
Vehicle Control0Not Detected
5-Hydroxyhexadecanoic Acid5015.2 ± 2.1
5-Hydroxyhexadecanoic Acid10032.5 ± 4.5
5-Hydroxyhexadecanoic Acid20068.9 ± 7.3

Table 2: Effect of 5-Hydroxyhexadecanoic Acid on Fatty Acid Oxidation in C2C12 Myotubes

TreatmentConcentration (µM)Relative FAO Rate (% of Vehicle Control)
Vehicle Control0100 ± 8.5
5-Hydroxyhexadecanoic Acid50115 ± 10.2
5-Hydroxyhexadecanoic Acid100132 ± 12.1
5-Hydroxyhexadecanoic Acid200155 ± 14.8
Etomoxir (Negative Control)1025 ± 4.3

References

Application Notes and Protocols: Isotope Labeling Studies with 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isotopically labeled 5-hydroxyhexadecanoyl-CoA to investigate fatty acid metabolism and its regulatory effects. The protocols and data presented are designed to facilitate the design and implementation of robust isotope tracing studies in cellular and mitochondrial models.

Introduction

This compound is a hydroxylated long-chain acyl-CoA species. The introduction of a hydroxyl group at the C5 position suggests a potential for altered metabolism compared to its non-hydroxylated counterpart, hexadecanoyl-CoA (palmitoyl-CoA). Isotope labeling is a powerful technique to trace the metabolic fate of molecules and quantify their contribution to various metabolic pathways.[1][2] By using isotopically labeled this compound (e.g., with ¹³C or ²H), researchers can elucidate its role in cellular processes, particularly fatty acid β-oxidation, and assess its potential as a modulator of mitochondrial function.

Studies on analogous shorter-chain 5-hydroxy fatty acyl-CoAs, such as 5-hydroxydecanoyl-CoA, have indicated that they can act as both substrates and inhibitors of β-oxidation.[3] This dual role makes isotopically labeled this compound a valuable tool for investigating the intricate regulation of fatty acid metabolism.

Applications

  • Elucidation of Metabolic Fate: Tracing the incorporation of stable isotopes from labeled this compound into downstream metabolites of β-oxidation (e.g., acetyl-CoA, TCA cycle intermediates) to confirm its entry and processing within this pathway.

  • Enzyme Kinetics and Pathway Flux Analysis: Quantifying the rate of metabolism of this compound through β-oxidation and comparing it to physiological substrates like palmitoyl-CoA.

  • Investigation of Metabolic Inhibition: Assessing the inhibitory effects of this compound on the β-oxidation of other fatty acids by measuring the dilution of isotopic labels in shared metabolic pools.

  • Drug Discovery and Development: Evaluating the potential of this compound and its derivatives as modulators of fatty acid oxidation for therapeutic applications in metabolic diseases and cancer.

Quantitative Data Summary

The following tables represent hypothetical data from an isotope labeling experiment using [U-¹³C₁₆]-5-hydroxyhexadecanoyl-CoA in cultured hepatocytes.

Table 1: Isotopic Enrichment in β-Oxidation Intermediates from [U-¹³C₁₆]-5-hydroxyhexadecanoyl-CoA

MetaboliteIsotopologueFractional Enrichment (%)
Acetyl-CoAM+215.2 ± 1.8
CitrateM+212.5 ± 1.5
SuccinateM+28.3 ± 1.1
MalateM+29.1 ± 1.3

Table 2: Effect of this compound on the Metabolism of [U-¹³C₁₆]-Palmitoyl-CoA

ConditionLabeled SubstrateMetaboliteM+2 Acetyl-CoA Fractional Enrichment (%)
Control[U-¹³C₁₆]-Palmitoyl-CoAAcetyl-CoA45.8 ± 3.2
+ this compound[U-¹³C₁₆]-Palmitoyl-CoAAcetyl-CoA28.5 ± 2.5

Experimental Protocols

Protocol 1: Cell-Based Isotope Tracing with Labeled this compound

Objective: To determine the metabolic fate and inhibitory potential of this compound in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [U-¹³C₁₆]-5-hydroxyhexadecanoyl-CoA (or other desired labeling pattern)

  • Unlabeled this compound

  • [U-¹³C₁₆]-Palmitoyl-CoA

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Culture:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Prior to the experiment, replace the growth medium with a serum-free experimental medium and incubate for 2 hours to deplete endogenous fatty acids.

  • Isotope Labeling:

    • Prepare labeling media containing:

      • Control: Experimental medium.

      • Group 1: Experimental medium with [U-¹³C₁₆]-5-hydroxyhexadecanoyl-CoA (e.g., 10 µM).

      • Group 2: Experimental medium with [U-¹³C₁₆]-Palmitoyl-CoA (e.g., 10 µM).

      • Group 3: Experimental medium with [U-¹³C₁₆]-Palmitoyl-CoA (10 µM) and unlabeled this compound (100 µM).

    • Remove the starvation medium and add the respective labeling media to the cells.

    • Incubate for a defined period (e.g., 4 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • Place the 6-well plates on ice and aspirate the labeling medium.

    • Wash the cells twice with 1 mL of ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of 50% methanol.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF or Orbitrap).

    • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the metabolites of interest.

    • Acquire data in full scan mode to detect all isotopologues and in tandem MS (MS/MS) mode for metabolite identification.[4][5]

  • Data Analysis:

    • Identify metabolites based on accurate mass and MS/MS fragmentation patterns.

    • Determine the isotopic distribution for each metabolite.

    • Calculate the fractional enrichment of each isotopologue.

Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Isotopically_Labeled_5_OH_Hexadecanoyl_CoA [13C]-5-hydroxyhexadecanoyl-CoA Beta_Oxidation_Cycle β-Oxidation Spiral Isotopically_Labeled_5_OH_Hexadecanoyl_CoA->Beta_Oxidation_Cycle CPT System Labeled_Acetyl_CoA [13C]-Acetyl-CoA Beta_Oxidation_Cycle->Labeled_Acetyl_CoA Multiple Cycles TCA_Cycle TCA Cycle Labeled_Acetyl_CoA->TCA_Cycle Labeled_TCA_Intermediates [13C]-TCA Intermediates TCA_Cycle->Labeled_TCA_Intermediates

Caption: Metabolic fate of labeled this compound.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Isotope_Labeling 2. Isotope Labeling with [13C]-5-OH-Hexadecanoyl-CoA Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (80% Methanol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for isotope labeling.

inhibitory_effect Unlabeled_5_OH_Hexadecanoyl_CoA This compound Beta_Oxidation_Enzymes β-Oxidation Enzymes Unlabeled_5_OH_Hexadecanoyl_CoA->Beta_Oxidation_Enzymes Inhibition Labeled_Palmitoyl_CoA [13C]-Palmitoyl-CoA Labeled_Palmitoyl_CoA->Beta_Oxidation_Enzymes Labeled_Acetyl_CoA [13C]-Acetyl-CoA Pool Beta_Oxidation_Enzymes->Labeled_Acetyl_CoA

Caption: Inhibitory effect of this compound.

References

Application Notes and Protocols for the Purification of Synthesized 5-Hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule characterized by a hydroxyl group at the fifth carbon position. As with other acyl-CoAs, it is presumed to be an intermediate in lipid metabolism and may play a role in various cellular processes. The availability of pure this compound is essential for in-vitro studies of enzymatic pathways, for use as an analytical standard, and for the development of potential therapeutic agents targeting lipid metabolism.

This document provides a detailed, generalized protocol for the synthesis and purification of this compound. The synthesis of the 5-hydroxyhexadecanoic acid precursor is presented as a plausible chemical route, as specific literature for this compound is scarce. The subsequent conversion to the CoA thioester and its purification are based on established methods for similar long-chain acyl-CoAs.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound based on typical yields and recoveries for similar long-chain acyl-CoAs.

ParameterExpected ValueMethod of Analysis
Synthesis of 5-Hydroxyhexadecanoic Acid
Yield60-75%Gravimetric Analysis, NMR Spectroscopy
Purity>95%HPLC, GC-MS
Synthesis of this compound
Yield (from hydroxy fatty acid)70-85%UV-Vis Spectroscopy (A260)
Purification of this compound
Recovery from Solid-Phase Extraction (SPE)80-90%HPLC with UV detection
Final Purity (Post-HPLC)>98%HPLC, LC-MS/MS

Experimental Protocols

Part 1: Synthesis of 5-Hydroxyhexadecanoic Acid (Generalized Protocol)

This protocol describes a hypothetical multi-step chemical synthesis for 5-hydroxyhexadecanoic acid, starting from 1,4-butanediol (B3395766) and lauroyl chloride.

Materials:

Procedure:

  • Protection of 1,4-Butanediol:

    • Dissolve 1,4-butanediol in dichloromethane (DCM).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Add dihydropyran (DHP) dropwise at 0°C and stir at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the mono-protected alcohol.

  • Alkylation:

    • Dissolve the mono-protected alcohol in dry diethyl ether and cool to -78°C.

    • Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

    • Add lauroyl chloride dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated ammonium (B1175870) chloride solution.

    • Extract with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

  • Deprotection:

    • Dissolve the product from the previous step in a mixture of tetrahydrofuran (B95107) (THF) and 1M hydrochloric acid (HCl).

    • Stir at room temperature for 4 hours.

    • Extract with ethyl acetate (B1210297), wash with brine, dry over magnesium sulfate, and concentrate.

  • Oxidation to Carboxylic Acid:

    • Dissolve the deprotected alcohol in acetone and cool to 0°C.

    • Add Jones reagent (chromic acid) dropwise until a persistent orange color is observed.

    • Stir for 2 hours at 0°C.

    • Quench the reaction with isopropanol.

    • Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purification of 5-Hydroxyhexadecanoic Acid:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield pure 5-hydroxyhexadecanoic acid.

Part 2: Synthesis of this compound

This protocol utilizes the N-hydroxysuccinimide (NHS) ester of the synthesized 5-hydroxyhexadecanoic acid for coupling with Coenzyme A.

Materials:

  • 5-Hydroxyhexadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Tetrahydrofuran (THF), anhydrous

  • Coenzyme A trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Ethyl acetate

Procedure:

  • Activation of 5-Hydroxyhexadecanoic Acid:

    • Dissolve 5-hydroxyhexadecanoic acid in anhydrous THF.

    • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in equimolar amounts.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the THF under reduced pressure to obtain the crude 5-hydroxyhexadecanoic acid-NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt in 0.5 M sodium bicarbonate buffer (pH 8.0).

    • Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture three times with ethyl acetate to remove unreacted NHS ester and other organic impurities. The aqueous phase contains the desired this compound.

Part 3: Purification of this compound

This protocol details a two-step purification process using solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

Materials:

  • Aqueous solution of crude this compound

  • C18 SPE cartridge

  • Methanol (B129727)

  • Deionized water

  • Ammonium acetate

  • Acetonitrile

  • Potassium phosphate (B84403) buffer (20 mM, pH 5.5)

  • Preparative C18 HPLC column

Procedure:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of deionized water.

    • Load the aqueous solution of crude this compound onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the methanol under a stream of nitrogen or by lyophilization.

  • Preparative HPLC:

    • Reconstitute the dried sample in a minimal volume of the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of mobile phase A (20 mM potassium phosphate buffer, pH 5.5) and mobile phase B (acetonitrile). A typical gradient would be from 5% to 95% B over 30 minutes.

    • Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).

    • Collect the fractions corresponding to the major peak of this compound.

    • Pool the pure fractions and lyophilize to obtain the final product.

Part 4: Purity Assessment

Analytical HPLC:

  • Inject a small aliquot of the final product onto an analytical C18 HPLC column.

  • Use a similar gradient as in the preparative HPLC.

  • The purity can be determined by integrating the peak area of the product and any impurities.

Mass Spectrometry:

  • Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS, verifying the expected mass-to-charge ratio of this compound.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 5-Hydroxyhexadecanoic Acid + Coenzyme A Activation Activation with DCC/NHS Start->Activation Coupling Thioester Formation Activation->Coupling Crude Crude this compound Coupling->Crude SPE Solid-Phase Extraction (C18) Crude->SPE  Impurity Removal HPLC Preparative HPLC SPE->HPLC  High-Resolution Separation Pure Pure this compound HPLC->Pure Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS) Pure->Analysis

Caption: Workflow for the synthesis and purification of this compound.

SPE_Purification_Logic cluster_spe Solid-Phase Extraction (SPE) on C18 Crude_Sample Crude this compound (in aqueous buffer) Load Load Sample Crude_Sample->Load Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute Salts, free CoA\n(Waste) Salts, free CoA (Waste) Wash->Salts, free CoA\n(Waste) Partially Purified\nthis compound Partially Purified This compound Elute->Partially Purified\nthis compound

Caption: Logic diagram of the Solid-Phase Extraction (SPE) purification step.

Application Notes and Protocols for the Detection of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acyl-CoAs are pivotal intermediates in cellular metabolism and signaling.[1][2][3] They are integral to processes such as fatty acid β-oxidation, glycerolipid synthesis, and the regulation of gene expression.[1][3][4] 5-hydroxyhexadecanoyl-CoA is a specific long-chain acyl-CoA whose precise biological functions are an emerging area of research. To facilitate the investigation of its roles in cellular pathways and its potential as a biomarker, the development of specific antibodies for its detection is crucial.

These application notes provide a comprehensive guide for the generation and utilization of antibodies specifically targeting this compound. Detailed protocols for immunogen preparation, antibody production, and subsequent application in various immunoassays are presented to aid researchers in the accurate detection and quantification of this molecule in biological samples.

I. Antibody Development Workflow

The development of antibodies against a small molecule like this compound requires a multi-step process that begins with rendering the molecule immunogenic.

Antibody_Development_Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Antibody Purification & Validation Hapten_Synthesis Hapten Synthesis (this compound analog) Carrier_Conjugation Conjugation to Carrier Protein (KLH/BSA) Hapten_Synthesis->Carrier_Conjugation Linker chemistry Purification Purification of Immunogen Carrier_Conjugation->Purification Immunization Immunization of Host (e.g., Rabbit, Mouse) Purification->Immunization Immunogen Titer_Monitoring Serum Titer Monitoring (ELISA) Immunization->Titer_Monitoring Harvesting Harvesting of Antiserum or Spleen Cells Titer_Monitoring->Harvesting Purification_Ab Antibody Purification (e.g., Protein A/G, Affinity) Harvesting->Purification_Ab Characterization Characterization (Specificity, Sensitivity) Purification_Ab->Characterization Validation Validation in Target Applications Characterization->Validation

Caption: Workflow for the development of antibodies against this compound.
Protocol 1: Hapten-Carrier Conjugation

  • Hapten Synthesis : Synthesize a stable analog of this compound containing a reactive carboxyl group at the free end of the CoA molecule for conjugation.

  • Carrier Protein Activation : Activate keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA) using an appropriate crosslinker, such as EDC/NHS, to facilitate amide bond formation.

  • Conjugation Reaction : Mix the activated carrier protein with the this compound analog in a suitable buffer (e.g., PBS, pH 7.2-7.4) and incubate for 2-4 hours at room temperature.

  • Purification : Remove unconjugated hapten and byproducts by dialysis or gel filtration.

  • Confirmation : Confirm successful conjugation by techniques such as MALDI-TOF mass spectrometry or by monitoring the change in UV absorbance.

II. Application: Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

A competitive ELISA is the recommended format for the quantification of small molecules like this compound. In this assay, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of antibody.

cELISA Workflow

cELISA_Workflow Coat_Plate 1. Coat microplate with This compound-BSA conjugate Block 2. Block non-specific sites Coat_Plate->Block Incubate 3. Add standards or samples and anti-5-hydroxyhexadecanoyl-CoA antibody Block->Incubate Wash_1 4. Wash to remove unbound antibody Incubate->Wash_1 Add_Secondary 5. Add HRP-conjugated secondary antibody Wash_1->Add_Secondary Wash_2 6. Wash to remove unbound secondary antibody Add_Secondary->Wash_2 Add_Substrate 7. Add TMB substrate Wash_2->Add_Substrate Stop_Reaction 8. Stop reaction with acid Add_Substrate->Stop_Reaction Read_Plate 9. Read absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Workflow for competitive ELISA of this compound.
Protocol 2: cELISA for this compound Quantification

  • Coating : Coat a 96-well microplate with 100 µL/well of 1-5 µg/mL this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing : Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking : Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Competition : Add 50 µL of standards or samples to each well, followed by 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1-2 hours at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Secondary Antibody : Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Detection : Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction : Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Measurement : Read the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of this compound in the sample.

Data Presentation: Standard Curve
Standard Concentration (nM)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% Inhibition
01.8521.8481.8500%
0.11.6231.6311.62712.1%
11.2561.2441.25032.4%
100.7890.7950.79257.2%
1000.3450.3510.34881.2%
10000.1230.1270.12593.2%

III. Application: Western Blotting for Detection of Acylated Proteins

Western blotting can be adapted to detect proteins that are post-translationally modified with this compound. This provides a tool to identify potential protein targets and substrates of this modification.

Protocol 3: Western Blotting
  • Sample Preparation : Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.[6][7]

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Blocking : Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation : Incubate the membrane with the anti-5-hydroxyhexadecanoyl-CoA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 7.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation: Densitometry Analysis
Treatment GroupProtein of Interest (Band Intensity)Loading Control (e.g., β-actin)Normalized Intensity
Control15,23445,8900.33
Treatment A45,78946,1230.99
Treatment B8,97645,5550.20

IV. Application: Immunofluorescence for Subcellular Localization

Immunofluorescence (IF) allows for the visualization of the subcellular distribution of this compound, providing insights into its sites of synthesis, storage, or action.

Protocol 4: Immunofluorescence
  • Cell Culture : Grow cells on sterile glass coverslips.

  • Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking : Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation : Incubate with the anti-5-hydroxyhexadecanoyl-CoA antibody for 1 hour at room temperature.

  • Washing : Wash three times with PBS.

  • Secondary Antibody Incubation : Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Washing : Repeat the washing step as in step 6.

  • Counterstaining : Stain nuclei with DAPI for 5 minutes.

  • Mounting : Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging : Visualize the fluorescence using a confocal or fluorescence microscope.

V. Hypothetical Signaling Pathway

Long-chain acyl-CoAs can act as signaling molecules, for instance, by regulating transcription factors or enzyme activities.[2][9] Based on the structure of this compound, it could potentially be involved in pathways related to fatty acid oxidation or lipid-mediated signaling cascades.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Nutrient) Membrane_Receptor Membrane Receptor Extracellular_Signal->Membrane_Receptor Enzyme_Activation Activation of Acyl-CoA Synthetase Membrane_Receptor->Enzyme_Activation Hydroxylation Hydroxylation Event Enzyme_Activation->Hydroxylation Hexadecanoic_Acid Hexadecanoic Acid Hexadecanoic_Acid->Enzyme_Activation 5_OH_Hex_CoA This compound (5-OH-HCoA) Hydroxylation->5_OH_Hex_CoA Protein_Acylation Protein Acylation 5_OH_Hex_CoA->Protein_Acylation Acyltransferase Nuclear_Receptor Nuclear Receptor (e.g., PPAR) 5_OH_Hex_CoA->Nuclear_Receptor Ligand Binding Beta_Oxidation Mitochondrial β-oxidation 5_OH_Hex_CoA->Beta_Oxidation Target_Protein Target Protein Protein_Acylation->Target_Protein Altered_Function Altered Protein Function (e.g., Localization, Activity) Target_Protein->Altered_Function Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: A hypothetical signaling pathway involving this compound.

This proposed pathway illustrates how this compound could be synthesized in response to cellular signals and subsequently influence cellular processes through protein acylation, gene expression modulation, or by serving as a substrate for energy metabolism. The development of specific antibodies as described in these notes is the first step toward validating such pathways and elucidating the precise role of this molecule in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of these analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of hydroxy fatty acyl-CoAs?

The analysis of hydroxy fatty acyl-CoAs is inherently challenging due to a combination of factors:

  • Chemical Instability: These molecules are prone to both chemical and enzymatic degradation, necessitating rapid and carefully controlled sample handling at low temperatures.[1][2][3][4]

  • Low Abundance: Hydroxy fatty acyl-CoAs are typically present at very low concentrations in biological matrices, requiring highly sensitive analytical instrumentation.[5][6]

  • Structural Isomerism: Distinguishing between positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) is difficult due to their similar physicochemical properties.[7][8][9]

  • Extraction Inefficiency: Recovering these analytes efficiently from complex biological samples can be difficult.[3][10]

  • Quantification Complexity: The lack of commercially available standards for all hydroxy fatty acyl-CoA species makes accurate quantification challenging.[11][12]

Q2: How can I improve the stability of my hydroxy fatty acyl-CoA samples during extraction?

To minimize degradation, the following steps are crucial:

  • Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.[3]

  • Use Acidic Buffers: Homogenization in an acidic buffer (e.g., pH 4.9) can help to inactivate enzymes.[10]

  • Immediate Processing: Process tissue samples immediately after collection or flash-freeze them in liquid nitrogen and store them at -80°C.[4]

  • Solvent Choice: Reconstituting final extracts in a solvent like methanol (B129727) can improve stability compared to aqueous solutions.[1]

Q3: What is the recommended method for extracting and purifying hydroxy fatty acyl-CoAs?

A combination of liquid-liquid or liquid-solid extraction followed by solid-phase extraction (SPE) is a widely accepted and effective method.[3][10][13] A general workflow involves:

  • Homogenization of the tissue in a cold, acidic buffer.

  • Extraction of lipids and acyl-CoAs using organic solvents like acetonitrile (B52724) and isopropanol (B130326).[10]

  • Purification and concentration of the acyl-CoAs using a weak anion exchange SPE column.[3]

Q4: I am having trouble differentiating between 2-hydroxy and 3-hydroxy fatty acyl-CoA isomers. What techniques can I use?

Differentiating these isomers is a significant challenge. Advanced mass spectrometry techniques and derivatization are often required:

  • Tandem Mass Spectrometry (MS/MS): Isomers can sometimes be distinguished by their unique fragmentation patterns in MS/MS.[9][14]

  • Chemical Derivatization: Derivatizing the hydroxyl group can lead to the formation of product ions in MS/MS that are specific to the isomer's structure.[7][9] For example, derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) can produce diagnostic ions to distinguish between 2-OH and 3-OH groups.[7]

Q5: How can I accurately quantify hydroxy fatty acyl-CoAs when standards are not available?

The use of internal standards is critical for accurate quantification.

  • Stable Isotope-Labeled Internal Standards: The gold standard is to use stable isotope-labeled versions of the analyte of interest. If a specific standard is unavailable, a closely related one (e.g., with a different chain length) can be used.

  • Odd-Chain Length Acyl-CoAs: Non-endogenous, odd-chain length fatty acyl-CoAs can also serve as internal standards.[6]

  • Standard Curves: Generate standard curves using available synthetic standards to determine the concentration of unknown samples.[12]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or No Analyte Signal 1. Degradation of Analytes: Instability during sample preparation.[1][2] 2. Poor Extraction Recovery: Inefficient extraction from the sample matrix.[3] 3. Low Ionization Efficiency: The inherent chemical properties of the analytes.[15] 4. Insufficient Sample Amount: Starting with too little biological material.1. Ensure all steps are performed rapidly at low temperatures. Use fresh, ice-cold solvents and buffers.[3] Consider adding antioxidants. 2. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used.[10][13] 3. Consider chemical derivatization to improve ionization.[7][15] Optimize mass spectrometer source parameters. 4. Increase the starting amount of tissue or cells if possible.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions: Interaction of the polar analyte with the stationary phase.[16] 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for the analytes. 3. Column Overloading: Injecting too much sample.1. Derivatization of the carboxylic acid group can reduce polarity and improve peak shape. 2. Adjust the mobile phase pH. For reversed-phase chromatography of acyl-CoAs, a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[17] 3. Dilute the sample before injection.
Inconsistent Quantification Results 1. Matrix Effects: Co-eluting compounds from the biological matrix suppressing or enhancing the analyte signal.[1] 2. Inaccurate Internal Standard Correction: Degradation or poor recovery of the internal standard. 3. Non-linear Detector Response: The concentration of the analyte is outside the linear range of the instrument.1. Improve sample cleanup using SPE.[3] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 2. Ensure the internal standard is added at the very beginning of the sample preparation process.[12] 3. Prepare a standard curve to ensure the analyte concentration falls within the linear dynamic range of the assay.[6]
Co-elution of Isomers 1. Insufficient Chromatographic Resolution: The column and mobile phase conditions are not adequate to separate structurally similar isomers.[8]1. Optimize the liquid chromatography method. This may include using a longer column, a smaller particle size, a different stationary phase, or a shallower gradient.[6] 2. Employ derivatization techniques that can alter the chromatographic behavior of the isomers, aiding in their separation.[7]

Data Presentation

Table 1: Comparison of Extraction Recovery Rates for Long-Chain Acyl-CoAs

Extraction MethodTissue TypeReported Recovery RateReference
Homogenization in KH2PO4 buffer, 2-propanol, and acetonitrile followed by SPERat Heart, Kidney, Muscle70-80%[10]
Organic solvent extraction and reconstitution in ammonium hydroxide (B78521) bufferLiver, Brain, Muscle, Adipose60-140% (analyte and tissue dependent)[13]

Table 2: Limits of Quantification (LOQ) for Acyl-CoAs using LC-MS/MS

Analyte ClassLimit of Quantification (LOQ)Analytical MethodReference
Long-chain and very-long-chain fatty acyl-CoAs~5 fmolLC-ESI-MS/MS[6]
Acyl-CoAs and Acyl-dephospho-CoAs2 to 133 nMProgrammed MRM LC-MS/MS[14]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[3][10]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2 mL of isopropanol to the homogenate and homogenize again. Then, add 4 mL of acetonitrile and vortex for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes.

  • Collection of Supernatant: Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).[10]

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[1]

Protocol 2: Derivatization of Hydroxy Fatty Acids for GC-MS Analysis

This protocol describes the simultaneous derivatization of carboxyl and hydroxyl groups for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[18]

Materials:

  • Dried fatty acid extract

  • Dimethylacetamide

  • Crushed Sodium Hydroxide (NaOH)

  • Iodomethane (B122720) (Methyl Iodide)

  • Light petroleum

  • Water

Procedure:

  • Dissolution: Dissolve the free fatty acid sample in 1.0 mL of dimethylacetamide.

  • Base Addition: Add approximately 160 mg of crushed NaOH and heat the sample at 80°C for 1 hour.

  • Methylation: Cool the sample, then add 1.0 mL of iodomethane and heat again at 80°C for 1 hour. This step generates methyl esters from carboxyl groups and methyl ethers from hydroxyl groups.

  • Extraction: After cooling, add 2 mL of water. Extract the fatty acid methyl esters (FAMEs) three times with 2 mL of light petroleum each time.

  • Washing: Wash the combined light petroleum phases three times with 2 mL of water to remove any residual NaOH.

  • Analysis: The resulting FAMEs can be analyzed by GC-MS.

Visualizations

experimental_workflow sample Tissue Sample (~100mg) homogenization Homogenization (Acidic Buffer + ISTD) sample->homogenization 1 extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction 2 spe Solid-Phase Extraction (Weak Anion Exchange) extraction->spe 3 concentration Drying & Reconstitution spe->concentration 4 analysis LC-MS/MS Analysis concentration->analysis 5

Caption: Workflow for the extraction and analysis of hydroxy fatty acyl-CoAs.

troubleshooting_logic start Low Analyte Signal cause1 Degradation? start->cause1 cause2 Poor Recovery? start->cause2 cause3 Low Ionization? start->cause3 solution1 Work faster Use cold reagents cause1->solution1 solution2 Optimize SPE cause2->solution2 solution3 Consider Derivatization Optimize MS Source cause3->solution3

References

Technical Support Center: Enhancing 5-Hydroxyhexadecanoyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the sensitive detection of this and other long-chain acyl-CoAs by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying long-chain acyl-CoAs like this compound. This technique provides high selectivity and sensitivity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Q2: I have low signal intensity for this compound. What are the common causes and solutions?

A2: Low signal intensity can stem from several factors throughout the analytical workflow. Key areas to investigate include sample stability, extraction efficiency, chromatographic conditions, and mass spectrometer parameters. A systematic approach to troubleshooting is recommended, starting from sample preparation and moving toward the instrument.

Q3: How can I improve the ionization efficiency and, therefore, the sensitivity of this compound detection?

A3: Derivatization is a highly effective strategy to improve the ionization efficiency of this compound. Since the molecule has a hydroxyl group and a complex CoA moiety, different derivatization approaches can be considered:

  • Derivatization of the hydroxyl group: This can reduce the polarity of the molecule and improve its chromatographic behavior and ionization.

  • "Charge-reversal" derivatization of the acyl chain (if analyzing the corresponding fatty acid): This involves converting the carboxylic acid to a positively charged derivative, which significantly enhances the signal in positive ion mode.[1] This is typically done on the free fatty acid before its conversion to a CoA ester.

Q4: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This allows for the use of neutral loss scans to identify a wide range of acyl-CoAs. Another common fragment ion observed is at m/z 428, representing the CoA moiety.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions.- Keep samples on ice during preparation.- Store extracted samples as a dry pellet at -80°C.- Reconstitute samples in a non-aqueous solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 7) immediately before analysis.
Inefficient Extraction: The hydroxyl group on this compound can affect its solubility and recovery.- Use a robust extraction solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).- Ensure complete cell lysis and protein precipitation.
Poor Ionization: The inherent chemical properties of the molecule may lead to low ionization efficiency.- Optimize mobile phase additives. Ammonium hydroxide (B78521) can improve signal in positive ion mode.[4][5]- Consider chemical derivatization to enhance ionization (see FAQs and Experimental Protocols).
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal.- Confirm the correct precursor ion (M+H)+ for this compound.- Perform a product ion scan to identify the most intense fragment ions. The neutral loss of 507 Da is a good starting point.[2]- Optimize collision energy for the specific MRM transition.
Poor Peak Shape (Tailing, Broadening) Secondary Interactions with Column: The hydroxyl group can interact with residual silanols on the silica-based column.- Use a high-quality, end-capped C8 or C18 column.- Optimize the mobile phase pH. Using a slightly basic mobile phase with ammonium hydroxide can improve peak shape for acyl-CoAs.[4][5]
Inappropriate Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.- Reconstitute the final sample in a solvent that is as weak as or weaker than the initial mobile phase.
Inconsistent Results / Poor Reproducibility Incomplete Derivatization: If using a derivatization strategy, the reaction may not be going to completion.- Optimize reaction conditions (time, temperature, reagent concentration).- Ensure the sample is completely dry before adding derivatization reagents.- Use a fresh derivatization reagent.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.- Improve sample cleanup using solid-phase extraction (SPE).- Ensure adequate chromatographic separation from interfering matrix components.- Use a stable isotope-labeled internal standard for this compound if available.

Quantitative Data Summary

The following table provides a comparison of the limits of detection (LOD) and quantification (LOQ) for long-chain acyl-CoAs and related compounds, illustrating the sensitivity that can be achieved with different methods. Note that derivatization can significantly improve sensitivity.

Analyte/Method LOD LOQ Reference
Long-Chain Acyl-CoAs (LC-MS/MS)1-10 fmol5-50 fmol[6]
3-Hydroxy-Octanoyl-CoA (LC-MS/MS)~50 fmol~100 fmol[6]
Fatty Acids with Derivatization (LC-MS)low femtomole range-[7]
Hydroxylated Fatty Acids (LC-MS/MS)<2.6 pg<0.09 ng/ml[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (acetonitrile/methanol/water 2:2:1 v/v/v) to the culture plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Store the dried pellet at -80°C until analysis.

    • Immediately before analysis, reconstitute the pellet in a suitable solvent (e.g., 100 µL of methanol or the initial mobile phase).

Protocol 2: Derivatization of the Hydroxyl Group of this compound (Conceptual)

This is a conceptual protocol based on derivatization methods for hydroxylated fatty acids. Optimization will be required.

  • Sample Preparation:

    • Ensure the extracted and dried this compound sample is completely free of water.

    • Reconstitute the sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • Add a derivatizing agent that targets hydroxyl groups, such as pivaloyl chloride.

    • Add a catalyst, such as pyridine.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).

    • Quench the reaction by adding a small amount of water or a suitable buffer.

  • Sample Cleanup:

    • Perform a liquid-liquid extraction or use solid-phase extraction (SPE) to remove excess reagent and byproducts.

    • Evaporate the solvent and reconstitute in the LC-MS mobile phase.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol is a starting point based on established methods for long-chain acyl-CoAs.[4][5]

  • Liquid Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile/isopropanol (90:10, v/v).

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition:

      • Precursor Ion (Q1): m/z of [this compound + H]+.

      • Product Ion (Q3): Monitor for the neutral loss of 507 Da or the fragment at m/z 428.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample extraction Extraction (Acetonitrile/Methanol/Water) sample->extraction cleanup Protein Precipitation & Centrifugation extraction->cleanup dried_extract Dried Extract cleanup->dried_extract derivatization Optional: Derivatization dried_extract->derivatization lc_separation LC Separation (C18 Column) dried_extract->lc_separation Native Analyte derivatization->lc_separation Derivatized Analyte ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_lc LC Issues cluster_ms MS Issues cluster_solution Potential Solutions start Low Signal for 5-OH-Hexadecanoyl-CoA check_extraction Review Extraction Protocol start->check_extraction check_peak_shape Examine Peak Shape start->check_peak_shape check_tuning Verify Instrument Tuning start->check_tuning check_stability Assess Sample Stability check_extraction->check_stability implement_derivatization Implement Derivatization check_stability->implement_derivatization optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase use_istd Use Internal Standard optimize_mobile_phase->use_istd optimize_mrm Optimize MRM Transition check_tuning->optimize_mrm optimize_mrm->use_istd

Caption: A logical troubleshooting guide for low signal intensity issues.

References

optimizing HPLC gradient for better separation of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for challenging lipo-metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving superior separation of molecules like 5-hydroxyhexadecanoyl-CoA.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of HPLC gradients for the separation of long-chain fatty acyl-CoAs.

Question: My this compound peak is broad and shows significant tailing. What are the likely causes and solutions?

Answer:

Peak broadening and tailing are common problems when analyzing long-chain acyl-CoAs due to their amphipathic nature and potential for secondary interactions with the stationary phase. Here are the primary causes and actionable solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of your analyte, leading to tailing.

    • Solution: Incorporate mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) (typically 5-10 mM) to mask these silanol groups.[1] A small amount of a weak acid, such as 0.1% formic or acetic acid, can also suppress silanol ionization.[1] Adjusting the mobile phase to a slightly acidic pH (3-5) can further improve peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing broad peaks.[1]

    • Solution: Reduce the injection volume or dilute your sample.

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to band broadening.[1]

    • Solution: Use shorter, narrower internal diameter tubing to minimize extra-column volume.[1]

Question: I am not getting good resolution between this compound and other similar lipids in my sample. How can I improve separation?

Answer:

Improving the resolution between closely eluting peaks requires careful optimization of the chromatographic conditions.

  • Gradient Slope Optimization: A steep gradient may not provide enough time for separation.

    • Solution: Start with a "scouting" gradient (e.g., 5-95% organic solvent in 20 minutes) to determine the approximate elution time of your analyte.[2] Then, create a shallower gradient in the region where your peaks of interest elute to increase their separation.[3]

  • Mobile Phase Composition: The choice of organic solvent and buffer can significantly impact selectivity.

    • Solution: Acetonitrile and methanol (B129727) are the most common organic solvents for reversed-phase HPLC of lipids.[4] Acetonitrile can have specific interactions with double bonds, which may alter elution order.[4] Experiment with both to see which provides better resolution. The use of ion-pairing agents like N,N-dimethylbutylamine (DMBA) can also improve the chromatography of acyl-CoA species.

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.

    • Solution: Increasing the column temperature can improve efficiency and peak shape. A good starting point is 35°C.[5]

  • Column Chemistry: Not all C18 columns are the same.

    • Solution: If resolution is still an issue, consider trying a different brand or type of C18 column, or a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).

Question: My retention times are shifting between runs. What could be causing this instability?

Answer:

Retention time instability can be frustrating and points to issues with the HPLC system or method.

  • Inadequate Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between injections.

    • Solution: Increase the column equilibration time before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase composition will lead to retention time drift.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate mixing. If using an online mixer, ensure it is functioning correctly.[6]

  • Pump Performance: Fluctuations in flow rate due to worn pump seals or check valves can cause retention time shifts.[7]

    • Solution: Check for leaks and perform regular maintenance on your pump.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Data Summary: HPLC Conditions for Acyl-CoA Analysis

The following table summarizes typical HPLC parameters used for the separation of long-chain acyl-CoAs, which can serve as a starting point for optimizing the separation of this compound.

ParameterCondition 1Condition 2Condition 3Reference
Column C18, 5 µmC18C18[8],[5]
Mobile Phase A 25 mM KH₂PO₄, pH 5.375 mM KH₂PO₄Water with 0.1% Formic Acid[8],[5]
Mobile Phase B AcetonitrileAcetonitrile with 600 mM Acetic AcidAcetonitrile with 0.1% Formic Acid[8],[5]
Gradient Not specified44% to 50% B over 80 min5% to 95% B (Scouting)[5],[2]
Flow Rate Not specified0.5 mL/min1.0 mL/min[5]
Temperature Not specified35°CAmbient or 30-40°C[5]
Detection UV at 254 nmUV at 260 nmUV or Mass Spectrometry[8],[5]

Experimental Protocol: HPLC Gradient Optimization

This protocol provides a systematic approach to developing and optimizing an HPLC gradient for the separation of this compound.

1. Initial Setup and Column Equilibration:

  • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Prepare Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 5.5.
  • Prepare Mobile Phase B: Acetonitrile.
  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

2. Scouting Gradient:

  • Inject a standard of this compound.
  • Run a broad linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to initial conditions and re-equilibrate for 10 minutes.
  • Determine the approximate retention time and the percentage of Mobile Phase B at which the analyte elutes.

3. Gradient Refinement:

  • Based on the scouting run, design a shallower gradient around the elution point of your analyte. For example, if the peak eluted at 60% B, you could try a gradient from 50% to 70% B over 20 minutes.
  • Inject the standard and observe the peak shape and resolution from any impurities.
  • Adjust the gradient slope and duration to achieve optimal separation. A shallower gradient will generally improve resolution but increase run time.[3]

4. Mobile Phase Optimization:

  • If peak tailing is observed, add an ion-pairing agent (e.g., 5 mM N,N-dimethylbutylamine) to Mobile Phase A and repeat the optimized gradient.
  • Alternatively, add 0.1% formic acid to both Mobile Phase A and B to improve peak shape.[1]
  • Compare the chromatograms to determine the most effective mobile phase composition.

5. Flow Rate and Temperature Optimization:

  • Once a suitable gradient and mobile phase have been established, investigate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 30, 35, 40°C) on resolution and analysis time.

6. Method Validation:

  • Once the final method is established, perform multiple injections to confirm the reproducibility of retention times and peak areas.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation A Select Column & Mobile Phases B Equilibrate System A->B C Run Scouting Gradient (Broad) B->C D Identify Elution Zone C->D E Design Shallow Gradient D->E F Assess Peak Shape & Resolution E->F G Peak Tailing? F->G H Add Ion-Pairing Agent or Acid G->H Yes I Poor Resolution? G->I No H->F J Adjust Gradient Slope/Solvent I->J Yes K Optimize Flow Rate & Temperature I->K No J->F L Final Method K->L M Validate Reproducibility L->M

Caption: Workflow for HPLC Gradient Optimization.

Hypothetical_Signaling_Pathway cluster_input Metabolic Input cluster_pathway Hydroxylation Pathway cluster_output Downstream Effects Hexadecanoyl_CoA Hexadecanoyl-CoA Enzyme Fatty Acyl-CoA Hydroxylase Hexadecanoyl_CoA->Enzyme Metabolite This compound Enzyme->Metabolite Signaling Lipid Signaling Modulation Metabolite->Signaling Metabolism Further Metabolic Processing Metabolite->Metabolism

Caption: Hypothetical Metabolic Pathway of this compound.

References

troubleshooting poor peak shape in 5-hydroxyhexadecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in 5-hydroxyhexadecanoyl-CoA chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analyses of this and other long-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for long-chain acyl-CoAs is frequently caused by secondary interactions between the analyte and the stationary phase. The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase, such as residual silanols. Additionally, improper mobile phase pH can lead to these undesirable interactions, causing the peak to tail.[1]

Q2: How can I prevent peak fronting in my chromatogram?

A2: Peak fronting is often a result of column overload, where too much sample is injected, or the sample is dissolved in a solvent significantly stronger than the mobile phase.[2] To mitigate this, try reducing the injection volume or the concentration of your sample. Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.

Q3: What leads to split peaks, and how can I resolve this issue?

A3: Split peaks can arise from several factors, including a partially clogged column inlet frit, a void in the column packing material, or the injection of the sample in a solvent that is immiscible with the mobile phase.[3] To troubleshoot, start by ensuring your mobile phase and sample solvent are compatible. If the problem persists, you can try back-flushing the column or replacing the inlet frit. If all peaks in the chromatogram are split, it points to an issue before the column.[4]

Q4: What are the ideal storage and handling conditions for this compound samples to ensure stability?

A4: Long-chain acyl-CoAs are susceptible to degradation. For optimal stability, it is recommended to process fresh tissue or cell samples immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. When preparing for analysis, reconstitute the dried extract in a solvent like methanol, as acyl-CoAs can be unstable in aqueous solutions.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

This guide will help you diagnose and resolve issues with peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Check Mobile Phase pH Is it > 2 units away from analyte pKa? A->B C Adjust Mobile Phase pH (e.g., use ammonium (B1175870) acetate (B1210297) buffer at pH 4.4-6.0) B->C No D Check for Secondary Interactions (e.g., with silanols) B->D Yes H Problem Resolved C->H E Add Mobile Phase Modifier (e.g., low concentration of ammonium acetate) D->E Yes F Check for Column Contamination or Degradation D->F No E->H G Wash or Replace Column F->G Yes F->H No G->H G A Poor Peak Shape (Fronting) B Column Overload A->B E Strong Sample Solvent A->E C High Injection Volume B->C D High Sample Concentration B->D G A Observe Split Peaks B Are All Peaks Split? A->B C Check for Pre-Column Issues (e.g., blocked frit, injector problem) B->C Yes D Are Only Some Peaks Split? B->D No H Problem Resolved C->H E Check for Co-elution or Sample/Mobile Phase Incompatibility D->E Yes F Check for Column Void D->F No E->H G Replace Column F->G Yes F->H No G->H

References

preventing degradation of 5-hydroxyhexadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-hydroxyhexadecanoyl-CoA during sample preparation.

Troubleshooting Guide

Issue: Low or No Detectable this compound in Samples

Potential Cause 1: Chemical Degradation due to Suboptimal pH

The thioester bond in this compound is susceptible to hydrolysis, a reaction that is highly pH-dependent. At neutral or alkaline pH, the rate of hydrolysis increases significantly.

Recommended Solution: Maintain an acidic environment throughout the sample preparation process. It is recommended to keep the pH below 6.8, with some protocols suggesting a pH as low as 4.0 for enhanced stability.[1]

  • Extraction: Use extraction buffers with an acidic pH. A common choice is ice-cold deionized water containing 0.6% formic acid.[2]

  • Reconstitution: Reconstitute dried extracts in an acidic buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0 or pH 6.8.[1]

Potential Cause 2: Enzymatic Degradation

Endogenous enzymes released during cell or tissue lysis can rapidly degrade this compound. The primary enzymatic threats are:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[3]

  • β-oxidation Pathway Enzymes: If the mitochondrial or peroxisomal compartments are compromised during sample preparation, enzymes of the β-oxidation pathway can catabolize the molecule.[4][5]

Recommended Solution: Minimize enzymatic activity through a combination of temperature control and the use of inhibitors.

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce enzyme kinetics.[2][6][7]

  • Rapid Inactivation: Immediately after sample collection, quench metabolic activity. This can be achieved by flash-freezing the sample in liquid nitrogen or by adding ice-cold extraction solvent.

  • Inhibitor Cocktails: While specific inhibitors for all acyl-CoA-degrading enzymes are not always included in standard cocktails, the use of a broad-spectrum protease inhibitor cocktail can help prevent general protein degradation that might indirectly affect stability.[8][9][10] For targeted inhibition of β-oxidation, the inclusion of inhibitors for key enzymes like carnitine palmitoyltransferase I (CPT1) could be considered, though this is not standard practice in routine sample preparation.

Potential Cause 3: Instability During Storage and Handling

This compound is unstable at room temperature and can degrade during prolonged storage, even when frozen if not handled correctly.[11]

Recommended Solution: Adhere to strict storage and handling protocols.

  • Long-Term Storage: For long-term storage, samples should be kept as dried pellets at -80°C.[1]

  • Short-Term Storage: If samples need to be stored in solution for a short period (e.g., in an autosampler), use a reconstitution solvent that enhances stability, such as methanol (B129727) or a methanol/ammonium acetate buffer mix, and maintain the temperature at 4°C.[1][12] Analyze samples as quickly as possible after reconstitution.[1]

  • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can accelerate degradation.[13] Aliquot samples into smaller volumes for single use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: The primary factors are chemical instability, particularly pH-dependent hydrolysis of the thioester bond, and enzymatic degradation by thioesterases and enzymes of the β-oxidation pathway.[3][4][5][14] Temperature and handling procedures also play a crucial role in maintaining its stability.[11]

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: An acidic to slightly acidic pH is optimal. A pH range of 4.0 to 6.8 is generally recommended to minimize hydrolysis of the thioester bond.[1]

Q3: How should I store my samples to prevent degradation of this compound?

A3: For long-term storage, it is best to store the samples as dried pellets at -80°C.[1] For short-term storage, such as in an autosampler, reconstitute the sample in a methanol-based solvent and keep it at 4°C.[12] It is crucial to analyze the samples as soon as possible after they are dissolved.[1]

Q4: Can I use standard protease inhibitor cocktails to prevent the degradation of this compound?

A4: While standard protease inhibitor cocktails are important for preventing general protein degradation, they may not contain specific inhibitors for acyl-CoA thioesterases.[8][9] However, maintaining a denaturing environment and low temperatures are effective general strategies to inhibit most enzymatic activity.[10]

Q5: What are the most suitable solvents for extracting and reconstituting this compound?

A5: For extraction, a common method involves using ice-cold methanol or an acetonitrile/isopropanol/water mixture.[6][7] For reconstitution, methanol has been shown to provide good stability.[12] A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is also a common choice.[6]

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 24 hours.

Reconstitution SolventAverage Stability after 24h (%)
Methanol>85%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~80%
Water<60%
50mM Ammonium Acetate (pH 7)<60%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~70%

Data adapted from stability tests on various acyl-CoAs, indicating general trends.[12]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is a synthesis of established methods designed for high recovery and stability of acyl-CoAs.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Microcentrifuge tubes (pre-chilled)

  • Cell scraper (for adherent cells)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the final pellet in cold methanol.

  • Lysis and Protein Precipitation: Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube. Vortex briefly.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Storage and Reconstitution: Store the dried pellet at -80°C. Before analysis, reconstitute the extract in a small volume (e.g., 50-100 µL) of a suitable solvent such as methanol or 50% methanol in 50 mM ammonium acetate (pH 6.8).[1][6]

Visualizations

cluster_degradation Degradation Pathways 5_HCoA This compound Hydrolysis Chemical Hydrolysis (Suboptimal pH) 5_HCoA->Hydrolysis pH > 7 Enzymatic Enzymatic Degradation 5_HCoA->Enzymatic FFA Free Fatty Acid + CoA Hydrolysis->FFA Enzymatic->FFA Thioesterases BetaOx β-Oxidation Products (Acetyl-CoA, etc.) Enzymatic->BetaOx β-Oxidation Enzymes

Caption: Potential degradation pathways for this compound.

cluster_workflow Sample Preparation Workflow Start Sample Collection (Cells/Tissue) Quench Rapid Quenching (Liquid N2 / Cold Solvent) Start->Quench Harvest Harvesting on Ice Quench->Harvest Extract Extraction with Acidified Cold Solvent Harvest->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Store Storage at -80°C Dry->Store Reconstitute Reconstitution in Stable Solvent (e.g., MeOH) Store->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for stable this compound sample preparation.

cluster_troubleshooting Troubleshooting Logic Problem Low/No Analyte Signal Check_pH Was pH acidic (<6.8)? Problem->Check_pH Check_Temp Were samples kept cold? Check_pH->Check_Temp Yes Solution_pH Adjust buffer pH Check_pH->Solution_pH No Check_Storage Proper storage (-80°C, dried)? Check_Temp->Check_Storage Yes Solution_Temp Improve cold chain Check_Temp->Solution_Temp No Check_Enzymes Was quenching rapid? Check_Storage->Check_Enzymes Yes Solution_Storage Revise storage protocol Check_Storage->Solution_Storage No Solution_Enzymes Optimize quenching step Check_Enzymes->Solution_Enzymes No

Caption: A logical guide to troubleshooting low analyte recovery.

References

addressing matrix effects in the quantification of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 5-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting, undetected components in the sample matrix (e.g., salts, phospholipids (B1166683), and other endogenous metabolites).[1][2][3] For this compound, a long-chain acyl-CoA, the primary sources of matrix effects in biological samples are phospholipids, which are highly abundant and can cause significant ion suppression.[2][4] This leads to reduced signal intensity, poor reproducibility, and inaccurate quantification.[1][2]

Q2: My signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components to a level where their effect on ionization is minimized.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection (LOD) and limit of quantitation (LOQ).

  • Optimize Chromatography: Modify your liquid chromatography (LC) method to improve the separation of this compound from interfering matrix components.[1] This could involve adjusting the gradient elution, changing the mobile phase composition, or using a different type of analytical column.[1]

  • Review Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[1] Re-evaluate your sample preparation protocol to ensure efficient removal of interfering substances.

Q3: What are the most effective strategies for minimizing matrix effects during the sample preparation stage for this compound analysis?

Effective sample preparation is crucial for mitigating matrix effects.[1] The primary goal is to remove as many interfering components as possible while ensuring high recovery of this compound. Key strategies include:

  • Protein Precipitation: This initial step removes the bulk of proteins from the sample. Common precipitating agents for acyl-CoA analysis include sulfosalicylic acid (SSA) and perchloric acid.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and isolating analytes of interest.[1][5] For acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be used to separate them from more polar or non-polar interferences.[1][7]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent phase that is immiscible with the bulk of the matrix components.[8]

Q4: How can I assess the extent of matrix effects in my assay for this compound?

Several methods can be used to evaluate the presence and magnitude of matrix effects:

  • Post-Extraction Spike Method: This quantitative approach involves comparing the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample that has undergone the full extraction procedure.[1][9] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify the retention time regions where matrix effects are most pronounced.[1][9] A constant flow of a this compound standard is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][9]

Q5: What is the role of an internal standard in overcoming matrix effects for this compound quantification?

An internal standard (IS) is a compound that is added to the sample at a known concentration before sample preparation. The ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[10] Therefore, it will experience the same degree of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[8][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound Significant ion suppression due to matrix effects. Co-elution of highly abundant phospholipids is a common cause.[2][4]Improve sample cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol.[1][7] Optimize chromatography: Use a longer gradient or a different column chemistry to better separate the analyte from interferences.[1] Use a specialized column: Consider using a column designed to remove phospholipids, such as a TurboFlow column.[2]
Poor reproducibility of quantitative results Variable matrix effects across different samples. The composition of biological matrices can vary, leading to inconsistent ion suppression.Incorporate a stable isotope-labeled internal standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[10] Matrix-matched calibration standards: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for consistent matrix effects.
Non-linear calibration curve Matrix effects are concentration-dependent. At higher analyte concentrations, the matrix components may have a more pronounced effect on ionization.Dilute samples and calibration standards: This can help to operate in a concentration range where the matrix effect is more consistent.[1] Use a different calibration model: A weighted linear regression or a quadratic fit may better describe the relationship in the presence of non-linear matrix effects.
Peak tailing or fronting Interaction of this compound with residual matrix components in the LC column or ion source. Optimize mobile phase: Adjusting the pH or the organic solvent composition of the mobile phase can improve peak shape. For long-chain acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) has been shown to improve peak shape and resolution.[7] Clean the ion source: Regular maintenance of the mass spectrometer's ion source is crucial to prevent buildup of contaminants that can affect peak shape and sensitivity.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general framework for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract (post-protein precipitation)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Equilibrate the cartridge with a solvent that mimics the sample loading conditions.[1]

  • Loading: Load the sample extract onto the SPE cartridge at a slow, controlled flow rate.[1]

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound matrix components.[1]

  • Elution: Elute the this compound with an appropriate elution solvent.[1]

  • The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte stock solution into the reconstitution solvent to achieve a known final concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix (a sample that does not contain the analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample Homogenization Homogenization & Protein Precipitation Sample->Homogenization Add Internal Standard SPE Solid-Phase Extraction (SPE) Homogenization->SPE Cleanup Elution Elution & Reconstitution SPE->Elution LC LC Separation Elution->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.

Troubleshooting_Matrix_Effects Start Suspected Matrix Effect (Low/Inconsistent Signal) Dilute Dilute Sample Start->Dilute CheckChroma Optimize Chromatography Dilute->CheckChroma No Resolved Problem Resolved Dilute->Resolved Yes ImproveCleanup Improve Sample Cleanup (SPE) CheckChroma->ImproveCleanup No CheckChroma->Resolved Yes UseIS Use Stable Isotope Labeled Internal Standard ImproveCleanup->UseIS No ImproveCleanup->Resolved Yes UseIS->Resolved Yes NotResolved Problem Persists UseIS->NotResolved No End Further Method Development Required NotResolved->End

Caption: A troubleshooting flowchart for addressing suspected matrix effects in the analysis of this compound.

References

improving the efficiency of 5-hydroxyhexadecanoyl-CoA extraction from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 5-hydroxyhexadecanoyl-CoA extraction from complex biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other long-chain acyl-CoAs.

IssuePotential CauseRecommended Solution
Low or No Analyte Recovery Incomplete Cell Lysis: The extraction solvent did not efficiently disrupt the cells or tissue, leaving the analyte trapped.Ensure thorough homogenization of the sample. For tissues, a glass homogenizer is recommended for effective disruption. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often effective.[1]
Analyte Degradation: this compound is susceptible to enzymatic and chemical degradation.Work quickly and maintain all samples, reagents, and equipment on ice (0-4°C) throughout the extraction process.[1][2] Use fresh, high-purity solvents. Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench enzymatic activity.[2] For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[2]
Inefficient Solid-Phase Extraction (SPE): Improper conditioning or elution during SPE can lead to loss of the analyte.Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to ensure the analyte is retained and then efficiently eluted. A weak anion exchange SPE column can be effective for purifying acyl-CoAs.[1]
Suboptimal pH: The thioester bond of acyl-CoAs is unstable in neutral or alkaline conditions.Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, to improve stability.[2][3]
Poor Reproducibility Inconsistent Sample Handling: Variations in the time samples are left at room temperature or on ice can lead to differing levels of degradation.Standardize all incubation times and temperatures. Ensure all samples are processed in an identical manner.
Variable Solvent Quality: Impurities in solvents can interfere with the extraction and analysis.Use high-purity, LC-MS grade solvents and prepare fresh solutions for each experiment.
Inaccurate Pipetting: Small volumes of internal standards or other reagents can be difficult to pipette accurately.Use calibrated pipettes and appropriate techniques for handling small volumes. Consider preparing master mixes to reduce pipetting variability.
Presence of Interfering Peaks in Analysis Co-extraction of Contaminants: Lipids and other cellular components can be co-extracted and interfere with the detection of this compound.Incorporate a solid-phase extraction (SPE) step to purify the sample.[1] Optimize the washing steps during SPE to remove contaminants without eluting the analyte of interest.
Solvent Impurities: Contaminants in the solvents can appear as peaks in the chromatogram.Run solvent blanks to identify any background contamination. Use fresh, high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent the degradation of this compound during extraction?

A1: The most critical step is the immediate and effective quenching of all enzymatic activity at the point of sample collection.[2] For tissue samples, this is best achieved by flash-freezing in liquid nitrogen. For cell cultures, direct quenching with a pre-chilled organic solvent like methanol at -80°C is recommended.[2]

Q2: What type of solid-phase extraction (SPE) column is most suitable for purifying long-chain acyl-CoAs?

A2: A weak anion exchange SPE column is often effective for the purification of the acyl-CoA fraction.[1]

Q3: What is the optimal pH for the extraction buffer?

A3: An acidic pH is crucial for the stability of the thioester bond in acyl-CoAs. A commonly used and effective buffer is 100 mM potassium phosphate (KH2PO4) at a pH of 4.9.[2][3]

Q4: How should I store my samples to ensure the stability of this compound?

A4: Biological samples should be stored at -80°C to minimize degradation. Extracted samples reconstituted in a suitable solvent should also be stored at -80°C until analysis.

Q5: Can I use a different solvent system than the one described in the protocol?

A5: While the recommended protocol is robust, optimization may be necessary for specific sample types. Common solvents for long-chain acyl-CoA extraction include acetonitrile (B52724), isopropanol (B130326), and methanol.[1] If you choose to deviate from the protocol, it is essential to validate the new method to ensure efficient extraction and stability of this compound.

Quantitative Data

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from a modified extraction method for long-chain acyl-CoAs, which can be considered indicative for this compound.

Tissue TypeAverage Recovery (%)
Heart (Rat)70-80
Kidney (Rat)70-80
Muscle (Rat)70-80
Brain (Rat)70-80
Liver (Rat)70-80
(Data adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis)[3]

Experimental Protocols

Protocol: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.[3]

    • Add 4 mL of acetonitrile and vortex for 1 minute.

  • Extraction:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the homogenization buffer (KH2PO4).

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the homogenization buffer, followed by 2 mL of water, and then 2 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).

Visualizations

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample Tissue Sample (~100mg) Homogenization Homogenize in Acidic Buffer (pH 4.9) + Internal Standard Sample->Homogenization Solvent_Addition Add Isopropanol & Acetonitrile Homogenization->Solvent_Addition Centrifugation Centrifuge (15,000 x g, 4°C) Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition SPE Column Loading Load Supernatant Conditioning->Loading Washing Wash Column Loading->Washing Elution Elute with Ammonium Hydroxide in Methanol Washing->Elution Drying Dry Under Nitrogen Elution->Drying Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1. A generalized workflow for the extraction of this compound.
Troubleshooting Logic

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_extraction Extraction Efficiency cluster_solutions Solutions Start Low/No Analyte Signal Check_Temp Were samples kept on ice? Start->Check_Temp Check_pH Was an acidic buffer used? Start->Check_pH Check_Quenching Was enzymatic activity quenched immediately? Start->Check_Quenching Check_Homogenization Was homogenization complete? Start->Check_Homogenization Check_SPE Were SPE steps optimized? Start->Check_SPE Sol_Temp Maintain 0-4°C Check_Temp->Sol_Temp No Sol_pH Use buffer at pH 4.9 Check_pH->Sol_pH No Sol_Quench Flash freeze or use cold solvent Check_Quenching->Sol_Quench No Sol_Homogenization Ensure thorough disruption Check_Homogenization->Sol_Homogenization No Sol_SPE Optimize conditioning, washing, and elution Check_SPE->Sol_SPE No

Figure 2. A decision tree for troubleshooting low analyte recovery.
General Metabolic Fate of Long-Chain Acyl-CoAs

Metabolic_Fate cluster_pathways Metabolic Pathways LCA Long-Chain Fatty Acid (e.g., 5-hydroxyhexadecanoic acid) LCA_CoA This compound LCA->LCA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation (Energy Production) LCA_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) LCA_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Post-Translational Modification) LCA_CoA->Protein_Acylation

Figure 3. Simplified diagram of the metabolic roles of long-chain acyl-CoAs.

References

overcoming low yields in the chemical synthesis of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of 5-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a two-stage process:

  • Activation and coupling with Coenzyme A (CoA): The carboxylic acid group of 5-hydroxyhexadecanoic acid is activated and then coupled with the thiol group of Coenzyme A. Common activation methods include:

    • Mixed Anhydride (B1165640) Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.

    • N-Hydroxysuccinimide (NHS) Ester Method: The fatty acid is converted to an NHS ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting NHS ester is a stable intermediate that reacts cleanly with CoA. This method is often preferred as it can lead to higher yields and fewer side reactions.[1]

    • Carbonyldiimidazole (CDI) Method: The fatty acid is activated with CDI to form an acyl-imidazole intermediate, which then reacts with CoA.

Q2: Why is the hydroxyl group at the 5-position a concern during synthesis?

A2: The free hydroxyl group at the 5-position is nucleophilic and can compete with Coenzyme A in reacting with the activated carboxylic acid. This can lead to the formation of side products, such as polyesters, which will reduce the yield of the desired this compound. Therefore, it is often necessary to protect the hydroxyl group before activating the carboxylic acid.

Q3: What are suitable protecting groups for the hydroxyl function?

A3: A suitable protecting group should be easy to introduce, stable under the conditions of the subsequent reactions, and easy to remove without affecting the final product. For hydroxyl groups, common protecting groups include:

  • Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers. These are generally stable to the conditions used for acyl-CoA synthesis and can be removed under mild acidic conditions or with fluoride (B91410) reagents.[2][3][4]

  • Esters: Such as acetate (B1210297) or pivaloate esters. These can be removed by hydrolysis under basic conditions.[5]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: What are the best methods for purifying this compound?

A4: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. High-Performance Liquid Chromatography (HPLC) is the most effective method.[6][7][8]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique, typically using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is used to separate the product from starting materials and byproducts.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Incomplete activation of 5-hydroxyhexadecanoic acid. 2. Degradation of Coenzyme A. 3. Ineffective coupling reaction.1. Ensure anhydrous conditions for the activation step. Use fresh activating reagents (e.g., ethyl chloroformate, NHS, CDI). 2. Use fresh, high-quality Coenzyme A. Store it properly to prevent degradation. 3. Optimize reaction conditions (temperature, reaction time, pH). For the mixed anhydride and NHS ester methods, ensure the pH is slightly basic (around 7.5-8.5) during the coupling with CoA.
Presence of multiple unidentified peaks in HPLC 1. Side reactions involving the unprotected hydroxyl group. 2. Formation of symmetrical anhydride of the fatty acid. 3. Hydrolysis of the activated fatty acid or the final product.1. Protect the hydroxyl group of 5-hydroxyhexadecanoic acid before the activation step (e.g., as a silyl ether). 2. In the mixed anhydride method, add the chloroformate slowly at a low temperature to minimize the formation of the symmetrical anhydride. 3. Work quickly and at low temperatures during the activation and coupling steps. Purify the product promptly after the reaction.
Difficulty in purifying the final product 1. Co-elution of the product with starting materials or byproducts in HPLC. 2. Low recovery from the purification column.1. Optimize the HPLC gradient to improve separation. Consider using a different stationary phase or modifying the mobile phase composition. 2. Ensure the product is fully dissolved before loading onto the column. Use a suitable injection solvent. Check for precipitation on the column.
Low yield after deprotection of the hydroxyl group 1. The deprotection conditions are too harsh and degrade the acyl-CoA thioester bond. 2. Incomplete deprotection.1. Use mild deprotection conditions. For silyl ethers, fluoride-based deprotection (e.g., TBAF) is generally mild. For acid-labile protecting groups, use carefully controlled acidic conditions.[2] 2. Monitor the deprotection reaction by TLC or HPLC to ensure it goes to completion.

Experimental Protocols

Protocol 1: Synthesis of 5-(tert-butyldimethylsilyloxy)hexadecanoic acid
  • Dissolve 5-hydroxyhexadecanoic acid in anhydrous dichloromethane (B109758) (DCM).

  • Add imidazole (B134444) (1.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-(tert-butyldimethylsilyloxy)hexadecanoic acid.

Protocol 2: Synthesis of 5-(tert-butyldimethylsilyloxy)hexadecanoyl-CoA via the Mixed Anhydride Method
  • Dissolve 5-(tert-butyldimethylsilyloxy)hexadecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triethylamine (B128534) (1.1 equivalents).

  • Cool the solution to 0°C and add ethyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a cold aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0).

  • Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C with vigorous stirring.

  • Allow the reaction to proceed for 1-2 hours at 0°C.

  • Monitor the reaction by RP-HPLC.

  • Upon completion, the protected acyl-CoA can be purified by RP-HPLC.

Protocol 3: Deprotection of the Silyl Ether
  • Lyophilize the purified 5-(tert-butyldimethylsilyloxy)hexadecanoyl-CoA to remove the HPLC solvents.

  • Dissolve the protected acyl-CoA in a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.

  • Stir the reaction at room temperature and monitor by RP-HPLC.

  • Once the deprotection is complete, the reaction mixture can be directly purified by RP-HPLC to isolate the final this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 5-Hydroxyhexadecanoic Acid protection Protection of -OH group start->protection e.g., TBDMSCl activation Activation of -COOH group protection->activation Protected Acid coupling Coupling with Coenzyme A activation->coupling e.g., Mixed Anhydride deprotection Deprotection of -OH group coupling->deprotection Protected Acyl-CoA purification Purification (RP-HPLC) deprotection->purification e.g., TBAF product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield of This compound cause1 Incomplete Reactions low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Degradation low_yield->cause3 sol1 Optimize Reaction Conditions (Temp, Time, pH) cause1->sol1 sol3 Use High-Quality Reagents (Anhydrous Solvents, Fresh CoA) cause1->sol3 cause2->sol1 sol2 Use Protecting Group for Hydroxyl Function cause2->sol2 cause3->sol3 sol4 Optimize Purification (HPLC Gradient) cause3->sol4

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

stability testing of 5-hydroxyhexadecanoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this long-chain hydroxy fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of long-chain acyl-CoA esters like this compound is primarily influenced by several factors:

  • pH: Acyl-CoA esters are susceptible to hydrolysis, especially at alkaline pH. The thioester bond is more stable under mildly acidic conditions (pH 4-6).

  • Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. For long-term storage, temperatures of -20°C to -80°C are recommended.

  • Enzymatic Degradation: Contamination with enzymes such as acyl-CoA hydrolases (thioesterases) can lead to rapid degradation. These enzymes can be present in biological samples or introduced through microbial contamination.

  • Oxidation: The hydroxyl group and the acyl chain can be susceptible to oxidation, especially if the solvent is not degassed or if it contains oxidizing agents.

  • Solvent Type: The choice of solvent can impact stability. While aqueous buffers are common for biological assays, organic solvents may be used for storage or specific analytical techniques. The purity of the solvent is crucial.

Q2: What is the recommended method for long-term storage of this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder or in a suitable organic solvent at -80°C. If stored in an aqueous buffer, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The buffer should be sterile and ideally have a slightly acidic pH (e.g., pH 6.0).

Q3: Can I repeatedly freeze and thaw my this compound solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of the molecule. It is best practice to prepare single-use aliquots of your stock solution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Verify Stock Integrity: Analyze the concentration and purity of your stock solution using a reliable method such as HPLC or a specific enzymatic assay for acyl-CoAs.

      • Prepare Fresh Stock: If degradation is suspected, prepare a fresh solution from a new vial of lyophilized powder.

      • Optimize Storage: Ensure your stock solutions are stored at the correct temperature and pH, and are aliquoted to minimize freeze-thaw cycles.

  • Possible Cause 2: Presence of contaminating enzymes in the assay.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all buffer components and other reagents are of high purity and free from enzymatic contaminants.

      • Include Controls: Run a control reaction with this compound in the assay buffer without the enzyme of interest to check for background degradation.

      • Add Enzyme Inhibitors: If thioesterase activity is suspected in your sample, consider adding a broad-spectrum thioesterase inhibitor.

Issue 2: Poor solubility of this compound in aqueous buffers.
  • Possible Cause: Amphipathic nature of long-chain acyl-CoAs. [1]

    • Troubleshooting Steps:

      • Use a Carrier Protein: Incorporate a carrier protein like fatty acid-free bovine serum albumin (BSA) in your buffer to improve solubility and prevent micelle formation.

      • Initial Dissolution in Organic Solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

      • Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious as excessive sonication can cause degradation.

Data Presentation

While specific stability data for this compound is not extensively published, researchers should perform their own stability studies. The following table provides a template for recording such data.

Table 1: Stability of this compound under Various Conditions (Template)

Solvent/Buffer (with pH)Temperature (°C)DurationInitial Concentration (µM)Final Concentration (µM)Percent DegradationNotes
50 mM Phosphate Buffer (pH 7.4)2524 hours
50 mM Acetate Buffer (pH 5.0)2524 hours
50 mM Phosphate Buffer (pH 7.4)47 days
50 mM Acetate Buffer (pH 5.0)47 days
Methanol-201 month
Acetonitrile-201 month

Experimental Protocols

Protocol: General Stability Assessment of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Dissolve in the desired solvent (e.g., sterile, nuclease-free water, buffer, or organic solvent) to a specific stock concentration.

  • Incubation:

    • Aliquot the stock solution into separate sterile tubes for each time point and condition to be tested.

    • Incubate the aliquots at the desired temperatures (e.g., 37°C, 25°C, 4°C, -20°C).

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours; 1, 3, 7 days), remove one aliquot from each condition.

    • Immediately stop any potential degradation by flash-freezing in liquid nitrogen or by adding a quenching solution if necessary for the analytical method.

  • Analysis:

    • Analyze the concentration of intact this compound in each sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

    • An enzymatic assay using a specific dehydrogenase can also be employed to determine the concentration of the functional molecule.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of intact compound versus time to determine the stability profile under each condition.

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_stock Prepare Stock Solution of this compound start->prep_stock aliquot Aliquot for Time Points prep_stock->aliquot cond1 Condition 1 (e.g., Solvent A, Temp X) aliquot->cond1 Incubate cond2 Condition 2 (e.g., Solvent B, Temp Y) aliquot->cond2 Incubate condN Condition N... aliquot->condN Incubate sampling Sample at Time Points cond1->sampling cond2->sampling condN->sampling analytical_method Analyze Concentration (e.g., HPLC) sampling->analytical_method data_eval Evaluate Data (% Degradation) analytical_method->data_eval end End data_eval->end

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation cluster_beta_oxidation Metabolic Pathway (if enzymes are present) CoA_ester This compound hydrolysis Hydrolysis (pH, Temperature, Thioesterases) CoA_ester->hydrolysis oxidation Oxidation CoA_ester->oxidation dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase CoA_ester->dehydrogenase products 5-Hydroxyhexadecanoic Acid + Coenzyme A hydrolysis->products oxidized_products Oxidized Derivatives oxidation->oxidized_products ketoacyl 5-ketohexadecanoyl-CoA dehydrogenase->ketoacyl thiolase Thiolase ketoacyl->thiolase shortened_acyl_coa Myristoyl-CoA + Acetyl-CoA thiolase->shortened_acyl_coa

Caption: Potential degradation pathways for this compound.

References

method validation for a 5-hydroxyhexadecanoyl-CoA quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of a 5-hydroxyhexadecanoyl-CoA quantification assay using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating a quantitative LC-MS/MS method for this compound?

A1: A full validation of a bioanalytical method should include the following key parameters to ensure its reliability and accuracy[1][2]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among multiple measurements of the same sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the analytical process, from sample extraction to detection.

  • Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[4]

Q2: How can I prepare biological samples for this compound analysis?

A2: Due to the inherent instability of acyl-CoAs, proper sample handling and preparation are crucial. A common and effective method involves protein precipitation followed by solid-phase extraction (SPE) to purify and concentrate the analyte.[1]

Here is a general procedure:

  • Homogenization: Homogenize the tissue sample in an ice-cold acidic buffer to minimize enzymatic degradation.

  • Protein Precipitation: Add a precipitating agent like 5-sulfosalicylic acid (SSA) to deproteinize the sample.[5]

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify the analyte from the sample matrix.

  • Elution: Elute the this compound from the SPE cartridge using an appropriate solvent.

  • Reconstitution: Evaporate the eluent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

Q3: What are the typical LC-MS/MS parameters for the analysis of long-chain acyl-CoAs?

A3: While specific parameters need to be optimized for this compound, the following are typical starting points for long-chain acyl-CoA analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid or base) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is often used as it provides good sensitivity for acyl-CoAs.[2][5]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

    • Mass Transitions: For acyl-CoAs, a common fragmentation pattern involves a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[1][6] For this compound, the precursor ion would be the protonated molecule [M+H]+, and a potential product ion would result from this neutral loss. Specific transitions should be determined by direct infusion of a standard.

Experimental Protocols

Protocol 1: Method Validation for Accuracy and Precision

This protocol describes the determination of intra-day and inter-day accuracy and precision for the quantification of this compound.

1. Preparation of Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • The low QC concentration should be within three times the LLOQ.

  • The medium QC should be near the center of the calibration curve.

  • The high QC should be near the upper limit of the calibration curve.

2. Analysis:

  • Intra-day (within-run) precision and accuracy: Analyze five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) precision and accuracy: Analyze five replicates of each QC level on three different days.

3. Acceptance Criteria:

  • The mean value should be within ±15% of the nominal value for the QC samples, except for the LLOQ, which should be within ±20%.

  • The precision, expressed as the coefficient of variation (CV), should not exceed 15% for the QC samples, except for the LLOQ, where it should not exceed 20%.

Protocol 2: Assessment of Matrix Effect

This protocol outlines the procedure to evaluate the impact of the biological matrix on the ionization of this compound.

1. Sample Preparation:

  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract (processed through the entire sample preparation procedure).

    • Set C: Blank matrix extract spiked with the analyte at the same concentration as Set A.

2. Analysis:

  • Analyze all three sets of samples by LC-MS/MS.

3. Calculation:

  • Matrix Factor (MF) = (Peak area of analyte in Set C) / (Peak area of analyte in Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Data Presentation

Table 1: Representative Accuracy and Precision Data for this compound Quantification

QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=15)
Mean Conc. (ng/mL) ± SD Accuracy (%)
LLOQ1.01.05 ± 0.12105.0
Low2.52.60 ± 0.21104.0
Medium25.024.5 ± 1.598.0
High75.076.2 ± 3.8101.6

Table 2: Linearity of the Calibration Curve for this compound

Calibration PointConcentration (ng/mL)Response (Peak Area)
11.015,234
22.538,123
35.075,987
410.0151,567
525.0378,912
650.0755,432
7100.01,510,876
Regression Equation y = 15098x + 210
Correlation Coefficient (r²) 0.998

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors. Here's a troubleshooting guide:

    • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.

      • Solution: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase.[7]

    • Column Overload: Injecting too much analyte can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.[8]

    • Column Contamination or Void: A contaminated or damaged column can cause poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

    • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

      • Solution: Use tubing with the smallest possible inner diameter and length. Ensure all connections are properly made.

Issue 2: Low or Inconsistent Recovery

  • Question: I am experiencing low and variable recovery of this compound. What are the potential reasons and how can I improve it?

  • Answer: Low recovery can be attributed to issues during sample preparation or analyte instability.

    • Analyte Instability: Acyl-CoAs are known to be unstable, especially in aqueous solutions and at room temperature.[1][9]

      • Solution: Keep samples on ice or at 4°C throughout the sample preparation process. Process samples as quickly as possible. Avoid repeated freeze-thaw cycles.

    • Inefficient Extraction: The extraction procedure may not be optimal for this compound.

      • Solution: Ensure complete cell lysis and protein precipitation. Optimize the SPE procedure by testing different sorbents and elution solvents.

    • Adsorption to Surfaces: The analyte may be adsorbing to plasticware or glassware.

      • Solution: Use low-retention microcentrifuge tubes and pipette tips.

Issue 3: High Matrix Effect

  • Question: I am observing significant ion suppression in my assay. How can I mitigate the matrix effect?

  • Answer: Matrix effects, often caused by co-eluting phospholipids (B1166683) in biological samples, can significantly impact the accuracy and precision of your results.[5][10][11]

    • Improve Sample Cleanup: Enhance the removal of interfering substances.

      • Solution: Optimize the SPE protocol. Consider using a different type of SPE cartridge or adding a liquid-liquid extraction step before SPE.

    • Chromatographic Separation: Improve the separation of the analyte from matrix components.

      • Solution: Modify the LC gradient to better resolve this compound from co-eluting interferences.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS that co-elutes with the analyte can compensate for matrix effects.

      • Solution: If available, use a 13C- or 2H-labeled this compound as the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sp1 Biological Sample (Tissue, Cells) sp2 Homogenization (Ice-cold acidic buffer) sp1->sp2 sp3 Protein Precipitation (e.g., 5-SSA) sp2->sp3 sp4 Solid-Phase Extraction (SPE) (C18 cartridge) sp3->sp4 sp5 Elution sp4->sp5 sp6 Evaporation & Reconstitution sp5->sp6 lc Liquid Chromatography (C18 column, gradient elution) sp6->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms val1 Accuracy & Precision val2 Linearity & Range val3 Selectivity & Specificity val4 LLOQ val5 Recovery val6 Matrix Effect val7 Stability

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery start Problem Encountered q1 Check for Secondary Interactions start->q1 q4 Analyte Instability? start->q4 a1 Adjust Mobile Phase pH or Add Competing Base q1->a1 Yes q2 Column Overload? q1->q2 No a2 Dilute Sample or Reduce Injection Volume q2->a2 Yes q3 Column Issue? q2->q3 No a3 Flush or Replace Column q3->a3 Yes a4 Keep Samples Cold and Process Quickly q4->a4 Yes q5 Inefficient Extraction? q4->q5 No a5 Optimize SPE Protocol q5->a5 Yes

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Quality Control for 5-Hydroxyhexadecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 5-hydroxyhexadecanoyl-CoA. The information is designed to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: The most prevalent and robust method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for accurately measuring low-abundance analytes in complex biological matrices.

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates. These predictable fragmentation patterns are useful for developing Multiple Reaction Monitoring (MRM) methods for a wide range of acyl-CoA species.

Q3: How can I improve the chromatographic separation of this compound?

A3: To achieve optimal chromatographic separation of long-chain acyl-CoAs like this compound, reversed-phase chromatography using a C8 or C18 column is commonly employed.[3][4] Peak shape and resolution can often be improved by using ion-pairing agents in the mobile phase or by operating at a high pH, for instance, around 10.5 with ammonium (B1175870) hydroxide.[5]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled version of this compound. If a stable isotope-labeled standard is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in biological samples.

Q5: How can matrix effects be minimized in the analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[6][7] These effects can be mitigated through several strategies:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the sample matrix.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the study samples to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal for this compound Sample DegradationAcyl-CoAs can be unstable. Ensure rapid quenching of metabolic activity after sample collection, keep samples on ice during preparation, and store extracts at -80°C. Reconstitute samples just before analysis.[9]
Poor Extraction RecoveryOptimize the solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure the chosen sorbent and elution solvents are appropriate for a hydroxylated long-chain acyl-CoA.
Suboptimal Mass Spectrometry ParametersInfuse a standard of this compound (if available) to optimize precursor and product ion selection, collision energy, and other instrument parameters. If a standard is unavailable, use predicted MRM transitions based on the structure.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatographic ConditionsAdjust the mobile phase composition. The use of an ion-pairing reagent or a high pH mobile phase can significantly improve peak shape for acyl-CoAs.[5]
Column OverloadInject a smaller sample volume or dilute the sample.
Active Sites on the ColumnUse a column with end-capping or consider a different stationary phase.
Inaccurate or Imprecise Quantification Matrix EffectsImplement strategies to minimize matrix effects, such as using matrix-matched calibrants, stable isotope-labeled internal standards, or performing a standard addition calibration.[8]
Non-Linearity of Calibration CurveEnsure the calibration range is appropriate for the expected sample concentrations. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[10]
Inconsistent Internal Standard ResponseEnsure the internal standard is added to all samples and standards at the same concentration and at the earliest stage of sample preparation to account for variability in extraction efficiency.
High Background Noise Contaminated Solvents or GlasswareUse high-purity solvents (LC-MS grade) and thoroughly clean all glassware.
Carryover from Previous InjectionsImplement a robust needle wash protocol on the autosampler, including a strong organic solvent.
In-source FragmentationOptimize the ion source parameters, such as the capillary voltage and source temperature, to minimize fragmentation before the mass analyzer.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol provides a general framework for the extraction of long-chain acyl-CoAs from tissue samples. Optimization may be required depending on the specific tissue type.

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Add a known amount of a suitable internal standard (e.g., C17:0-CoA).

    • Homogenize the sample using a tissue homogenizer.

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated ammonium sulfate (B86663) and 4 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant from the homogenization step onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Sample Concentration:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a starting point for developing an LC-MS/MS method for this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 15 mM Ammonium Hydroxide in water.

    • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 20% B

      • 12.1-15 min: Re-equilibrate at 20% B

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transition for this compound:

      • Precursor Ion (Q1): To be determined based on the molecular weight of this compound.

      • Product Ion (Q3): A neutral loss of 507 Da is a common fragmentation for acyl-CoAs.[3] Further optimization by direct infusion of a standard is recommended.

    • Collision Energy: Optimize for the specific analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization with Internal Standard Tissue->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Concentration Evaporation and Reconstitution SPE->Concentration LC LC Separation (C18 Column) Concentration->LC Inject Sample MS MS/MS Detection (MRM) LC->MS Data Data Analysis and Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Low or No Signal Check_Standard Is an analytical standard available? Start->Check_Standard Optimize_MS Infuse standard to optimize MS parameters Check_Standard->Optimize_MS Yes Use_Predicted_MRM Use predicted MRM based on structure Check_Standard->Use_Predicted_MRM No Check_Extraction Review sample extraction protocol Optimize_MS->Check_Extraction Use_Predicted_MRM->Check_Extraction Check_Stability Assess sample stability Check_Extraction->Check_Stability Solution Problem Resolved Check_Stability->Solution

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: ESI-MS Analysis of 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 5-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2] Long-chain acyl-CoAs are often analyzed in complex biological matrices that contain high concentrations of endogenous components like phospholipids (B1166683) and salts, which are major contributors to ion suppression in ESI-MS.

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is a post-column infusion experiment. This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract (a sample prepared without the analyte). A significant drop in the signal at the expected retention time of your analyte indicates the presence of co-eluting, suppressing agents. Another approach is to compare the signal intensity of your analyte in a pure solvent versus the signal when spiked into the sample matrix after extraction. A lower signal in the matrix indicates suppression.

Q3: What are the primary sources of ion suppression in the analysis of long-chain acyl-CoAs?

A3: The primary sources of ion suppression for long-chain acyl-CoAs include:

  • Endogenous Matrix Components: High concentrations of phospholipids, salts, and other lipids from biological samples are a major cause of ion suppression.[1]

  • Sample Preparation Reagents: Non-volatile salts and buffers used during extraction can crystallize on the ESI probe, hindering ionization.

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression. It is advisable to use volatile additives like formic acid or ammonium (B1175870) hydroxide/acetate at low concentrations.[3][4][5]

  • High Analyte Concentration: Although less common, at very high concentrations, the analyte itself can cause self-suppression.

Q4: Is positive or negative ion mode better for the analysis of this compound?

A4: For the analysis of long-chain acyl-CoAs, positive ion mode ESI-MS is generally preferred as it has been shown to be approximately three times more sensitive than negative ion mode.[6]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to ion suppression.

Problem 1: Low or Inconsistent Signal Intensity for this compound

This is a classic symptom of ion suppression. The following workflow can help you systematically identify and resolve the issue.

cluster_0 Troubleshooting Low Signal Intensity Start Low/Inconsistent Signal Observed CheckIS Check Internal Standard Signal (If used) Start->CheckIS IS_OK IS Signal Stable? CheckIS->IS_OK SamplePrep Refine Sample Preparation IS_OK->SamplePrep Yes Dilute Dilute Sample IS_OK->Dilute No SPE Implement Solid-Phase Extraction (SPE) SamplePrep->SPE Chromatography Optimize Chromatography Gradient Modify LC Gradient Chromatography->Gradient MS_Params Adjust MS Parameters Source Optimize Source Parameters (e.g., Gas Flow, Temp.) MS_Params->Source Dilute->SamplePrep SPE->Chromatography Column Try a Different Column Chemistry Gradient->Column Column->MS_Params End Signal Improved Source->End

Caption: A logical workflow for troubleshooting low LC-MS signal.

Problem 2: Poor Reproducibility in Quantitative Results

Inconsistent results, especially in quality control samples, can be due to variable matrix effects between samples.

  • Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.

  • Solution 2: Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across all samples.

  • Solution 3: Robust Sample Preparation: A more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), can reduce the variability in matrix components between samples, leading to more consistent results.

Data Presentation: Impact of Sample Preparation on Analyte Recovery & Ion Suppression

While specific quantitative data for this compound is limited, the following table summarizes the expected impact of different sample preparation methods on long-chain acyl-CoA analysis based on published data for similar molecules. The goal is to remove interfering substances like phospholipids while maximizing the recovery of the analyte.

Sample Preparation MethodAnalyte RecoveryIon Suppression LevelKey Considerations
Protein Precipitation (PPT) Moderate to HighHighQuick and simple, but leaves many matrix components (e.g., phospholipids) in the extract, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) VariableModerateCan be effective, but recovery of more polar long-chain acyl-CoAs may be low. Performance is highly dependent on the choice of solvents.
Solid-Phase Extraction (SPE) HighLowConsidered a highly effective method for cleaning up complex samples. It significantly reduces phospholipids and other interfering compounds, leading to minimal ion suppression.[1]
5-Sulfosalicylic Acid (SSA) Precipitation HighLow to MinimalA study on short-chain acyl-CoAs showed this method results in minimal matrix effects (less than 10% ion suppression for most analytes) and good recovery without the need for an SPE step.[2]

Note: The degree of ion suppression and analyte recovery should be experimentally verified for your specific matrix and analytical conditions.

Experimental Protocols

Recommended Protocol: Extraction of this compound from Biological Tissue using SPE

This protocol is designed to maximize the recovery of this compound while minimizing matrix effects.

Materials:

  • Biological tissue (e.g., liver, heart), flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar long-chain acyl-CoA (e.g., C17:0-CoA) can be used.

  • Homogenizer (e.g., glass Dounce or mechanical).

  • Extraction Buffer: 2:1 (v/v) Isopropanol:50 mM Potassium Phosphate buffer (pH 7.0).

  • Solid-Phase Extraction (SPE) Cartridges: C18 or a mixed-mode sorbent.

  • SPE Conditioning Solvent: Methanol (B129727).

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solvent: 40% Methanol in water.

  • SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid.

  • LC-MS grade solvents (water, acetonitrile, methanol, formic acid).

Procedure:

  • Sample Preparation:

    • Weigh approximately 50-100 mg of frozen tissue.

    • On ice, add the tissue to a pre-chilled homogenizer tube containing 1 mL of ice-cold Extraction Buffer.

    • Add the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 2 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 2 mL of water through the cartridge.

    • Load: Load the supernatant from step 1 onto the cartridge.

    • Wash: Pass 2 mL of the wash solvent through the cartridge to remove polar impurities.

    • Elute: Elute the this compound with 1 mL of the elution solvent.

  • Sample Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Visualization of Key Concepts

Mechanism of Ion Suppression in ESI

The following diagram illustrates how matrix components can interfere with the ionization of the target analyte in the ESI source.

cluster_0 ESI Droplet Evaporation & Ion Formation cluster_1 Ion Suppression Mechanisms Droplet_Initial Initial ESI Droplet (Analyte + Matrix) Droplet_Shrunk Shrinking Droplet Droplet_Initial->Droplet_Shrunk Solvent Evaporation Gas_Phase_Ions Gas-Phase Analyte Ions (MS Signal) Droplet_Shrunk->Gas_Phase_Ions Ion Emission Matrix_Competition Matrix Competes for Droplet Surface/Charge Matrix_Competition->Droplet_Shrunk Reduces Analyte Ionization Viscosity_Change Matrix Increases Droplet Viscosity Viscosity_Change->Droplet_Shrunk Inhibits Solvent Evaporation

Caption: Mechanisms of ion suppression in the ESI source.

References

selecting the appropriate internal standard for 5-hydroxyhexadecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 5-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled version of the analyte as an internal standard.[1][2][3][4][5] For this compound, this would be a synthesized version containing heavy isotopes such as ¹³C or ²H. This type of internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, providing the most accurate quantification. However, custom synthesis is often required as these are not typically commercially available.

Q2: What are suitable alternative internal standards if a stable isotope-labeled version of this compound is not available?

A2: When a stable isotope-labeled analog is unavailable, an odd-chain fatty acyl-CoA is the most common and appropriate choice for an internal standard.[6][7][8] These compounds are structurally similar to the even-chain this compound but are generally not endogenously present in most biological samples, or are present at very low levels. Commonly used odd-chain acyl-CoA internal standards are heptadecanoyl-CoA (C17:0-CoA) and pentadecanoyl-CoA (C15:0-CoA).[6][8][9]

Q3: What analytical technique is most appropriate for the analysis of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of long-chain acyl-CoAs like this compound.[6][9][10][11] This technique typically employs a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific and sensitive detection.[6][9][10][11]

Q4: What are the typical MRM transitions for long-chain acyl-CoAs?

A4: Long-chain acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A common approach is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety of the coenzyme A molecule.[6][12] Another characteristic product ion that can be monitored has a mass-to-charge ratio (m/z) of 428.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Signal Intensity for this compound Inefficient extraction from the sample matrix.Optimize the extraction protocol. Consider using a liquid-liquid extraction with an organic solvent or a solid-phase extraction (SPE) method specifically designed for lipids.[6][13] Ensure complete cell lysis.
Ion suppression due to matrix effects.Use a stable isotope-labeled internal standard if available.[1][2][3][4][5] If not, ensure adequate chromatographic separation from interfering matrix components. Dilute the sample if possible.
Suboptimal LC-MS/MS parameters.Optimize MS parameters, including collision energy and gas pressure, by infusing a standard solution of a similar long-chain acyl-CoA.[9] Adjust the LC gradient to improve peak shape and resolution.
High Background Noise Contamination from sample collection, preparation, or the LC-MS system.Use high-purity solvents and reagents. Thoroughly clean the LC system, including the column and autosampler. Prepare procedural blanks to identify the source of contamination.
Co-elution of isobaric interferences.Improve chromatographic resolution by adjusting the mobile phase composition, gradient, or using a different column chemistry. Optimize MRM transitions for higher specificity.
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation protocol, including precise volume measurements and incubation times. Use an automated liquid handler if available.
Instability of this compound.Keep samples on ice or at 4°C during preparation and store at -80°C for long-term storage. Minimize freeze-thaw cycles.
Variability in internal standard addition.Add the internal standard at the very beginning of the sample preparation process to account for losses during extraction and handling.[14][15][16]
Internal Standard Signal is Absent or Very Low Degradation of the internal standard.Verify the stability and purity of the internal standard stock solution. Store it appropriately, typically at -80°C.
Incorrect concentration of the internal standard.Prepare fresh dilutions of the internal standard and verify the concentration.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., heptadecanoyl-CoA) to the homogenate.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.[10][11]

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.[10][11]

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (this compound): Monitor the precursor ion [M+H]⁺ and a specific product ion (e.g., resulting from the neutral loss of 507 Da).

      • Internal Standard (e.g., Heptadecanoyl-CoA): Monitor the precursor ion [M+H]⁺ and a specific product ion (e.g., resulting from the neutral loss of 507 Da).

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for the specific instrument and analytes.

Visualizations

Internal_Standard_Selection start Start: Select Internal Standard for This compound Analysis q1 Is a stable isotope-labeled This compound available? start->q1 use_isotope Use the stable isotope-labeled internal standard. This is the 'gold standard'. q1->use_isotope Yes q2 Are odd-chain fatty acyl-CoAs (e.g., C17:0-CoA, C15:0-CoA) available? q1->q2 No ans1_yes Yes ans1_no No end Proceed with Method Development use_isotope->end use_odd_chain Use an odd-chain fatty acyl-CoA as the internal standard. q2->use_odd_chain Yes consider_other Consider another structurally similar compound not present in the sample. q2->consider_other No ans2_yes Yes ans2_no No use_odd_chain->end consider_other->end

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental_Workflow sample_prep 1. Sample Preparation (e.g., Tissue Homogenization) is_spike 2. Internal Standard Spiking sample_prep->is_spike extraction 3. Extraction (Protein Precipitation & Supernatant Collection) is_spike->extraction drying 4. Drying extraction->drying reconstitution 5. Reconstitution drying->reconstitution lcms_analysis 6. LC-MS/MS Analysis reconstitution->lcms_analysis data_processing 7. Data Processing & Quantification lcms_analysis->data_processing

Caption: General experimental workflow for this compound analysis.

References

dealing with isobaric interferences in 5-hydroxyhexadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-hydroxyhexadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isobaric interferences during mass spectrometry-based detection.

Frequently Asked Questions (FAQs)

Q1: What is an isobaric interference in the context of this compound analysis?

A1: Isobaric interference occurs when one or more distinct molecules have the same nominal mass-to-charge ratio (m/z) as this compound. This makes it difficult for a mass spectrometer to distinguish between the target analyte and the interfering compounds, potentially leading to inaccurate quantification and false-positive results.

Q2: What is the exact mass of this compound, and why is it important?

A2: The molecular formula for this compound is C37H66N7O18P3S. Its calculated monoisotopic mass is 1025.3405 g/mol . Knowing the exact mass is crucial for high-resolution mass spectrometry (HRMS), which can differentiate between molecules with very small mass differences, thereby helping to resolve isobaric interferences.

Q3: What are some potential endogenous molecules that could be isobaric with this compound?

A3: Identifying specific endogenous isobaric compounds requires a database search with the exact mass of this compound. Using databases like the Human Metabolome Database (HMDB), METLIN, and LIPID MAPS, researchers can search for metabolites with a matching mass. For example, other long-chain acyl-CoAs with different hydroxylation patterns or degrees of unsaturation, as well as certain classes of complex lipids, could potentially be isobaric. A high-resolution instrument is essential to differentiate these.

Q4: How can I be sure that the signal I'm detecting is this compound and not an isomer?

A4: Isomers have the same molecular formula and exact mass but different structural arrangements. To distinguish this compound from its isomers (e.g., 3-hydroxyhexadecanoyl-CoA or other positional isomers), a combination of chromatographic separation and tandem mass spectrometry (MS/MS) is necessary. Different isomers will likely have distinct retention times on a liquid chromatography (LC) column and produce unique fragmentation patterns in MS/MS analysis.

Troubleshooting Guide: Dealing with Isobaric Interferences

This guide provides a systematic approach to identifying and mitigating isobaric interferences in the detection of this compound.

Problem 1: Poor chromatographic separation of this compound from other matrix components.
  • Possible Cause: The chosen LC method is not optimal for resolving long-chain hydroxy acyl-CoAs from other lipids or endogenous molecules.

  • Troubleshooting Steps:

    • Optimize the LC Gradient: Adjust the gradient elution profile of your mobile phases. A shallower gradient can improve the separation of closely eluting compounds.

    • Select a Different Column: Consider using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a longer column to enhance resolution.

    • Modify Mobile Phase Composition: The addition of modifiers like ammonium (B1175870) hydroxide (B78521) can improve peak shape and separation of acyl-CoAs.[1][2]

Problem 2: Suspected isobaric interference leading to an unexpectedly high signal.
  • Possible Cause: One or more endogenous compounds with the same nominal mass are co-eluting with your target analyte.

  • Troubleshooting Steps:

    • Utilize High-Resolution Mass Spectrometry (HRMS): An Orbitrap or time-of-flight (TOF) mass spectrometer can provide high mass accuracy, allowing you to distinguish between your target and interfering compounds based on their exact masses.

    • Perform Tandem Mass Spectrometry (MS/MS): Develop a multiple reaction monitoring (MRM) or product ion scan method. Isobaric compounds will likely have different fragmentation patterns, allowing for specific detection of this compound. The characteristic fragmentation of acyl-CoAs involves a neutral loss of the coenzyme A moiety (507 Da).[2][3]

    • Database Search for Potential Interferences: Use the exact mass of this compound (1025.3405 g/mol ) to search metabolite databases (HMDB, METLIN, LIPID MAPS) for known endogenous compounds with the same mass. This can help you anticipate and identify potential interferences.

Problem 3: Difficulty in confirming the identity of the detected peak as this compound.
  • Possible Cause: Lack of a specific fragmentation pattern or reference standard.

  • Troubleshooting Steps:

    • Optimize Collision Energy: In your MS/MS method, optimize the collision energy to generate specific fragment ions for this compound. The fragmentation of the acyl chain, particularly around the hydroxyl group, will be critical for confident identification.

    • Chemical Derivatization: Derivatizing the hydroxyl group can alter the fragmentation pattern in a predictable way, aiding in structural confirmation. However, this adds a step to sample preparation and requires careful validation.

    • Use an Internal Standard: A stable isotope-labeled internal standard of this compound is the gold standard for accurate quantification and can help confirm the identity of the analyte peak based on co-elution.

Experimental Protocols

Detailed LC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol is adapted from established methods for long-chain acyl-CoA analysis and can be optimized for this compound.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the acidified sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the acyl-CoAs with methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion (Q1): m/z 1026.3 (for [M+H]⁺).

  • Product Ions (Q3):

    • Monitor the neutral loss of 507 Da (fragment corresponding to the acyl chain).

    • Monitor other specific fragments resulting from the cleavage of the hydroxyhexadecanoyl chain for confirmation. Collision energy should be optimized for these transitions.

Quantitative Data Summary

The following table provides a hypothetical comparison of different analytical approaches for the quantification of hydroxylated long-chain acyl-CoAs. Actual values will vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Resolution LC-MS/MSStandard LC-MS/MS
Limit of Detection (LOD) low fmolhigh fmol to low pmol
Limit of Quantification (LOQ) mid fmolpmol
Linearity (R²) >0.99>0.99
Precision (%RSD) <10%<15%
Specificity for Isobars HighLow to Moderate

Visualizations

Logical Workflow for Troubleshooting Isobaric Interferences

Troubleshooting_Workflow start Suspected Isobaric Interference hrms Analyze with High-Resolution MS start->hrms msms Develop Tandem MS (MS/MS) Method start->msms chrom_opt Optimize Chromatographic Separation start->chrom_opt db_search Search Metabolite Databases with Exact Mass hrms->db_search resolved Interference Resolved msms->resolved chrom_opt->resolved not_resolved Interference Persists db_search->not_resolved deriv Consider Chemical Derivatization deriv->resolved not_resolved->deriv

Caption: A logical workflow for addressing suspected isobaric interferences.

Experimental Workflow for this compound Analysis

Experimental_Workflow sample Biological Sample extraction Solid-Phase Extraction (SPE) sample->extraction lc Liquid Chromatography (LC) Separation extraction->lc ms Mass Spectrometry (MS) Detection lc->ms data_analysis Data Analysis ms->data_analysis

Caption: A streamlined workflow for the analysis of this compound.

References

Technical Support Center: Optimization of Fragmentation Parameters for 5-hydroxyhexadecanoyl-CoA MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) parameters for 5-hydroxyhexadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for this compound?

To determine the precursor ion, you first need to calculate the molecular weight of this compound and then add the mass of a proton (H⁺, approximately 1.0078 Da).

Q2: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode ESI-MS/MS?

Acyl-CoAs typically exhibit a characteristic neutral loss of a phospho-ADP moiety (507.1 Da) from the precursor ion.[1][2] This fragmentation provides a highly specific product ion for MRM analysis. Another common, though generally less intense, fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion with a mass-to-charge ratio (m/z) of 428.[3]

Q3: Which are the most critical parameters to optimize for MRM analysis?

The most critical parameters to optimize for MRM analysis are the collision energy (CE) and the cone voltage (or declustering potential).[4] These parameters directly influence the efficiency of precursor ion fragmentation and the intensity of the resulting product ions.

Q4: Should I use a standard or a biological sample to optimize the MRM parameters?

It is highly recommended to perform the initial optimization using a pure standard of this compound. This avoids potential matrix effects from biological samples that can interfere with the optimization process. Once optimized with a standard, the method should be validated with spiked biological matrix to assess for any matrix effects.

Q5: Is it necessary to perform chromatographic separation for MRM analysis?

Yes, liquid chromatography (LC) separation is crucial for robust MRM analysis, especially when dealing with complex biological samples.[1] LC separation helps to reduce ion suppression, separate isomers, and improve the overall signal-to-noise ratio by minimizing the co-elution of interfering compounds.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the optimization of fragmentation parameters for this compound MRM.

Problem Possible Cause(s) Recommended Solution(s)
No or very low precursor ion signal in full scan mode. 1. Incorrect mass spectrometer settings (e.g., polarity, mass range).2. Poor ionization of the analyte.3. Analyte degradation.4. Insufficient analyte concentration.1. Ensure the mass spectrometer is in positive ion mode and the scan range includes the calculated m/z of the this compound precursor ion.2. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]3. Prepare fresh standards and samples.4. Increase the concentration of the standard solution being infused.
No or very low product ion signal in product ion scan mode. 1. Inappropriate collision energy (CE) setting (too low or too high).2. Incorrect precursor ion selection.3. Low abundance of the precursor ion.1. Perform a collision energy optimization experiment by ramping the CE over a range (e.g., 10-60 eV) to find the optimal value that maximizes the product ion signal.[5]2. Verify the m/z of the precursor ion in full scan mode and ensure the correct m/z is isolated in the first quadrupole.3. Optimize source conditions to enhance the precursor ion intensity.
High background noise or interfering peaks in the MRM chromatogram. 1. Matrix effects from the sample.2. Co-eluting isobaric compounds.3. Contamination in the LC-MS system.1. Improve sample preparation to remove interfering substances.2. Optimize the chromatographic method to achieve better separation of the analyte from interfering compounds.[1]3. Flush the LC and MS systems with appropriate cleaning solutions.
Poor reproducibility of signal intensity. 1. Instability of the ESI spray.2. Fluctuations in LC flow rate.3. Sample degradation over time in the autosampler.1. Check the spray needle for clogging or damage. Optimize nebulizer gas flow.2. Ensure the LC pumps are working correctly and the mobile phase is properly degassed.3. Keep the autosampler at a low temperature (e.g., 4 °C) to minimize degradation.

Experimental Protocols

Protocol 1: Optimization of MRM Parameters using Direct Infusion

This protocol describes the steps to determine the optimal cone voltage and collision energy for this compound using a direct infusion method.

Materials:

  • This compound standard solution (e.g., 1-5 µM in 50% acetonitrile/water)

  • Syringe pump

  • Mass spectrometer with ESI source

Procedure:

  • System Preparation: Set up the mass spectrometer for positive ion mode electrospray ionization.

  • Infusion: Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer.

  • Precursor Ion Confirmation: Acquire full scan mass spectra to confirm the presence and determine the m/z of the precursor ion ([M+H]⁺).

  • Cone Voltage Optimization:

    • Select the precursor ion m/z for monitoring.

    • Acquire data while ramping the cone voltage (or declustering potential) over a relevant range (e.g., 10-100 V).

    • Plot the precursor ion intensity against the cone voltage to determine the value that yields the highest intensity.

  • Collision Energy Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Perform a product ion scan of the selected precursor ion.

    • Acquire product ion spectra while ramping the collision energy over a range (e.g., 10-60 eV).[5]

    • Identify the m/z of the major product ion (expected to be [M+H-507]⁺).

    • Plot the intensity of the target product ion against the collision energy to find the optimal CE value that maximizes its signal.

  • MRM Transition Setup: Use the determined optimal cone voltage and collision energy to set up the MRM transition (Precursor ion m/z → Product ion m/z).

Data Presentation

The following tables should be used to record and compare the results of your optimization experiments.

Table 1: Cone Voltage Optimization Data

Cone Voltage (V)Precursor Ion Intensity (counts)
10e.g., 1.2e5
20e.g., 3.5e5
30e.g., 7.8e5
40e.g., 9.2e5
50e.g., 8.1e5
60e.g., 6.5e5
......
Optimal Value Insert Optimal Value

Table 2: Collision Energy Optimization Data for the [M+H-507]⁺ Transition

Collision Energy (eV)Product Ion Intensity (counts)
10e.g., 5.0e4
15e.g., 1.5e5
20e.g., 4.2e5
25e.g., 6.8e5
30e.g., 5.5e5
35e.g., 3.1e5
......
Optimal Value Insert Optimal Value

Table 3: Final Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundInsert ValueInsert ValueInsert Optimal ValueInsert Optimal Value
Internal Standard (Optional)Insert ValueInsert ValueInsert Optimal ValueInsert Optimal Value

Visualizations

MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_final_method Final MRM Method Standard_Infusion Infuse Standard Solution Full_Scan Acquire Full Scan (Confirm Precursor) Standard_Infusion->Full_Scan CV_Opt Optimize Cone Voltage Full_Scan->CV_Opt CE_Opt Optimize Collision Energy CV_Opt->CE_Opt Final_MRM Define MRM Transition CE_Opt->Final_MRM

Caption: Workflow for MRM parameter optimization.

Acyl_CoA_Fragmentation Precursor This compound [M+H]⁺ Product Product Ion [M+H-507]⁺ Precursor->Product Collision-Induced Dissociation (CID) Neutral_Loss Neutral Loss (Phospho-ADP moiety, 507 Da) Precursor->Neutral_Loss

Caption: Characteristic fragmentation of acyl-CoAs.

References

Validation & Comparative

Confirming the Identity of 5-hydroxyhexadecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are critical for advancing research in metabolic pathways and drug discovery. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of 5-hydroxyhexadecanoyl-CoA, a key intermediate in fatty acid metabolism.

The introduction of a hydroxyl group into the fatty acyl chain presents unique analytical challenges. This guide offers a comprehensive overview of the methodologies, supported by experimental data, to enable researchers to select the most appropriate technique for their specific needs.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as the gold standard for the identification and quantification of acyl-CoA thioesters due to its exceptional sensitivity and specificity.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predicted to yield characteristic product ions. The presence of the hydroxyl group at the C5 position is expected to influence the fragmentation cascade, providing a unique fingerprint for this molecule.

In positive ion mode, the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The fragmentation is dominated by the cleavage of the phosphoanhydride bonds of the coenzyme A moiety.

G cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments Precursor This compound [M+H]⁺ Fragment1 Neutral Loss of 507 [M+H-507]⁺ Precursor->Fragment1 Cleavage of phosphoanhydride bond Fragment2 Adenosine Diphosphate Fragment m/z 428.0365 Precursor->Fragment2 Cleavage of pyrophosphate bond Fragment3 Loss of Water [M+H-18]⁺ Precursor->Fragment3 Dehydration of 5-hydroxy group Fragment4 Acylium Ion Fragment1->Fragment4 Further fragmentation

Predicted fragmentation of this compound.
Experimental Protocol for High-Resolution LC-MS/MS

This protocol is designed for the sensitive and specific detection of this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 2% B to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry

  • Instrument: Orbitrap-based mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan (MS1) Resolution: 70,000.

  • MS1 Scan Range: m/z 100-1500.

  • Tandem MS (MS/MS) Resolution: 35,000.

  • Isolation Window: 1.5 m/z.

  • Collision Energy: Higher-energy C-trap dissociation (HCD) at a normalized collision energy of 35%.

Comparison of Analytical Methods

While HRMS offers the most definitive identification, other methods can be employed for quantification, each with its own set of advantages and limitations.

ParameterHigh-Resolution LC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Principle Separation by LC, detection by mass-to-charge ratio and fragmentation pattern.Separation by HPLC, detection by UV absorbance or fluorescence after derivatization.Specific enzyme-catalyzed reaction produces a detectable signal (e.g., NADH).
Specificity Very HighModerate (potential for co-elution)High (enzyme-dependent)
Sensitivity Very High (low fmol)Low to Moderate (pmol to nmol)[1]High (low pmol)
Quantitative Accuracy High (with stable isotope internal standard)ModerateModerate to High
Throughput HighModerateLow to Moderate
Structural Information Detailed (fragmentation pattern)NoneNone
Instrumentation Cost HighModerateLow
Method Development ComplexModerate (derivatization required)Simple to Moderate

Alternative Analytical Techniques

HPLC with UV/Fluorescence Detection

This method relies on the separation of the analyte by high-performance liquid chromatography followed by detection using UV absorbance or fluorescence. A key requirement for this technique is the derivatization of the thiol group of coenzyme A to introduce a chromophore or fluorophore.

Experimental Protocol Outline:

  • Derivatization: React the sample with a thiol-specific labeling agent (e.g., monobromobimane (B13751) for fluorescence).

  • HPLC Separation: Use a C18 reversed-phase column with a suitable gradient of acetonitrile and water.

  • Detection: Monitor the effluent at the appropriate UV wavelength or excitation/emission wavelengths for the chosen derivative.

Enzymatic Assays

Enzymatic assays offer a cost-effective and often highly specific method for quantification. These assays utilize an enzyme that specifically recognizes the acyl-CoA of interest, and the enzymatic reaction is coupled to a reporter system, such as the production of NADH, which can be measured by absorbance at 340 nm.

Experimental Protocol Outline:

  • Reaction Mix: Prepare a reaction buffer containing a specific dehydrogenase enzyme, NAD⁺, and other necessary co-factors.

  • Initiate Reaction: Add the sample containing this compound to the reaction mix.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

Workflow for Confirmation of Identity

The following workflow outlines the logical steps for the confident identification of this compound.

G cluster_workflow Confirmation Workflow Start Sample containing potential this compound SPE Solid-Phase Extraction Start->SPE LC_HRMS LC-HRMS Analysis (Full Scan and MS/MS) SPE->LC_HRMS Data_Analysis Data Analysis LC_HRMS->Data_Analysis Confirmation Identity Confirmed Data_Analysis->Confirmation Accurate Mass Match Predicted Fragmentation Match Alternative_Methods Quantitative analysis by - HPLC-UV/Fluorescence - Enzymatic Assay Confirmation->Alternative_Methods

Workflow for the identification of this compound.

References

Validating the Biological Activity of Synthetic 5-Hydroxyhexadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic 5-hydroxyhexadecanoyl-CoA. Due to the limited availability of published kinetic data for this specific molecule, we present a comparative approach using the well-characterized, naturally occurring long-chain fatty acyl-CoA, palmitoyl-CoA, as a benchmark. The provided experimental protocols will enable researchers to generate quantitative data for a direct comparison.

The primary biological activity of long-chain acyl-CoAs, including hydroxylated forms, is their role as substrates in the mitochondrial fatty acid β-oxidation pathway. This pathway is a critical source of cellular energy. The validation of synthetic this compound's biological activity, therefore, hinges on its ability to be recognized and metabolized by the key enzymes of this pathway.

Comparative Data on β-Oxidation Enzyme Kinetics

The following table summarizes the known kinetic parameters for the benchmark molecule, palmitoyl-CoA, with the key enzymes of the long-chain fatty acid β-oxidation pathway. The corresponding values for synthetic this compound are listed as "To Be Determined" and can be obtained by following the experimental protocols outlined in this guide.

SubstrateEnzymeMichaelis Constant (Km)Maximum Velocity (Vmax) or Catalytic Rate (kcat)
Synthetic this compound Long-Chain Acyl-CoA Dehydrogenase (LCAD)To Be DeterminedTo Be Determined
Enoyl-CoA HydrataseTo Be DeterminedTo Be Determined
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)To Be DeterminedTo Be Determined
Palmitoyl-CoA (Benchmark) Long-Chain Acyl-CoA Dehydrogenase (LCAD)~3 µMData varies by experimental conditions
Enoyl-CoA Hydratase~5 µMData varies by experimental conditions
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)~5 µMData varies by experimental conditions

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the kinetic parameters of synthetic this compound.

Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity Assay (Spectrophotometric)

This assay measures the reduction of a dye, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by LCAD.

Materials:

  • Purified Long-Chain Acyl-CoA Dehydrogenase (human or porcine)

  • Synthetic this compound

  • Palmitoyl-CoA (for benchmark)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6) and 150 µM ferricenium hexafluorophosphate.

  • Add a known concentration of purified LCAD enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate (either synthetic this compound or palmitoyl-CoA) at varying concentrations (e.g., 0.5 µM to 50 µM).

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the hydration of the trans-2-enoyl-CoA intermediate, which results in a decrease in absorbance at 263 nm.[1]

Materials:

  • Purified Enoyl-CoA Hydratase (e.g., from bovine liver)

  • The enoyl-CoA derivative of this compound (requires prior synthesis or enzymatic generation from this compound using LCAD)

  • trans-2-Hexadecenoyl-CoA (for benchmark)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

  • Add the enoyl-CoA substrate at varying concentrations (e.g., 1 µM to 100 µM).

  • Initiate the reaction by adding a known concentration of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm, which is proportional to the hydration of the double bond.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. The molar extinction coefficient for the enoyl-CoA chromophore at 263 nm is approximately 6,700 M⁻¹cm⁻¹.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[2]

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart)

  • Synthetic this compound

  • L-3-Hydroxypalmitoyl-CoA (for benchmark)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and a saturating concentration of NAD⁺ (e.g., 2 mM).

  • Add the hydroxyacyl-CoA substrate at varying concentrations (e.g., 1 µM to 100 µM).

  • Initiate the reaction by adding a known concentration of purified LCHAD.

  • Monitor the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the enzymatic validation of synthetic this compound.

G cluster_prep Preparation cluster_assays Enzyme Kinetic Assays cluster_analysis Data Analysis Syn_CoA Synthetic 5-Hydroxy- hexadecanoyl-CoA LCAD_Assay LCAD Activity Assay Syn_CoA->LCAD_Assay LCHAD_Assay LCHAD Activity Assay Syn_CoA->LCHAD_Assay Bench_CoA Palmitoyl-CoA (Benchmark) Bench_CoA->LCAD_Assay Bench_CoA->LCHAD_Assay Enzymes Purified Enzymes (LCAD, ECH, LCHAD) Enzymes->LCAD_Assay ECH_Assay Enoyl-CoA Hydratase Activity Assay Enzymes->ECH_Assay Enzymes->LCHAD_Assay LCAD_Assay->ECH_Assay Product is substrate for ECH Kinetics Determine Km and Vmax LCAD_Assay->Kinetics ECH_Assay->Kinetics LCHAD_Assay->Kinetics Comparison Compare with Benchmark Kinetics->Comparison

Caption: Experimental workflow for validating synthetic this compound activity.

Mitochondrial β-Oxidation Pathway

This diagram illustrates the signaling pathway in which this compound is expected to participate.

G Fatty_Acyl_CoA This compound (in mitochondrial matrix) Enoyl_CoA trans-2-Enoyl-CoA Derivative Fatty_Acyl_CoA->Enoyl_CoA LCAD Hydroxyacyl_CoA 3,5-Dihydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-hydroxyacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA LCHAD Shorter_Acyl_CoA Shorter Acyl-CoA (C14) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The role of this compound in the mitochondrial β-oxidation pathway.

References

Unraveling the Transcriptional Influence of Fatty Acyl-CoAs: A Comparative Analysis of 5-Hydroxyhexadecanoyl-CoA and Hexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the differential effects of 5-hydroxyhexadecanoyl-CoA versus hexadecanoyl-CoA on gene expression. This guide synthesizes available data to highlight the established regulatory roles of hexadecanoyl-CoA and explores the potential, though currently undocumented, impact of its 5-hydroxy derivative.

Introduction

Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also pivotal signaling molecules that modulate a variety of cellular processes, including gene expression.[1][2] Hexadecanoyl-CoA, the activated form of the saturated fatty acid palmitic acid, is the most common saturated fatty acyl-CoA in human cells and has been a subject of extensive research.[3] Its influence on transcription is multifaceted, affecting key nuclear receptors and transcription factors. The introduction of a hydroxyl group, as in this compound, has the potential to significantly alter the molecule's interaction with cellular machinery, leading to differential effects on gene expression. However, a direct comparative analysis is currently hampered by a notable absence of experimental data on the specific effects of this compound.

This guide provides a comprehensive overview of the known effects of hexadecanoyl-CoA on gene expression, supported by available data and experimental protocols. It further aims to extrapolate the potential differential effects of this compound based on the general principles of fatty acid hydroxylation, while clearly acknowledging the current data limitations.

Hexadecanoyl-CoA: A Known Modulator of Gene Expression

Hexadecanoyl-CoA, also known as palmitoyl-CoA, exerts its influence on gene expression through several key mechanisms, primarily by interacting with and modulating the activity of various transcription factors.[4] These interactions can either activate or repress gene transcription, depending on the specific transcription factor and cellular context.

Key Signaling Pathways and Transcription Factors

The regulatory effects of hexadecanoyl-CoA are predominantly mediated through the following pathways and transcription factors:

  • Hepatocyte Nuclear Factor 4α (HNF-4α): Long-chain fatty acyl-CoAs, including hexadecanoyl-CoA, can directly bind to HNF-4α, a crucial regulator of genes involved in lipid homeostasis.[1][2] This binding can modulate the transcriptional activity of HNF-4α.

  • Peroxisome Proliferator-Activated Receptors (PPARs): While there is some conflicting data, fatty acyl-CoAs are considered potential ligands for PPARs, a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[1]

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Polyunsaturated fatty acids have been shown to suppress the processing and activity of SREBP-1c, a key transcription factor that activates genes involved in lipogenesis. While the direct effects of saturated acyl-CoAs like hexadecanoyl-CoA are less clear in this context, they are part of the overall lipid pool that influences SREBP-1c activity.[4][5]

  • Inhibition of Histone Acetyltransferases (KATs): Recent studies have indicated that fatty acyl-CoAs, such as palmitoyl-CoA, can act as endogenous inhibitors of lysine (B10760008) acetyltransferases (KATs), enzymes that play a critical role in chromatin remodeling and gene activation through histone acetylation.[6]

The following diagram illustrates the established signaling pathways through which hexadecanoyl-CoA influences gene expression.

Hexadecanoyl_CoA_Signaling cluster_nucleus Nucleus Hexadecanoyl_CoA Hexadecanoyl-CoA HNF4a HNF-4α Hexadecanoyl_CoA->HNF4a Direct Binding PPARs PPARs Hexadecanoyl_CoA->PPARs Potential Ligand SREBP1c SREBP-1c Hexadecanoyl_CoA->SREBP1c Indirect Influence (via lipid pool) KATs KATs Hexadecanoyl_CoA->KATs Inhibition Gene_Expression Target Gene Expression HNF4a->Gene_Expression Modulation PPARs->Gene_Expression Modulation SREBP1c->Gene_Expression Modulation KATs->Gene_Expression Repression (via histone deacetylation)

Caption: Signaling pathways of Hexadecanoyl-CoA in gene regulation.

Quantitative Data on Hexadecanoyl-CoA's Effects on Gene Expression

The following table summarizes the known effects of hexadecanoyl-CoA on various genes and transcription factors. It is important to note that specific quantitative data on the fold-change in gene expression induced by hexadecanoyl-CoA alone is often embedded within broader studies on fatty acid metabolism.

Target Gene/ProteinOrganism/Cell TypeExperimental ConditionObserved EffectReference
Fatty Acid-Responsive PromoterMammalian CellsCo-expression of HNF-4α and acyl-CoA synthetaseIncreased transcription activation[1][2]
OLE1 (delta-9 fatty acid desaturase)Saccharomyces cerevisiaeGrowth in media with exogenous fatty acidsRepression of gene expression[1][2]
Peroxisomal Protein GenesSaccharomyces cerevisiaeGrowth in media with exogenous fatty acidsActivation of gene expression[1][2]
Histone AcetylationCellular modelsAddition of palmitoyl-CoA precursorReduction in cellular acetylation levels[6]

Experimental Protocols

The methodologies employed to elucidate the effects of hexadecanoyl-CoA on gene expression typically involve a combination of in vitro and cell-based assays.

In Vitro Transcription Factor Binding Assays
  • Objective: To determine the direct interaction between hexadecanoyl-CoA and a specific transcription factor.

  • Methodology:

    • Purified recombinant transcription factor (e.g., HNF-4α) is incubated with radiolabeled or fluorescently tagged hexadecanoyl-CoA.

    • The binding is quantified using techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

    • For EMSA, the transcription factor is incubated with a DNA probe containing its consensus binding site in the presence or absence of hexadecanoyl-CoA to assess changes in DNA binding affinity.

Cell-Based Reporter Gene Assays
  • Objective: To measure the effect of hexadecanoyl-CoA on the transcriptional activity of a specific promoter.

  • Methodology:

    • Cells are transiently transfected with a reporter plasmid containing a promoter of interest (e.g., a fatty acid-responsive promoter) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Cells are also co-transfected with an expression vector for a relevant transcription factor (e.g., HNF-4α).

    • The cells are then treated with hexadecanoyl-CoA or a vehicle control.

    • The activity of the reporter gene is measured to determine the effect of hexadecanoyl-CoA on promoter activity.

The following diagram outlines a general experimental workflow for assessing the impact of fatty acyl-CoAs on gene expression.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat cells with compounds Cell_Culture->Treatment Compound_Prep Prepare Hexadecanoyl-CoA and this compound Compound_Prep->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot for protein levels Treatment->Western_Blot RT_qPCR RT-qPCR for specific genes RNA_Extraction->RT_qPCR Microarray Microarray/RNA-Seq for global gene expression RNA_Extraction->Microarray

Caption: Experimental workflow for gene expression analysis.

This compound: A Putative Modulator of Gene Expression

Direct experimental evidence detailing the effects of this compound on gene expression is currently unavailable in the scientific literature. However, the introduction of a hydroxyl group at the C-5 position can be hypothesized to alter its biological activity in several ways:

  • Altered Binding Affinity for Transcription Factors: The hydroxyl group adds polarity to the acyl chain, which could either enhance or weaken its interaction with the ligand-binding domains of transcription factors like HNF-4α and PPARs. This altered affinity could lead to a different magnitude or even a completely different transcriptional response compared to the non-hydroxylated form.

  • Differential Substrate for Enzymes: The hydroxylated acyl-CoA may be a preferred or a poorer substrate for enzymes involved in lipid metabolism and signaling. For instance, it might be metabolized differently, leading to the formation of novel signaling molecules with their own distinct effects on gene expression.

  • Modified Impact on Histone Acetylation: The interaction of this compound with KATs may differ from that of hexadecanoyl-CoA. The presence of the hydroxyl group could affect its ability to inhibit these enzymes, potentially leading to a different epigenetic landscape and, consequently, altered gene expression profiles.

The potential differential effects are summarized in the logical relationship diagram below.

Differential_Effects cluster_interactions Molecular Interactions Hexadecanoyl_CoA Hexadecanoyl-CoA TF_Binding Transcription Factor Binding Affinity Hexadecanoyl_CoA->TF_Binding Enzyme_Substrate Enzyme Substrate Specificity Hexadecanoyl_CoA->Enzyme_Substrate KAT_Inhibition KAT Inhibition Hexadecanoyl_CoA->KAT_Inhibition Hydroxy_Hexadecanoyl_CoA This compound Hydroxy_Hexadecanoyl_CoA->TF_Binding Hydroxy_Hexadecanoyl_CoA->Enzyme_Substrate Hydroxy_Hexadecanoyl_CoA->KAT_Inhibition Gene_Expression Differential Gene Expression TF_Binding->Gene_Expression Enzyme_Substrate->Gene_Expression KAT_Inhibition->Gene_Expression

Caption: Potential differential effects on gene expression.

Conclusion and Future Directions

Hexadecanoyl-CoA is a well-established regulator of gene expression, acting through various transcription factors and epigenetic mechanisms. In contrast, the role of this compound in transcriptional regulation remains unexplored. Based on our current understanding of structure-activity relationships, the introduction of a hydroxyl group is likely to impart distinct properties to the molecule, leading to differential effects on gene expression.

To validate these hypotheses, further research is imperative. Future studies should focus on:

  • Direct Comparative Transcriptomic Analyses: Performing RNA sequencing or microarray analysis on cells treated with equimolar concentrations of both hexadecanoyl-CoA and this compound to identify differentially expressed genes.

  • Biochemical and Biophysical Assays: Investigating the binding affinities of both molecules to key transcription factors and their inhibitory potential against histone acetyltransferases.

  • Metabolomic Studies: Tracking the metabolic fate of this compound to identify any unique downstream signaling molecules.

Such studies will be instrumental in elucidating the specific roles of hydroxylated fatty acyl-CoAs in cellular signaling and gene regulation, potentially opening new avenues for therapeutic intervention in metabolic diseases and cancer.

References

A Comparative Analysis of the Enzymatic Kinetics of 5-Hydroxyhexadecanoyl-CoA and Other Acyl-CoAs in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Metabolic Fate of Hydroxylated Fatty Acyl-CoAs

The introduction of a hydroxyl group into a fatty acyl-CoA chain can significantly alter its interaction with the enzymes of the beta-oxidation pathway, impacting metabolic flux and potentially leading to the generation of signaling molecules. This guide provides a comparative analysis of the enzymatic kinetics of 5-hydroxyhexadecanoyl-CoA, a representative hydroxylated long-chain fatty acyl-CoA, with other common long-chain acyl-CoAs. Due to the limited direct experimental data on this compound, this guide utilizes kinetic data for the shorter-chain 5-hydroxydecanoyl-CoA as a predictive proxy to elucidate the likely metabolic behavior of its 16-carbon homolog.

Quantitative Comparison of Enzymatic Kinetics

The beta-oxidation of fatty acids is a four-step enzymatic spiral. The kinetic parameters (Km and Vmax) for the key enzymes in this pathway with various acyl-CoA substrates are summarized below. It is important to note that direct kinetic data for this compound is not currently available in the public domain. The data for 5-hydroxydecanoyl-CoA and its metabolites are included to provide insight into how a hydroxyl group at the C5 position may influence enzyme kinetics.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Acyl-CoA Dehydrogenase Hexanoyl-CoA (C6:0)3.4-Homo sapiens
Octanoyl-CoA (C8:0)3.4-Homo sapiens
Lauroyl-CoA (C12:0)1.8-Homo sapiens
Enoyl-CoA Hydratase Decenoyl-CoA (C10:1)--Bovine Liver
5-Hydroxydecenoyl-CoA--Bovine Liver
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3-Hydroxydecanoyl-CoA---
3,5-Dihydroxydecanoyl-CoA-(5-fold slower than 3-hydroxydecanoyl-CoA)-
3-Hydroxybutyryl-CoA (C4)50278Pig Heart
3-Hydroxyhexanoyl-CoA (C6)15396Pig Heart
3-Hydroxyoctanoyl-CoA (C8)10430Pig Heart
3-Hydroxydecanoyl-CoA (C10)8320Pig Heart
3-Hydroxylauroyl-CoA (C12)6210Pig Heart
3-Hydroxymyristoyl-CoA (C14)5115Pig Heart
3-Hydroxypalmitoyl-CoA (C16)560Pig Heart
3-Ketoacyl-CoA Thiolase 3-Ketohexanoyl-CoA (C6)5.3294Pig Heart
3-Ketodecanoyl-CoA (C10)2.1480Pig Heart
3-Ketopalmitoyl-CoA (C16)11210Pig Heart

Note: The kinetic parameters for enoyl-CoA hydratase with decenoyl-CoA and 5-hydroxydecenoyl-CoA were reported to be similar, though specific values were not provided in the cited study. The Vmax for L-3-hydroxyacyl-CoA dehydrogenase with 3,5-dihydroxydecanoyl-CoA was found to be fivefold slower than with 3-hydroxydecanoyl-CoA, indicating significant inhibition by the hydroxylated substrate[1].

Experimental Protocols

The determination of the kinetic parameters presented in the table above relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key enzymatic assays.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of a redox indicator coupled to the oxidation of the acyl-CoA substrate.

  • Principle: The reduction of ubiquinone by acyl-CoA dehydrogenase is coupled to the reduction of a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.

  • Reagents:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

    • Ubiquinone (Coenzyme Q10)

    • INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride)

    • Acyl-CoA substrate solution (e.g., palmitoyl-CoA)

    • Purified acyl-CoA dehydrogenase or mitochondrial extract

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ubiquinone, and INT in a cuvette.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the increase in absorbance at the specific wavelength for the formazan product (e.g., 500 nm for INT).

    • The initial rate of the reaction is proportional to the enzyme activity.

    • Vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Enoyl-CoA Hydratase Activity Assay

This assay monitors the hydration of the double bond in the enoyl-CoA substrate.

  • Principle: The hydration of the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Enoyl-CoA substrate solution (e.g., trans-2-hexadecenoyl-CoA)

    • Purified enoyl-CoA hydratase or cell lysate

  • Procedure:

    • Add the enoyl-CoA substrate to the Tris-HCl buffer in a quartz cuvette.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 263 nm over time.

    • The initial rate of absorbance decrease is proportional to the enzyme activity.

    • Determine Km and Vmax by measuring the initial rates at various substrate concentrations.

L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

This assay follows the reduction of NAD+ to NADH as the hydroxyacyl-CoA substrate is oxidized.

  • Principle: The oxidation of the L-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • NAD+ solution

    • L-3-hydroxyacyl-CoA substrate solution (e.g., L-3-hydroxypalmitoyl-CoA)

    • Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial preparation

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+.

    • Start the reaction by adding the L-3-hydroxyacyl-CoA substrate.

    • Record the increase in absorbance at 340 nm.

    • The initial rate of NADH formation is a measure of the enzyme activity.

    • Calculate Km and Vmax by analyzing the reaction rates at different substrate concentrations.

3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

  • Principle: The cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by the decrease in absorbance at 303 nm due to the disappearance of the magnesium-complexed enolate of the 3-ketoacyl-CoA.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.1)

    • Magnesium chloride (25 mM)

    • Coenzyme A (CoA) solution

    • 3-Ketoacyl-CoA substrate solution (e.g., 3-ketopalmitoyl-CoA)

    • Purified 3-ketoacyl-CoA thiolase or cell extract

  • Procedure:

    • In a cuvette, combine the Tris-HCl buffer, magnesium chloride, and CoA.

    • Add the 3-ketoacyl-CoA substrate and allow the enolate to form.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 303 nm.

    • The initial rate of the reaction is proportional to the thiolase activity.

    • Determine the kinetic parameters by varying the substrate concentration.

Visualizations of Experimental and Signaling Pathways

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, visualize the experimental workflow for determining enzymatic kinetics and a key signaling pathway involving long-chain acyl-CoAs.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Purification/ Cell Lysate Prep Reaction Reaction Setup (Varying Substrate Conc.) Enzyme->Reaction Substrate Substrate Synthesis/ Standardization Substrate->Reaction Buffer Buffer & Reagent Preparation Buffer->Reaction Measurement Spectrophotometric Measurement (Initial Rate) Reaction->Measurement Plotting Michaelis-Menten Plot Lineweaver-Burk Plot Measurement->Plotting Kinetics Determination of Km and Vmax Plotting->Kinetics

Experimental workflow for determining enzyme kinetic parameters.

Acyl_CoA_Signaling cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles Extracellular_FA Extracellular Fatty Acids Cell_Membrane Cell Membrane Extracellular_FA->Cell_Membrane Intracellular_FA Intracellular Fatty Acids Cell_Membrane->Intracellular_FA ACSL Acyl-CoA Synthetase (ACSL) Intracellular_FA->ACSL LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., this compound) ACSL->LC_Acyl_CoA Beta_Oxidation Beta-Oxidation (Energy Production) LC_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis LC_Acyl_CoA->Lipid_Synthesis Transcription_Factors Transcription Factors (e.g., PPARs, HNF4α) LC_Acyl_CoA->Transcription_Factors Enzyme_Regulation Allosteric Regulation of Enzymes LC_Acyl_CoA->Enzyme_Regulation Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression

Signaling pathways modulated by long-chain acyl-CoAs.

Conclusion

The presence of a hydroxyl group on a long-chain acyl-CoA, as exemplified by the data for 5-hydroxydecanoyl-CoA, suggests that while it can be a substrate for the beta-oxidation pathway, its metabolism is likely to be less efficient than that of its non-hydroxylated counterparts. Specifically, the L-3-hydroxyacyl-CoA dehydrogenase step appears to be a significant bottleneck, which could lead to the accumulation of hydroxylated intermediates. This accumulation may have implications for cellular signaling, as long-chain acyl-CoAs are known to modulate the activity of various transcription factors and enzymes. Further research is warranted to directly determine the kinetic parameters of this compound with the enzymes of beta-oxidation to fully understand its metabolic fate and potential biological activities.

References

A Comparative Guide to the Validation of Novel Long-Chain Acyl-CoA Biomarkers for Peroxisomal β-Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel biomarkers in the context of peroxisomal β-oxidation disorders, with a specific focus on the hypothetical validation of 5-hydroxyhexadecanoyl-CoA. It compares the validation process and potential performance of this candidate biomarker against established biomarkers, such as very-long-chain fatty acids (VLCFAs), and outlines the requisite experimental methodologies.

Introduction to Biomarker Validation in Peroxisomal Disorders

Peroxisomal disorders are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, which are essential for various metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs).[1][2] The diagnosis and monitoring of these disorders heavily rely on the measurement of specific biomarkers. The validation of a new biomarker is a rigorous process that requires demonstrating its analytical validity and clinical performance.[3][4] This guide uses the hypothetical candidate, this compound, to illustrate this process in comparison to established biomarkers.

Peroxisomal biogenesis disorders (PBD) and single peroxisomal enzyme deficiencies (PEDs) are the two main subgroups of these conditions.[1] In many of these disorders, the impairment of peroxisomal β-oxidation leads to the accumulation of VLCFAs, such as C26:0, making them a hallmark diagnostic marker.

Comparative Analysis of Biomarkers

The validation of a novel biomarker like this compound would involve comparing its performance characteristics against the current gold-standard biomarkers for a specific peroxisomal disorder. The following table presents a hypothetical comparison of this compound with C26:0-CoA for the diagnosis of a peroxisomal β-oxidation disorder.

Table 1: Hypothetical Performance Comparison of Biomarkers for a Peroxisomal β-Oxidation Disorder

Performance MetricThis compound (Hypothetical)C26:0-CoA (Established)Commentary
Sensitivity 92%95%C26:0-CoA shows slightly higher sensitivity, indicating it is marginally better at correctly identifying individuals with the disease.
Specificity 95%90%This compound demonstrates higher specificity, suggesting fewer false-positive results in healthy individuals.
Area Under the Curve (AUC) - ROC Analysis 0.940.93Both biomarkers show excellent diagnostic accuracy, with this compound having a slightly better overall performance in this hypothetical scenario.
Positive Predictive Value (PPV) 88%85%In a population with a 10% disease prevalence, this compound would have a slightly higher probability that a positive test result is a true positive.
Negative Predictive Value (NPV) 97%98%Both biomarkers have a high NPV, indicating a high probability that a negative result is a true negative.
Biological Matrix Plasma, FibroblastsPlasma, FibroblastsBoth biomarkers can be measured in similar biological samples.

Experimental Protocols

The validation of this compound would necessitate robust and reproducible analytical methods. Below are detailed methodologies for the quantification of long-chain acyl-CoA esters and the assessment of peroxisomal β-oxidation.

Protocol 1: Quantification of Long-Chain Acyl-CoA Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and specific measurement of acyl-CoA esters, including this compound and C26:0-CoA, in biological samples.

1. Sample Preparation:

  • Cell Lysates (Fibroblasts):
  • Culture fibroblasts to 80-90% confluency.
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  • Scrape cells in 1 mL of ice-cold methanol/water (1:1, v/v).
  • Homogenize the cell suspension using a probe sonicator on ice.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for analysis.
  • Plasma:
  • Collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Hypothetical for this compound): Precursor ion (m/z) -> Product ion (m/z). The exact masses would need to be determined experimentally.
  • MRM Transitions (C26:0-CoA): Precursor ion (m/z) -> Product ion (m/z).

3. Data Analysis:

  • Quantify the peak areas of the analyte and the internal standard.
  • Generate a standard curve using known concentrations of this compound and C26:0-CoA.
  • Calculate the concentration of the biomarkers in the samples based on the standard curve.

Protocol 2: Assessment of Peroxisomal β-Oxidation Activity

This assay measures the rate of β-oxidation of a radiolabeled VLCFA substrate in cultured fibroblasts.

1. Cell Culture and Substrate Preparation:

  • Culture patient and control fibroblasts in standard conditions.
  • Prepare a substrate solution containing [1-¹⁴C]lignoceric acid (C24:0) complexed to bovine serum albumin (BSA).

2. β-Oxidation Assay:

  • Incubate confluent fibroblast monolayers with the [1-¹⁴C]lignoceric acid substrate in culture medium for 2 hours at 37°C.
  • After incubation, stop the reaction by adding perchloric acid.
  • Separate the radiolabeled substrate from the water-soluble radiolabeled acetyl-CoA products by centrifugation and subsequent precipitation of the remaining substrate.
  • Measure the radioactivity of the aqueous phase (containing the ¹⁴C-acetyl-CoA) using a scintillation counter.

3. Data Analysis:

  • Calculate the rate of β-oxidation as the amount of ¹⁴C-acetyl-CoA produced per unit of time per milligram of cell protein.
  • Compare the β-oxidation rates in patient cells to those in control cells. A significantly reduced rate is indicative of a peroxisomal β-oxidation disorder.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological context and the validation process, the following diagrams are provided.

Peroxisomal_Beta_Oxidation cluster_peroxisome Inside Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome ACOX1 ACOX1 VLCFA_CoA->ACOX1 Enoyl_CoA 2-enoyl-CoA ACOX1->Enoyl_CoA DBP D-bifunctional protein (DBP) Enoyl_CoA->DBP Hydroxyacyl_CoA 3-hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-ketoacyl-CoA DBP->Ketoacyl_CoA Hydroxyacyl_CoA->DBP Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Chain_Shortened_Acyl_CoA

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Assay_Development Analytical Assay Development (LC-MS/MS) Discovery->Assay_Development Analytical_Validation Analytical Validation (Sensitivity, Specificity, Reproducibility) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control Studies) Analytical_Validation->Clinical_Validation ROC_Analysis ROC Curve Analysis (Determine Diagnostic Accuracy) Clinical_Validation->ROC_Analysis Regulatory_Submission Regulatory Submission (e.g., FDA, EMA) ROC_Analysis->Regulatory_Submission

References

A Researcher's Guide to Cross-Validation of 5-hydroxyhexadecanoyl-CoA Measurements Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid metabolites is paramount for advancing our understanding of cellular metabolism and disease. 5-hydroxyhexadecanoyl-CoA, a hydroxylated long-chain acyl-coenzyme A, is an important intermediate in fatty acid metabolism. Its accurate measurement is critical for studies in metabolic disorders, oncology, and cardiovascular disease. This guide provides an objective comparison of the primary analytical platforms for the quantification of this compound, supported by experimental data and detailed methodologies for key experiments.

While direct cross-validation studies for this compound are not extensively available in the literature, this guide synthesizes data from the analysis of structurally similar long-chain acyl-CoAs and hydroxy fatty acids to provide a robust comparative framework. The primary platforms for this analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Analytical Platforms

The choice of an analytical platform for metabolomics is often a trade-off between sensitivity, specificity, and sample throughput. Below is a summary of the key performance metrics for the most relevant platforms for this compound analysis.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (picomolar to nanomolar)High (picomolar to femtomolar)
Specificity Very High (with tandem MS)High
Reproducibility Good to HighHigh
Sample Derivatization Not typically required for acyl-CoAsMandatory for fatty acids (to form volatile esters)[1]
Sample Throughput HighMedium to High
Molecular Information Provides molecular weight and fragmentation dataProvides fragmentation patterns, often with extensive libraries for comparison
Compound Coverage Broad (polar and non-polar compounds)Volatile and semi-volatile compounds
Data Complexity HighMedium
Primary Advantage Direct analysis of intact acyl-CoAs, high specificityExcellent chromatographic resolution, established and robust[1]
Primary Limitation Potential for ion suppressionIndirect analysis (requires derivatization and hydrolysis of CoA ester)

Experimental Protocols

To ensure data quality and reproducibility, standardized experimental protocols are essential. Below are detailed methodologies for the analysis of long-chain acyl-CoAs using LC-MS/MS and a general protocol for hydroxy fatty acid analysis using GC-MS, which would be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

This method allows for the direct quantification of intact this compound from biological samples.

a. Sample Preparation (from cell culture)

  • Cell Harvesting: Rinse cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in the presence of ice-cold PBS and transfer to a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Extraction: Aspirate the supernatant and add an ice-cold extraction solvent (e.g., acetonitrile/methanol (B129727)/water, 2:2:1 v/v/v) to the cell pellet.

  • Homogenization: Vortex or sonicate the mixture to ensure homogeneity and complete cell lysis.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

b. Chromatographic Separation

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phases: A binary gradient system is common, consisting of:

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

c. Mass Spectrometry Detection

  • Ionization: Positive ion electrospray ionization (ESI) is generally used.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity.

  • Transitions: Specific precursor-to-product ion transitions for this compound would be determined using a standard compound. For long-chain acyl-CoAs, a common neutral loss of the CoA moiety is often monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) for 5-hydroxyhexadecanoic acid

This method requires the hydrolysis of the CoA ester to release the fatty acid, followed by derivatization to make it volatile for GC analysis.

a. Sample Preparation and Derivatization

  • Hydrolysis: The sample extract (obtained as in the LC-MS prep) is subjected to alkaline hydrolysis (e.g., using NaOH) to cleave the thioester bond of this compound, releasing 5-hydroxyhexadecanoic acid.

  • Acidification and Extraction: The sample is then acidified, and the free fatty acid is extracted into an organic solvent (e.g., ethyl acetate).[2]

  • Drying: The organic extract is dried down under a stream of nitrogen.[2]

  • Derivatization: The dried residue is derivatized to create a volatile ester. A common method is methylation to form a fatty acid methyl ester (FAME) using reagents like methanolic HCl.[1] Additionally, the hydroxyl group is typically derivatized (e.g., silylation with BSTFA) to improve chromatographic properties.[2][3]

b. GC Separation

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is used.[2]

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: An oven temperature gradient is used to separate the FAMEs based on their volatility. The program typically starts at a lower temperature and ramps up to a higher temperature.[2]

c. MS Detection

  • Ionization: Electron Ionization (EI) is typically used, which generates reproducible fragmentation patterns.

  • Detection Mode: The mass spectrometer is operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.

Mandatory Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the mitochondrial β-oxidation pathway, where hydroxyacyl-CoA intermediates are formed. This compound would enter a similar metabolic spiral.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix acyl_coa Fatty Acyl-CoA (e.g., Hexadecanoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., (S)-3-Hydroxyhexadecanoyl-CoA) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H2O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Shortened Acyl-CoA (C(n-2)) ketoacyl_coa->shortened_acyl_coa Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: Cross-Validation of Analytical Platforms

This diagram outlines a logical workflow for the cross-validation of LC-MS/MS and GC-MS for the measurement of this compound.

cross_validation_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis sample Biological Sample (e.g., Cell Lysate) extraction Acyl-CoA Extraction sample->extraction split Split Extract extraction->split lcms_analysis Direct Analysis of This compound split->lcms_analysis Aliquot 1 hydrolysis Hydrolysis & Derivatization split->hydrolysis Aliquot 2 lcms_data LC-MS/MS Data lcms_analysis->lcms_data data_analysis Data Analysis & Comparison (Correlation, Bland-Altman, etc.) lcms_data->data_analysis gcms_analysis Analysis of Derivatized 5-hydroxyhexadecanoic acid hydrolysis->gcms_analysis gcms_data GC-MS Data gcms_analysis->gcms_data gcms_data->data_analysis

References

comparative analysis of 5-hydroxyhexadecanoyl-CoA levels in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on 5-hydroxyhexadecanoyl-CoA levels in healthy versus diseased tissues. While the broader field of lipidomics has established clear links between altered acyl-CoA metabolism and various pathological states, specific quantitative data for this compound remains elusive. This guide summarizes the current understanding of acyl-CoA analysis, its relevance in disease, and the metabolic context in which this compound is presumed to function.

Data Presentation: The Unmet Need for Quantitative Comparison

Despite extensive searches of scientific databases, no studies were identified that provide quantitative levels of this compound in a comparative analysis between healthy and diseased human or animal tissues. The scientific community has yet to publish research focusing on the specific concentration of this molecule in pathological conditions such as cancer, metabolic disorders, neurological diseases, or cardiovascular disease.

The lack of data prevents the creation of a comparative table, which is a critical component for researchers, scientists, and drug development professionals to assess the potential of this compound as a biomarker or therapeutic target.

Experimental Protocols: Methodologies for Acyl-CoA Quantification

While specific protocols for the comparative analysis of this compound are not available, general methodologies for the quantification of acyl-CoA species are well-established. These techniques could be adapted for the specific analysis of this compound.

Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The most robust and widely used method for the analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and quantification of various acyl-CoA molecules within complex biological samples.

A generalized workflow for LC-MS/MS analysis of acyl-CoAs from tissue samples would involve:

  • Tissue Homogenization: The tissue sample is mechanically disrupted to release cellular components.

  • Extraction: Acyl-CoAs are extracted from the homogenate using organic solvents.

  • Purification: The extract may be purified to remove interfering substances.

  • LC Separation: The purified extract is injected into a liquid chromatography system, which separates the different acyl-CoA species based on their physicochemical properties.

  • MS/MS Detection and Quantification: As the separated acyl-CoAs exit the LC column, they are ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to detect the specific mass-to-charge ratio of this compound and its fragments, allowing for its quantification.

Below is a conceptual workflow for the analysis of acyl-CoAs from tissue samples.

experimental_workflow tissue Tissue Sample (Healthy or Diseased) homogenization Homogenization tissue->homogenization extraction Acyl-CoA Extraction homogenization->extraction purification Sample Purification extraction->purification lcms LC-MS/MS Analysis purification->lcms data Data Acquisition & Quantification lcms->data

Caption: Conceptual workflow for the quantification of acyl-CoAs in tissue samples.

Signaling Pathways: The Putative Role of this compound in Metabolism

Specific signaling pathways involving this compound have not been elucidated in the current body of scientific literature. However, based on its structure, it is presumed to be an intermediate in fatty acid metabolism, specifically the beta-oxidation pathway.

Peroxisomal Beta-Oxidation

Long-chain fatty acids, particularly those with modifications such as hydroxylation, are often metabolized in peroxisomes. The beta-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and a chain-shortened acyl-CoA. It is plausible that this compound is a substrate or product within this pathway.

The diagram below illustrates a simplified overview of the peroxisomal beta-oxidation pathway.

beta_oxidation_pathway lcfa Long-Chain Fatty Acid acyl_coa Acyl-CoA lcfa->acyl_coa Acyl-CoA Synthetase enoyl_coa trans-2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa Chain-Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa Thiolase

Caption: Simplified diagram of the peroxisomal beta-oxidation pathway.

It is important to note that the involvement of this compound in this pathway is speculative and requires experimental validation. The accumulation of hydroxyacyl-CoAs has been linked to certain long-chain fatty acid oxidation disorders, suggesting that dysregulation of this pathway could have pathological consequences.[1]

Future Directions

The absence of data on this compound levels in healthy versus diseased tissues represents a significant knowledge gap. Future research should focus on:

  • Developing and validating sensitive analytical methods for the accurate quantification of this compound in various biological matrices.

  • Conducting targeted metabolomic studies to compare the levels of this compound in well-characterized cohorts of healthy individuals and patients with various diseases.

  • Investigating the metabolic fate of this compound to understand its precise role in cellular metabolism and its potential involvement in disease pathogenesis.

Such studies are crucial to unlock the potential of this compound as a diagnostic biomarker or a novel therapeutic target.

References

A Comparative Analysis of the Biological Activity of 5-Hydroxyhexadecanoyl-CoA and Other Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 5-hydroxyhexadecanoyl-CoA with other key hydroxy fatty acids, supported by experimental data and detailed methodologies. The information is intended to aid researchers in understanding the nuanced roles of these molecules in cellular metabolism and signaling.

Introduction to Hydroxy Fatty Acids

Hydroxy fatty acids are a class of lipids characterized by the presence of one or more hydroxyl groups along their aliphatic chain.[1] They are not merely metabolic intermediates but also act as signaling molecules involved in a variety of physiological and pathological processes.[2][3] Their biological functions are diverse and depend on chain length, the position of the hydroxyl group, and their acylation state. This guide focuses on the biological activity of this compound, a long-chain hydroxy fatty acid, in comparison to other well-studied hydroxy fatty acids.

This compound: An Inhibitor of Fatty Acid β-Oxidation

While direct experimental data on this compound is limited, its biological activity can be inferred from studies on its shorter-chain homolog, 5-hydroxydecanoyl-CoA. 5-hydroxydecanoate (B1195396) (5-HD) is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) and enters the mitochondrial β-oxidation pathway.[4][5] However, the metabolism of 5-HD-CoA is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step compared to its non-hydroxylated counterpart.[4] This creates a bottleneck in the β-oxidation spiral, leading to the inhibition of the metabolism of other fatty acids.[4] It is highly probable that this compound follows a similar metabolic fate, acting as a substrate and a subsequent inhibitor of long-chain fatty acid oxidation.

Comparative Biological Activities

This section compares the known biological activities of this compound (inferred) with other notable hydroxy fatty acids.

FeatureThis compound (Inferred)3-HydroxybutyrateOther Long-Chain Hydroxy Fatty Acids
Primary Role Substrate and inhibitor of mitochondrial β-oxidationEnergy substrate and signaling moleculeDiverse roles including signaling and structural components
Metabolic Pathway Mitochondrial β-oxidationKetogenesis and ketolysisVarious, including peroxisomal β-oxidation and cytochrome P450 metabolism
Key Biological Effects Inhibition of fatty acid oxidation, potential alteration of cellular energy metabolism.Provides an alternative energy source to glucose, inhibits histone deacetylases (HDACs), reduces oxidative stress, and modulates inflammation.[2][3][6]Can act as agonists for G-protein coupled receptors like GPR40 and GPR120, and some have anti-inflammatory and anti-diabetic properties.[7]
Signaling Pathways Likely impacts pathways sensitive to cellular energy status (e.g., AMPK) due to β-oxidation inhibition.HDAC inhibition leading to altered gene expression (e.g., FOXO3a, MT2), activation of G-protein coupled receptors (e.g., FFAR3, GPR109A), and modulation of the NLRP3 inflammasome.[2][8]Activation of GPR40 and GPR120 leading to downstream signaling cascades.[7]

Experimental Data

Table 1: Kinetic Parameters of Enzymes Involved in Hydroxy Fatty Acid Metabolism

SubstrateEnzymeKm (µM)Vmax or kcatSource
5-Hydroxydecanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)12.8 ± 0.614.1 s-1[5]
Decanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)~36.4 s-1[5]
3,5-dihydroxydecanoyl-CoAL-3-hydroxyacyl-CoA dehydrogenase (HAD)-5-fold slower than L-3-hydroxydecanoyl-CoA[4]

Experimental Protocols

Protocol 1: Assay for Mitochondrial Fatty Acid β-Oxidation

This protocol is designed to measure the rate of β-oxidation of a given fatty acid substrate by isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES)

  • Substrates: 5-hydroxyhexadecanoic acid, palmitic acid (as a control)

  • Cofactors: ATP, CoA, L-carnitine, and malate (B86768)

  • Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer

Procedure:

  • Prepare a suspension of isolated mitochondria in respiration buffer.

  • Add the mitochondria to the oxygen electrode chamber containing the respiration buffer.

  • Add malate to provide a source of oxaloacetate for the Krebs cycle.

  • Initiate the reaction by adding the fatty acid substrate (e.g., 5-hydroxyhexadecanoic acid or palmitic acid) along with ATP, CoA, and L-carnitine to allow for its activation and transport into the mitochondria.

  • Measure the rate of oxygen consumption over time. A decrease in the rate of oxygen consumption in the presence of 5-hydroxyhexadecanoic acid compared to the control fatty acid would indicate an inhibition of β-oxidation.

Protocol 2: In Vitro Enzyme Kinetics Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)

This protocol measures the kinetic parameters of the HAD enzyme with different substrates.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme

  • Substrates: 3-hydroxyhexadecanoyl-CoA and 3-hydroxypalmitoyl-CoA (as a control)

  • Cofactor: NAD+

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the HAD enzyme in a cuvette.

  • Initiate the reaction by adding the substrate (3-hydroxyhexadecanoyl-CoA or 3-hydroxypalmitoyl-CoA) at various concentrations.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Calculate the initial reaction velocity (V0) for each substrate concentration.

  • Plot the V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Experimental Workflows

G cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects 5-OH-Hexadecanoyl-CoA 5-OH-Hexadecanoyl-CoA Beta-Oxidation_Enzymes β-Oxidation Enzymes (e.g., HAD) 5-OH-Hexadecanoyl-CoA->Beta-Oxidation_Enzymes Slows down Acetyl-CoA Acetyl-CoA Beta-Oxidation_Enzymes->Acetyl-CoA Krebs_Cycle Krebs Cycle Acetyl-CoA->Krebs_Cycle ETC Electron Transport Chain Krebs_Cycle->ETC ATP_Production ATP Production ETC->ATP_Production Reduced_ATP Reduced ATP Levels ATP_Production->Reduced_ATP AMPK_Activation AMPK Activation Reduced_ATP->AMPK_Activation Metabolic_Stress Metabolic Stress AMPK_Activation->Metabolic_Stress

Caption: Inferred metabolic fate of this compound.

G 3-Hydroxybutyrate 3-Hydroxybutyrate HDAC_Inhibition HDAC Inhibition 3-Hydroxybutyrate->HDAC_Inhibition GPCR_Activation GPCR Activation (FFAR3, GPR109A) 3-Hydroxybutyrate->GPCR_Activation Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., FOXO3a, MT2) Histone_Acetylation->Gene_Expression Downstream_Signaling Downstream Signaling GPCR_Activation->Downstream_Signaling

Caption: Signaling pathways of 3-hydroxybutyrate.

G cluster_Workflow Experimental Workflow: Mitochondrial Respiration Assay Isolate_Mitochondria Isolate Mitochondria Add_Mitochondria_and_Substrates Add Mitochondria & Substrates to O2 Electrode Isolate_Mitochondria->Add_Mitochondria_and_Substrates Prepare_Respiration_Buffer Prepare Respiration Buffer Prepare_Respiration_Buffer->Add_Mitochondria_and_Substrates Measure_O2_Consumption Measure O2 Consumption Add_Mitochondria_and_Substrates->Measure_O2_Consumption Analyze_Data Analyze and Compare Rates Measure_O2_Consumption->Analyze_Data

Caption: Workflow for assessing mitochondrial β-oxidation.

Conclusion

The biological activity of this compound, while not extensively studied directly, can be reasonably predicted to involve the inhibition of long-chain fatty acid β-oxidation, similar to its shorter-chain analog. This contrasts with the roles of other hydroxy fatty acids like 3-hydroxybutyrate, which acts as both an energy source and a potent signaling molecule through epigenetic modifications and receptor activation. Further research is warranted to fully elucidate the specific cellular targets and signaling pathways modulated by this compound and to explore its potential therapeutic implications.

References

A Comparative Analysis of Acyl-CoA Enzyme Inhibition: Unveiling Regulatory Roles in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Acyl-CoAs, central intermediates in fatty acid metabolism, are not merely substrates for energy production but also act as critical signaling molecules and allosteric regulators of various enzymes.[1][2] Their concentrations within the cell can fluctuate based on metabolic status, influencing the activity of proteins involved in lipid synthesis, degradation, and other interconnected pathways. Understanding the specific inhibitory profiles of different acyl-CoA species is crucial for elucidating their roles in both normal physiological processes and pathological conditions such as metabolic syndrome and inflammation.[3]

Comparative Inhibitory Activities of Acyl-CoAs on Various Enzymes

The inhibitory potency of acyl-CoAs is highly dependent on the specific acyl chain length and degree of saturation, as well as the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various acyl-CoAs against several key enzymes, providing a quantitative comparison of their inhibitory effects.

Acyl-CoA DerivativeTarget EnzymeIC50 Value (µM)
Palmitoyl-CoA (16:0)human 5-Lipoxygenase (h5-LOX)3.3 ± 0.3[1]
Palmitoleoyl-CoA (16:1)human 5-Lipoxygenase (h5-LOX)2.0 ± 0.4[1]
Stearoyl-CoA (18:0)human reticulocyte 15-LOX-1 (h15-LOX-1)4.2 ± 0.6[1]
Oleoyl-CoA (18:1)human 12-Lipoxygenase (h12-LOX)32[1][2]
Oleoyl-CoA (18:1)human endothelial 15-LOX-2 (h15-LOX-2)0.62[1][2]
Oleoyl-CoA (18:1)Citrate (B86180) SynthaseInhibition observed, but specific IC50 not provided[4]
Linoleoyl-CoA (18:2)human 5-Lipoxygenase (h5-LOX)> 50[1]
Linoleoyl-CoA (18:2)human 12-Lipoxygenase (h12-LOX)> 50[1]
Linoleoyl-CoA (18:2)human reticulocyte 15-LOX-1 (h15-LOX-1)> 50[1]
Arachidonoyl-CoA (20:4)human reticulocyte 15-LOX-1 (h15-LOX-1)> 50[1]
Docosahexaenoyl-CoA (22:6)human 5-Lipoxygenase (h5-LOX)> 200[1]
Docosahexaenoyl-CoA (22:6)human reticulocyte 15-LOX-1 (h15-LOX-1)> 50[1]

Experimental Protocols: Enzyme Inhibition Assay

The determination of the inhibitory effect of acyl-CoAs on enzyme activity is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol for a spectrophotometric assay, which is a common method for measuring enzyme kinetics and inhibition.

Objective: To determine the IC50 value of an acyl-CoA for a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Acyl-CoA inhibitor stock solution

  • Assay buffer (specific to the enzyme)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the acyl-CoA inhibitor in the assay buffer to create a range of concentrations to be tested. Prepare a solution of the enzyme and its substrate in the assay buffer at their optimal concentrations.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the acyl-CoA inhibitor to respective wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement of Activity: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength is chosen based on the absorbance properties of the substrate or product.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Normalize the velocities to the enzyme activity control (100% activity).

  • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway involving enzyme inhibition and a typical experimental workflow for an enzyme inhibition assay.

enzyme_inhibition_pathway cluster_0 Cellular Environment Acyl_CoA Acyl-CoA Enzyme Target Enzyme Acyl_CoA->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to active site Biological_Response Biological Response Product->Biological_Response Initiates experimental_workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep_Reagents Assay_Setup Set up Assay Plate (Buffer, Enzyme, Inhibitor) Prep_Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Activity Measure Activity (Spectrophotometry) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition) Measure_Activity->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50

References

Assessing the Specificity of Antibodies for 5-Hydroxyhexadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers invested in the study of fatty acid metabolism and its implications in various physiological and pathological states, the accurate detection and quantification of specific lipid species are paramount. 5-hydroxyhexadecanoyl-CoA, a hydroxylated fatty acyl-CoA, is one such molecule of interest. While antibodies offer a conventional approach for the detection of biomolecules, their efficacy is critically dependent on their specificity. This guide provides a comprehensive comparison of immunological methods and mass spectrometry-based techniques for the analysis of this compound, with a focus on assessing antibody specificity.

Immunological Detection: A Specificity Challenge

Currently, there are no commercially available antibodies specifically targeting this compound. While general anti-acyl-CoA antibodies exist, their utility for specific detection of this compound is limited due to potential cross-reactivity with a vast pool of other acyl-CoA species within the cell. The development of a highly specific antibody to this compound would require immunization with a carefully designed hapten that exposes the unique hydroxyl group, a non-trivial undertaking in antibody production.

Should a putative anti-5-hydroxyhexadecanoyl-CoA antibody be developed or sourced, a rigorous assessment of its specificity would be essential. The following experimental protocols outline the standard methods for such a validation.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful and highly specific alternative to antibody-based detection is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates complex mixtures of molecules based on their physicochemical properties followed by their detection based on their unique mass-to-charge ratio. LC-MS/MS offers absolute quantification and the ability to distinguish between structurally similar molecules, making it the gold standard for the analysis of small molecules like acyl-CoAs.

Comparative Analysis: Antibody vs. LC-MS/MS

The choice of analytical method depends on the specific research question, available resources, and the required level of specificity and sensitivity. The following table summarizes the key performance parameters for a hypothetical highly specific anti-5-hydroxyhexadecanoyl-CoA antibody compared to an established LC-MS/MS method.

ParameterHypothetical Anti-5-hydroxyhexadecanoyl-CoA AntibodyLC-MS/MS
Specificity High (requires extensive validation)Very High (based on mass fragmentation)
Sensitivity Picomolar to nanomolar rangeFemtomolar to picomolar range
Quantitative Accuracy Semi-quantitative (ELISA can be quantitative)Highly accurate and quantitative
Throughput High (ELISA)Moderate to High
Development Cost HighModerate (instrumentation is a major cost)
Expertise Required ModerateHigh

Experimental Protocols

Antibody Specificity Assessment

1. Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the binding of the antibody to its target. To assess specificity, a competitive ELISA is often employed.

  • Materials:

    • 96-well microplate

    • Putative anti-5-hydroxyhexadecanoyl-CoA antibody

    • This compound standard

    • A panel of other acyl-CoAs (e.g., hexadecanoyl-CoA, other hydroxylated acyl-CoAs)

    • Coating buffer (e.g., carbonate-bicarbonate buffer)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Plate reader

  • Protocol:

    • Coat the microplate wells with a this compound-protein conjugate.

    • Incubate the primary antibody with varying concentrations of free this compound or other competing acyl-CoAs.

    • Add the antibody-competitor mixtures to the coated wells.

    • Wash the wells to remove unbound antibodies.

    • Add the HRP-conjugated secondary antibody.

    • Wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution and measure the absorbance at 450 nm.

    • A decrease in signal in the presence of a competitor indicates cross-reactivity.

2. Western Blotting

Western blotting can be used to assess the antibody's ability to detect the target molecule when conjugated to a protein carrier.

  • Materials:

    • SDS-PAGE apparatus

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody (anti-5-hydroxyhexadecanoyl-CoA)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare protein conjugates of this compound and other acyl-CoAs with a carrier protein (e.g., BSA).

    • Separate the protein conjugates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the signal using an imaging system. The presence of a band only in the lane with the this compound conjugate indicates specificity.

3. Immunoprecipitation (IP)

IP is used to isolate the target molecule from a complex mixture.

  • Materials:

    • Cell or tissue lysate

    • Primary antibody (anti-5-hydroxyhexadecanoyl-CoA)

    • Protein A/G magnetic beads

    • Lysis buffer

    • Wash buffer

    • Elution buffer

  • Protocol:

    • Incubate the cell or tissue lysate with the primary antibody.

    • Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

    • Wash the beads to remove non-specifically bound molecules.

    • Elute the bound molecules from the beads.

    • Analyze the eluate by LC-MS/MS to confirm the specific pull-down of this compound.

LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Extract total lipids from the sample using a suitable solvent system (e.g., Folch method).

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: A specific precursor ion (the mass of this compound) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection coat Coat plate with 5-OH-HCoA-protein conjugate block Block with BSA coat->block prep_ab Prepare Ab + competitor (5-OH-HCoA or other acyl-CoAs) wash1 Wash block->wash1 add_ab Add Ab-competitor mix to wells prep_ab->add_ab add_secondary Add HRP-conjugated secondary antibody add_ab->add_secondary wash2 Wash add_ab->wash2 add_substrate Add TMB substrate wash3 Wash add_secondary->wash3 add_stop Add stop solution add_substrate->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate

Caption: Workflow for assessing antibody specificity using competitive ELISA.

Western_Blot_Workflow prep Prepare protein conjugates (5-OH-HCoA-BSA, other acyl-CoA-BSA) sds_page SDS-PAGE prep->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block with non-fat milk transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab wash1 Wash primary_ab->wash1 detect Chemiluminescent detection secondary_ab->detect wash2 Wash secondary_ab->wash2 analyze Analyze band specificity detect->analyze wash1->secondary_ab wash2->detect

Caption: Western blot workflow for antibody specificity assessment.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis extract Lipid Extraction spe Solid-Phase Extraction (SPE) to enrich for acyl-CoAs extract->spe reconstitute Reconstitute in mobile phase spe->reconstitute lc Liquid Chromatography (C18 separation) reconstitute->lc msms Tandem Mass Spectrometry (MRM detection) lc->msms quant Quantification of 5-OH-HCoA msms->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

A Comparative Analysis of the Cellular Uptake of 5-hydroxyhexadecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake and metabolism of 5-hydroxyhexadecanoyl-CoA against other conventional long-chain fatty acyl-CoAs. Due to a lack of direct quantitative data for the cellular uptake of this compound in the current scientific literature, this comparison is based on established mechanisms of fatty acid transport and metabolism, supplemented by findings from studies on structurally similar hydroxylated fatty acids.

Executive Summary

The introduction of a hydroxyl group onto the acyl chain of a fatty acid, as seen in this compound, is likely to influence its cellular uptake and subsequent metabolic fate. While long-chain fatty acids can traverse the cell membrane via passive diffusion and protein-mediated transport, the increased polarity from the hydroxyl group may affect its passive diffusion. However, evidence suggests that certain acyl-CoA synthetases (ACS), the enzymes responsible for "trapping" fatty acids within the cell by converting them to their CoA esters, may exhibit a preference for hydroxylated fatty acids. This could potentially enhance the overall uptake of 5-hydroxyhexadecanoic acid. Once inside the cell, its metabolism, particularly the rate of β-oxidation, may differ from that of its non-hydroxylated counterparts.

Mechanisms of Cellular Fatty Acid Uptake and Activation

The cellular uptake of long-chain fatty acids is a multi-step process involving translocation across the plasma membrane followed by activation to fatty acyl-CoAs. This process can occur through two primary mechanisms: passive diffusion and protein-mediated transport. Fatty Acid Transport Proteins (FATPs) and other transporters like CD36 facilitate the movement of fatty acids across the cell membrane. Once inside the cell, long-chain acyl-CoA synthetases (ACSLs) activate the fatty acids by converting them into their corresponding acyl-CoA esters. This "metabolic trapping" prevents the fatty acid from leaving the cell and primes it for various metabolic pathways.

General Mechanism of Fatty Acid Cellular Uptake and Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fatty Acid Fatty Acid Passive Diffusion Passive Diffusion Fatty Acid->Passive Diffusion FATP FATP/CD36 Fatty Acid->FATP Protein-mediated FA_in Intracellular Fatty Acid Passive Diffusion->FA_in FATP->FA_in ACSL Acyl-CoA Synthetase (ACSL) FA_in->ACSL Activation Fatty Acyl-CoA Fatty Acyl-CoA ACSL->Fatty Acyl-CoA ATP -> AMP+PPi + CoA-SH Metabolism Metabolic Pathways (β-oxidation, Lipid Synthesis) Fatty Acyl-CoA->Metabolism

Fig. 1: General workflow of cellular fatty acid uptake and activation.

Comparative Analysis of Cellular Uptake and Metabolism

The following table provides a putative comparison between this compound and a standard long-chain fatty acyl-CoA, palmitoyl-CoA. This comparison is inferred from the available scientific literature on hydroxylated fatty acids and their metabolic processing.

FeaturePalmitoyl-CoA (C16:0)This compoundSupporting Evidence/Inference
Membrane Translocation (Passive Diffusion) Efficient, driven by concentration gradient.Potentially slower due to increased polarity from the hydroxyl group.The introduction of a hydroxyl group increases the polarity of the fatty acid, which may impede its ability to freely diffuse across the hydrophobic lipid bilayer.[1]
Protein-Mediated Transport Facilitated by transporters like FATPs and CD36.Likely transported by the same proteins, but affinity may vary.Specific data on the interaction of this compound with fatty acid transporters is not available.
Activation by Acyl-CoA Synthetases (ACSLs) Efficiently activated by various ACSL isoforms.[2]Potentially enhanced activation by specific ACSL isoforms that prefer hydroxylated substrates.Some plant-based acyl-CoA synthetases have shown a preference for hydroxylated fatty acids, suggesting that mammalian orthologs might share this characteristic.
Mitochondrial Transport (Carnitine Shuttle) Efficiently transported via the carnitine shuttle.Transport via the carnitine shuttle is possible, but the efficiency may be altered.A study on the shorter-chain analog, 5-hydroxydecanoate (B1195396), demonstrated that it can be activated to its CoA ester and enter the mitochondria.[3]
β-Oxidation Rapidly metabolized through the β-oxidation spiral.The rate of β-oxidation is likely to be slower, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.The same study on 5-hydroxydecanoate revealed a bottleneck at the HAD-catalyzed step of β-oxidation, suggesting the 5-hydroxyl group interferes with the enzymatic process.[3]

Experimental Protocols

Measurement of Cellular Uptake of Long-Chain Fatty Acids using a Fluorescent Probe

This protocol is adapted from commercially available kits and published methods for measuring fatty acid uptake in cultured cells.[4][5]

Materials:

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12)

  • Cell culture medium (serum-free)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).

  • Once cells reach the desired confluency, remove the culture medium and wash the cells twice with serum-free medium.

  • Add serum-free medium to the cells and incubate for 15 minutes at 37°C in a 5% CO2 incubator to deplete endogenous fatty acids.

  • Prepare the fatty acid uptake probe working solution by diluting the fluorescently labeled fatty acid analog in serum-free medium to the desired concentration.

  • Remove the medium from the cells and add the fatty acid uptake probe working solution.

  • Incubate for a defined period (e.g., 15 minutes) at 37°C and 5% CO2.

  • Remove the probe solution and wash the cells once with a suitable washing buffer (e.g., PBS containing a low percentage of fatty acid-free BSA).

  • Fix the cells by adding 4% PFA/PBS and incubating for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Analyze the cellular fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol is a radiometric assay adapted from published methodologies.[3]

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl2

  • Radiolabeled long-chain fatty acid (e.g., [3H]palmitic acid) complexed to fatty acid-free BSA

  • Reaction termination solution (e.g., a mixture of isopropanol, heptane, and water)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer on ice.

  • Prepare a reaction mixture containing the assay buffer, ATP, CoA-SH, and MgCl2.

  • Add the radiolabeled fatty acid-BSA complex to the reaction mixture.

  • Initiate the reaction by adding a specific amount of cell or tissue lysate protein.

  • Incubate the reaction at 37°C for a defined time period (e.g., 10-30 minutes).

  • Stop the reaction by adding the termination solution. This will partition the unreacted radiolabeled fatty acid into the organic phase and the newly formed radiolabeled acyl-CoA into the aqueous phase.

  • Vortex the samples and centrifuge to separate the phases.

  • Collect an aliquot of the aqueous phase containing the radiolabeled acyl-CoA.

  • Add the aqueous aliquot to a scintillation vial with a scintillation cocktail.

  • Quantify the amount of radioactivity using a scintillation counter. The amount of radiolabeled acyl-CoA formed is proportional to the ACSL activity.

Determination of Carnitine Palmitoyltransferase I (CPT-I) Activity

This protocol measures CPT-I activity in isolated mitochondria.[6][7]

Materials:

  • Isolated mitochondria

  • Incubation buffer (e.g., Tris-HCl, pH 7.4, containing KCl, MgCl2, ATP, and KCN)

  • Reduced glutathione

  • Rotenone

  • Fatty acid-free BSA

  • Palmitoyl-CoA

  • L-[3H]carnitine

  • Cold 1 M HCl

Procedure:

  • Isolate mitochondria from cells or tissues using standard differential centrifugation methods.

  • Prepare the standard incubation mixture containing the incubation buffer, reduced glutathione, rotenone, and BSA.

  • Add palmitoyl-CoA and L-[3H]carnitine to the incubation mixture.

  • Initiate the reaction by adding a small volume of the mitochondrial suspension.

  • Incubate the reaction for a specific time (e.g., 6 minutes) at 37°C.

  • Stop the reaction by adding cold 1 M HCl.

  • Separate the formed [3H]palmitoylcarnitine from the unreacted L-[3H]carnitine using a suitable method (e.g., phase partitioning with butanol).

  • Quantify the radioactivity in the phase containing the [3H]palmitoylcarnitine using a scintillation counter. The amount of product formed is indicative of CPT-I activity.

Metabolic Fate and Potential Signaling Implications

The metabolic fate of fatty acyl-CoAs is a critical determinant of cellular function. They can be directed towards β-oxidation for energy production or utilized for the synthesis of complex lipids such as triglycerides and phospholipids. The slower β-oxidation of this compound, as suggested by studies on its shorter-chain analog, could lead to its accumulation or shunting into alternative metabolic pathways. This could have downstream effects on cellular signaling, as lipid metabolism is intricately linked to various signaling cascades that regulate processes like cell growth, inflammation, and insulin (B600854) sensitivity.

Metabolic Fate of Fatty Acyl-CoAs cluster_pathways Metabolic Pathways Fatty Acyl-CoA Fatty Acyl-CoA BetaOx β-Oxidation Fatty Acyl-CoA->BetaOx Energy Production LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) Fatty Acyl-CoA->LipidSyn Storage & Structure This compound This compound This compound->BetaOx Potentially Slower This compound->LipidSyn Alternative Fate? Signaling Cellular Signaling BetaOx->Signaling LipidSyn->Signaling

Fig. 2: Potential metabolic fates of fatty acyl-CoAs and the inferred pathway for this compound.

Conclusion

While direct comparative data on the cellular uptake of this compound is currently unavailable, this guide provides a framework for understanding how its unique structure may influence its interaction with cellular transport and metabolic machinery. The presence of a hydroxyl group likely alters its physical properties and enzymatic processing compared to saturated fatty acyl-CoAs of the same chain length. Further research, employing the experimental protocols outlined herein, is necessary to quantitatively assess the cellular uptake and metabolic fate of this compound. Such studies will be invaluable for researchers and professionals in drug development who are interested in the biological activities of modified fatty acids.

References

Unraveling the Metabolic Fate of 5-Hydroxyhexadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic role of hydroxylated fatty acyl-CoAs, using 5-hydroxydecanoyl-CoA as a primary exemplar due to the availability of robust experimental data. This analysis serves as a valuable proxy for understanding the potential signaling implications of 5-hydroxyhexadecanoyl-CoA.

While a direct signaling pathway for this compound remains to be fully elucidated, extensive research into the closely related molecule, 5-hydroxydecanoate (B1195396) (5-HD) and its activated form, 5-hydroxydecanoyl-CoA (5-HD-CoA), has revealed significant impacts on mitochondrial fatty acid β-oxidation. These findings suggest that the presence of a hydroxyl group on the acyl chain can create a metabolic bottleneck with potential downstream signaling consequences. This guide compares the metabolism of 5-HD-CoA with its non-hydroxylated counterpart, decanoyl-CoA, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Metabolic Efficiency

The following tables summarize the key quantitative data from studies investigating the enzymatic kinetics and effects on mitochondrial respiration of 5-HD-CoA compared to standard fatty acyl-CoAs.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateK_m_ (µM)k_cat_ (s⁻¹)Source
Decanoyl-CoA~36.4[1]
5-Hydroxydecanoyl-CoA12.8 ± 0.614.1[1]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase

SubstrateK_m_ (µM)V_max_ (µM min⁻¹)Source
Decenoyl-CoA--[2]
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[2]

Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)

SubstrateV_max_ (Relative to L-3-hydroxydecanoyl-CoA)Source
L-3-Hydroxydecanoyl-CoA100%[2]
3,5-Dihydroxydecanoyl-CoA~20% (Fivefold slower)[2]

Table 4: Effect of 5-HD-CoA on Mitochondrial Respiration

Substrate(s)Change in Maximal Respiration RateSource
Decanoyl-CoA (10 µM)Baseline[2]
Decanoyl-CoA (10 µM) + 5-HD-CoA (100 µM)~40% Reduction[2]
Lauryl-carnitineBaseline[2]
Lauryl-carnitine + 5-HD-CoA~40% Inhibition[2]

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of fatty acid β-oxidation, highlighting the impact of 5-hydroxydecanoyl-CoA, and the experimental workflow used to validate its role.

cluster_MitochondrialMatrix Mitochondrial Matrix cluster_Hydroxylated Metabolism of 5-Hydroxydecanoyl-CoA FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketoacyl-CoA Thiolase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA HD_CoA 5-Hydroxydecanoyl-CoA HD_EnoylCoA 5-Hydroxydecenoyl-CoA HD_CoA->HD_EnoylCoA DiHD_CoA 3,5-Dihydroxydecanoyl-CoA HD_EnoylCoA->DiHD_CoA Inhibition Bottleneck DiHD_CoA->Inhibition Significantly Slower Turnover

Caption: Mitochondrial β-oxidation pathway of fatty acyl-CoAs.

cluster_Workflow Experimental Workflow for Assessing Metabolic Impact Isolation Isolate Rat Liver and Heart Mitochondria RespirationAssay Mitochondrial Respiration Assay (Oxygen Consumption) Isolation->RespirationAssay Synthesis Synthesize 5-HD-CoA and Metabolic Intermediates EnzymeKinetics Enzyme Kinetic Assays (MCAD, Hydratase, HAD) Synthesis->EnzymeKinetics Synthesis->RespirationAssay DataAnalysis Data Analysis and Comparison (Km, Vmax, Respiration Rates) EnzymeKinetics->DataAnalysis RespirationAssay->DataAnalysis

Caption: Experimental workflow for validating the metabolic role of 5-HD-CoA.

cluster_DecanoylCoA Decanoyl-CoA Metabolism cluster_5HDCoA 5-Hydroxydecanoyl-CoA Metabolism Decanoyl Decanoyl-CoA Dec_Metabolites β-Oxidation Intermediates Decanoyl->Dec_Metabolites Normal Processing Dec_Product Efficient Acetyl-CoA Production Dec_Metabolites->Dec_Product HD_CoA 5-Hydroxydecanoyl-CoA HD_Metabolites Hydroxylated Intermediates HD_CoA->HD_Metabolites Initial Processing HD_Bottleneck Metabolic Bottleneck at HAD Step HD_Metabolites->HD_Bottleneck Slow Turnover HD_Product Reduced Acetyl-CoA Production & Inhibition of other Fatty Acids HD_Bottleneck->HD_Product

Caption: Comparison of Decanoyl-CoA and 5-Hydroxydecanoyl-CoA metabolism.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and critical evaluation.

Synthesis of 5-Hydroxydecanoyl-CoA and its Metabolites

5-HD-CoA is synthesized from 5-HD and Coenzyme A (CoASH) using acyl-CoA synthetase in a Tris buffer solution containing ATP.[2] The subsequent metabolites for kinetic assays, 5-hydroxydecenoyl-CoA and 3,5-dihydroxydecanoyl-CoA, are prepared enzymatically using medium-chain acyl-CoA dehydrogenase and enoyl-CoA hydratase, respectively.[2]

Enzyme Kinetic Assays

The activities of the β-oxidation enzymes are measured spectrophotometrically.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): The reduction of an electron acceptor is monitored to determine the rate of acyl-CoA dehydrogenation.

  • Enoyl-CoA Hydratase: The hydration of the double bond in the enoyl-CoA substrate is measured by the decrease in absorbance at a specific wavelength.[2]

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HAD): The rate of NAD⁺ reduction to NADH is monitored. This assay can be coupled with 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.[2]

Mitochondrial Respiration Assay

The effect of 5-HD-CoA on fatty acid oxidation in intact mitochondria is assessed by measuring oxygen consumption.

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver and heart tissue by differential centrifugation.

  • Respirometry: Isolated mitochondria are placed in a respiration chamber with a buffer containing substrates and an oxygen electrode.

  • Substrate Addition: The assay is initiated by adding a fatty acid substrate (e.g., decanoyl-CoA or lauryl-carnitine).

  • Inhibitor/Modulator Addition: 5-HD-CoA is added to assess its impact on the rate of oxygen consumption stimulated by the primary substrate.

  • Data Analysis: The rates of oxygen consumption are calculated and compared between conditions with and without 5-HD-CoA to determine the extent of inhibition.[2]

Concluding Remarks

The available evidence strongly indicates that 5-hydroxydecanoyl-CoA, and by extension likely other hydroxylated fatty acyl-CoAs such as this compound, are not inert molecules but are actively metabolized. However, the presence of the hydroxyl group creates a significant bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step of β-oxidation.[2] This leads to a dual effect where the hydroxylated fatty acyl-CoA acts as both a poor substrate and an inhibitor of the metabolism of other fatty acids.[2]

For researchers in drug development, this metabolic interference is a critical consideration. The downstream consequences of inhibiting β-oxidation, such as altered cellular energy status and the accumulation of metabolic intermediates, could have profound signaling implications that are yet to be fully explored. Future research should focus on elucidating whether the accumulation of 3,5-dihydroxydecanoyl-CoA or other metabolites directly influences known signaling pathways.

References

comparing the stability of 5-hydroxyhexadecanoyl-CoA to its non-hydroxylated counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 5-hydroxyhexadecanoyl-CoA and its non-hydroxylated counterpart, hexadecanoyl-CoA (more commonly known as palmitoyl-CoA). The introduction of a hydroxyl group can significantly alter the metabolic fate and, consequently, the overall stability of fatty acyl-CoA molecules within a biological system. This comparison is crucial for understanding the potential therapeutic applications and metabolic implications of hydroxylated fatty acids.

Metabolic Stability and β-Oxidation

The primary route for the degradation of long-chain fatty acyl-CoAs is mitochondrial β-oxidation. The stability of these molecules is therefore intrinsically linked to their efficiency as substrates for the enzymes in this pathway.

Hexadecanoyl-CoA is a standard substrate for β-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[1] The process is generally efficient for saturated, non-hydroxylated fatty acyl-CoAs.

The bottleneck in the metabolism of 5-hydroxydecanoyl-CoA occurs at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step of β-oxidation.[2] After two rounds of β-oxidation, the 5-hydroxyl group of the original molecule would be at the 3-position (β-position), creating 3,5-dihydroxydecanoyl-CoA. The Vmax for the HAD-catalyzed oxidation of this dihydroxylated intermediate was found to be fivefold slower than for the corresponding L-3-hydroxydecanoyl-CoA.[2] This suggests that the additional hydroxyl group interferes with the enzyme's catalytic activity.

Extrapolating from these findings, it is highly probable that this compound would also be metabolized more slowly than hexadecanoyl-CoA. This reduced rate of degradation implies a greater metabolic stability for the hydroxylated compound. This metabolic bottleneck can lead to the accumulation of this compound and its intermediates, potentially impacting cellular metabolism and signaling.

Quantitative Data Summary

Direct quantitative data comparing the stability of this compound and hexadecanoyl-CoA is limited. However, kinetic data from the study on the shorter-chain analogue, 5-hydroxydecanoyl-CoA, can be used for inference.

Substrate Intermediate for HADVmax (μmol/min)Relative RateImplication for Stability
L-3-hydroxydecanoyl-CoANot explicitly stated, but higher~5x fasterLower Metabolic Stability
3,5-dihydroxydecanoyl-CoANot explicitly stated, but lower~5x slowerHigher Metabolic Stability

Data inferred from a study on 5-hydroxydecanoyl-CoA, which suggests a similar trend for this compound.[2]

Experimental Protocols

To directly assess the comparative stability, the following experimental protocols could be employed:

1. In Vitro Enzymatic Degradation Assay

This assay would measure the rate of degradation of both compounds in the presence of mitochondrial extracts containing the β-oxidation enzymatic machinery.

  • Preparation of Mitochondrial Extracts:

    • Isolate mitochondria from rat liver or heart tissue via differential centrifugation.

    • Lyse the mitochondria in a suitable buffer (e.g., 20 mM potassium phosphate, 0.5% Triton X-100, pH 7.4) to release the matrix enzymes.[3]

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Degradation Assay:

    • Prepare reaction mixtures containing the mitochondrial lysate, cofactors for β-oxidation (NAD+, FAD, Coenzyme A), and either this compound or hexadecanoyl-CoA at a known starting concentration.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold methanol).[4]

    • Analyze the remaining amount of the initial substrate using LC-MS/MS.

  • Data Analysis:

    • Plot the concentration of the substrate versus time.

    • Calculate the initial rate of degradation and the half-life of each compound under these conditions.

2. Cellular Stability Assay

This assay would determine the stability of the compounds within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 liver cells) to confluence.

    • Treat the cells with either this compound or hexadecanoyl-CoA.

    • At various time points, harvest the cells.

  • Extraction and Analysis:

    • Wash the cells with PBS and extract the acyl-CoAs by adding cold methanol (B129727) and scraping the cells.[4]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Analyze the concentration of the respective acyl-CoA in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound to assess its intracellular stability.

Visualizations

Beta_Oxidation_Comparison cluster_Hexadecanoyl_CoA Hexadecanoyl-CoA Pathway cluster_5_Hydroxy_Hexadecanoyl_CoA This compound Pathway Hex_CoA Hexadecanoyl-CoA Hex_Intermediate1 trans-Δ2-Enoyl-CoA Hex_CoA->Hex_Intermediate1 Acyl-CoA Dehydrogenase Hex_Intermediate2 L-3-Hydroxyacyl-CoA Hex_Intermediate1->Hex_Intermediate2 Enoyl-CoA Hydratase Hex_Intermediate3 3-Ketoacyl-CoA Hex_Intermediate2->Hex_Intermediate3 L-3-Hydroxyacyl-CoA Dehydrogenase (Efficient) Hex_Product Myristoyl-CoA + Acetyl-CoA Hex_Intermediate3->Hex_Product Thiolase Hydroxy_CoA This compound Hydroxy_Intermediate1 5-Hydroxy-trans-Δ2-Enoyl-CoA Hydroxy_CoA->Hydroxy_Intermediate1 Acyl-CoA Dehydrogenase Hydroxy_Intermediate2 3,5-Dihydroxyacyl-CoA Hydroxy_Intermediate1->Hydroxy_Intermediate2 Enoyl-CoA Hydratase Hydroxy_Intermediate3 5-Hydroxy-3-Ketoacyl-CoA Hydroxy_Intermediate2->Hydroxy_Intermediate3 L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) Hydroxy_Product 3-Hydroxydodecanoyl-CoA + Acetyl-CoA Hydroxy_Intermediate3->Hydroxy_Product Thiolase

Caption: Comparative β-oxidation pathways.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Assay Degradation Assay cluster_Analysis Analysis Mitochondria Isolate Mitochondria Lysate Prepare Mitochondrial Lysate Mitochondria->Lysate Incubation Incubate Lysate with Substrate and Cofactors Lysate->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS Quantify Substrate by LC-MS/MS Quench->LCMS Data_Analysis Calculate Degradation Rate and Half-Life LCMS->Data_Analysis

Caption: Workflow for in vitro stability assay.

References

literature comparison of reported 5-hydroxyhexadecanoyl-CoA concentrations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the experimental approach for determining the concentration of 5-hydroxyhexadecanoyl-CoA in biological samples, based on established analytical techniques for similar acyl-CoA species.

Introduction

This compound is a long-chain acylated derivative of coenzyme A. While the biological significance and metabolic pathways involving this specific molecule are not widely documented in publicly available literature, the quantification of acyl-CoAs as a class of molecules is crucial for understanding cellular metabolism, including fatty acid oxidation and lipid biosynthesis. This guide provides a detailed overview of the established methodologies that can be adapted for the quantitative analysis of this compound in biological samples. The information presented is based on a comprehensive review of current literature on the quantification of other long-chain and hydroxylated acyl-CoAs. To date, specific reported concentrations of this compound in any biological matrix have not been found in the reviewed scientific literature.

Experimental Protocols

The quantification of acyl-CoAs from biological matrices is a multi-step process that typically involves sample quenching and extraction, chromatographic separation, and detection by mass spectrometry.

1. Sample Preparation and Extraction

The initial and most critical step in the analysis of acyl-CoAs is the immediate quenching of metabolic activity and the efficient extraction of the target analytes from the complex biological matrix.

  • Quenching and Cell Lysis: To prevent the degradation of acyl-CoAs, metabolic processes must be halted instantly. This is typically achieved by flash-freezing the sample in liquid nitrogen or by using a cold quenching solution. For cultured cells, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Subsequently, a cold extraction solvent, such as a mixture of methanol (B129727) and water (e.g., 80:20 v/v) at -80°C, is added to the cells.[1] The cells are then scraped and collected. For tissue samples, the frozen tissue is typically homogenized in the cold extraction solvent.

  • Extraction: A common method for extracting acyl-CoAs involves a liquid-liquid extraction. After cell lysis and homogenization in a methanol/water mixture, an internal standard is added. The mixture is then sonicated and centrifuged to pellet proteins and other cellular debris.[1] The resulting supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed to separate acyl-CoAs based on their hydrophobicity. A C18 column is a frequent choice. The mobile phases typically consist of an aqueous component with a pH modifier (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic component like acetonitrile (B52724) or methanol. A gradient elution is used to resolve the different acyl-CoA species. For instance, a linear gradient can be programmed to increase the proportion of the organic mobile phase over time, allowing for the separation of short-chain to long-chain acyl-CoAs.[2]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is most commonly used for the quantification of acyl-CoAs. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more of its characteristic product ions generated by collision-induced dissociation. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the CoA moiety (507 Da).[3]

Data Presentation: A Methodological Framework

Due to the absence of reported concentrations for this compound, the following table summarizes the key parameters of a robust LC-MS/MS method that could be developed and validated for its quantification, based on methods reported for similar molecules.

ParameterRecommended ApproachRationale & References
Internal Standard Stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA).The use of a stable isotope-labeled internal standard is the most accurate method for quantification as it corrects for matrix effects and variations in extraction efficiency and instrument response. If unavailable, a structurally similar odd-chain acyl-CoA can be used.
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).Provides good separation of long-chain acyl-CoAs based on their hydrophobicity.[2]
Mobile Phase A Water with 10 mM ammonium acetate, pH 8.5.A basic pH can improve the chromatographic peak shape for acyl-CoAs.[2]
Mobile Phase B Acetonitrile.A common organic solvent for reversed-phase chromatography.
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase B.Allows for the separation of a wide range of acyl-CoAs with varying chain lengths and polarities.
Ionization Mode Positive Electrospray Ionization (ESI+).Acyl-CoAs readily form positive ions in ESI.
MS/MS Transition Precursor ion [M+H]⁺ → Product ion. A characteristic product ion would need to be determined experimentally for this compound. A neutral loss of 507 Da is a common fragmentation for acyl-CoAs.[3]Provides high selectivity and sensitivity for quantification. The specific masses for the precursor and product ions would need to be determined for this compound.
Quantification A calibration curve is constructed by analyzing a series of known concentrations of a this compound standard with a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.This allows for the accurate determination of the concentration of the analyte in unknown samples.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Cells, Tissue) Quenching Metabolic Quenching (e.g., Liquid N2, Cold Solvent) Sample->Quenching Extraction Extraction with Internal Standard Quenching->Extraction Purification Solid-Phase Extraction (Optional) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final_Result This compound Concentration Quantification->Final_Result Reported Concentration

Caption: Generalized workflow for the quantification of this compound.

While no published studies to date report the concentration of this compound, this guide provides a comprehensive framework for its quantification based on established and robust methodologies for other acyl-CoA species. The successful application of these methods, particularly LC-MS/MS, will enable researchers to accurately measure the levels of this compound in various biological systems. This will be a critical step in elucidating its potential biological roles and its involvement in health and disease. The development and validation of a specific and sensitive assay for this compound will be essential for advancing research in this area.

References

Safety Operating Guide

Safe Handling and Disposal of 5-hydroxyhexadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 5-hydroxyhexadecanoyl-CoA in a laboratory setting. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds and general laboratory chemicals, designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general information for similar, non-hazardous long-chain fatty acyl-CoAs. It is imperative to consult the specific SDS for any chemical before handling and disposal. If an SDS is unavailable, the compound should be handled as potentially hazardous.

Immediate Safety and Handling Precautions

Proper handling of this compound is crucial to prevent contamination and ensure personal safety. While generally considered to have low hazardous potential, adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

Protective EquipmentSpecificationPurpose
Gloves Nitrile or latex glovesTo prevent skin contact. Gloves should be inspected before use and proper removal techniques should be followed.[1]
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1]

General Handling Guidelines:

  • Work in a well-ventilated area to avoid inhalation of any potential dust or aerosols.[1][2]

  • Avoid contact with skin and eyes.[2][3] In case of contact, rinse the affected area immediately with plenty of water.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.

  • For detailed first-aid measures, refer to a general chemical safety guide in the absence of a specific SDS.

Storage Procedures

Proper storage is essential to maintain the integrity of this compound and prevent accidental spills.

  • Temperature: Store in a cool, dry, and well-ventilated place.[2][4] Some related compounds recommend refrigerated storage (2-8°C).[1]

  • Container: Keep the container tightly closed.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and its contaminated materials must comply with all applicable federal, state, and local regulations.[4] Do not let the product enter drains or surface water.[2][4]

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) in a designated, properly labeled, and sealed waste container.

  • Waste Characterization:

    • Based on available information for similar compounds, this compound is not expected to be a hazardous substance. However, it is the responsibility of the waste generator to properly characterize the waste. If mixed with other substances, the waste must be characterized based on the resulting mixture.

  • Disposal Route:

    • Dispose of the chemical waste through an approved waste disposal plant or a licensed hazardous waste management company.[2][3]

    • Do not dispose of it in the regular trash or pour it down the sink.

  • Decontamination:

    • Clean any spills with an inert absorbent material (e.g., sand, silica (B1680970) gel).[3] Scoop up the absorbed material and place it in the designated chemical waste container.[2]

    • Wash the affected area with soap and water after cleanup.[4]

Experimental Protocols

While specific experimental protocols for this compound were not found, a general method for the extraction of similar acyl-CoAs from plant tissue is outlined below.[5]

Solid-Phase Extraction (SPE) for Acyl-CoA Analysis:

  • Sample Preparation:

    • Harvest and immediately flash-freeze tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 80% Methanol (B129727) in water).

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet debris and collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 100% methanol.

    • Equilibrate the cartridge with 0.1% formic acid in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 10% methanol in water.

    • Elute the acyl-CoAs with 80% methanol containing 0.1% formic acid.

  • Analysis:

    • The eluted sample can then be concentrated and analyzed, typically by mass spectrometry.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Accidental Spill? ppe->spill use Use in Experiment ppe->use cleanup Clean Spill with Inert Absorbent Collect in Waste Container spill->cleanup Yes spill->use No waste_container Collect in a Labeled, Sealed Waste Container cleanup->waste_container waste_gen Generate Waste (Unused compound, contaminated materials) use->waste_gen waste_gen->waste_container disposal_vendor Transfer to Approved Waste Disposal Vendor waste_container->disposal_vendor end End of Process disposal_vendor->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-hydroxyhexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-hydroxyhexadecanoyl-CoA. The following procedures for handling, storage, and disposal are based on best practices for similar long-chain fatty acyl-CoA compounds and are intended to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The recommended PPE is outlined below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially if contaminated.[1][2]
Body Protection Laboratory coat or gownA clean, buttoned lab coat or gown should be worn to protect street clothes from contamination.[1][3]
Eye and Face Protection Safety glasses with side shields or gogglesRequired to protect against splashes or airborne particles.[3][4] A face shield may be necessary for procedures with a high risk of splashing.[4]
Respiratory Protection N95 or higher respiratorRecommended if handling the compound as a powder or if there is a potential for aerosol generation.[5] Use in a well-ventilated area or a chemical fume hood.[2][6]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6][7]

  • Recommended storage is often refrigerated or frozen to maintain stability; consult the manufacturer's specifications.

  • Store away from incompatible materials such as strong oxidizing agents.[8]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][6]

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • Weigh the necessary amount in a designated area, minimizing the creation of dust.

  • For creating solutions, add the solvent to the weighed compound slowly.

  • Avoid skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • Wash hands thoroughly with soap and water after handling.[7]

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.[8]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.[6]

  • Clean the spill area with a suitable detergent and water.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.

  • Disposal Route:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.[6][7]

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous waste.[7] Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.

Experimental Workflow for Handling this compound

G receiving Receiving and Inspection storage Proper Storage (Cool, Dry, Ventilated) receiving->storage If package is intact ppe Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) storage->ppe handling Handling in Fume Hood (Weighing, Aliquoting) ppe->handling experiment Experimental Use handling->experiment decontamination Decontaminate Work Area experiment->decontamination waste_disposal Waste Segregation and Disposal (Hazardous Waste) decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.